Mardepodect succinate
説明
特性
IUPAC Name |
butanedioic acid;2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O.C4H6O4/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;5-3(6)1-2-4(7)8/h2-16H,17H2,1H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSAEIJRBBJXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647726 | |
| Record name | Butanedioic acid--2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037309-45-7 | |
| Record name | PF-2545920 succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037309457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid--2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARDEPODECT SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ5KAZ8T5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Rapamycin: A Technical Guide
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Initially developed as an antifungal agent, its potent immunosuppressive and antiproliferative properties have established it as a cornerstone in transplantation medicine and a subject of intense investigation in cancer and aging research. This guide provides a detailed examination of the molecular mechanisms by which Rapamycin exerts its cellular effects, focusing on its interaction with the mechanistic Target of Rapamycin (mTOR) signaling pathway.
The Core Mechanism: Formation of a Ternary Complex
The primary mechanism of action of Rapamycin involves its function as a molecular "glue." It first binds with high affinity to an intracellular receptor, the 12-kDa FK506-binding protein (FKBP12). This initial Rapamycin-FKBP12 complex is the active entity that subsequently targets the mTOR kinase.
Specifically, the Rapamycin-FKBP12 complex binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein. This binding does not directly inhibit the catalytic site of mTOR. Instead, it acts as an allosteric inhibitor, primarily targeting the mTOR Complex 1 (mTORC1). This ternary complex formation—FKBP12, Rapamycin, and mTOR—prevents mTORC1 from interacting with its downstream substrates, effectively blocking its signaling cascade. While Rapamycin is highly specific for mTORC1, prolonged treatment can also disrupt the assembly and signaling of a second mTOR complex, mTORC2, in certain cell types.
Caption: Core mechanism of Rapamycin action.
The Target: mTOR and its Complexes
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream cues, including growth factors, nutrients (especially amino acids), energy status, and cellular stress. mTOR functions within two distinct multiprotein complexes:
-
mTOR Complex 1 (mTORC1): This is the primary target of acute Rapamycin inhibition. mTORC1 is composed of mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8 (mammalian lethal with SEC13 protein 8). Raptor is crucial as it serves as a scaffold protein, recruiting downstream substrates to the complex. mTORC1 is a master regulator of anabolic processes, promoting protein synthesis and lipid synthesis while inhibiting catabolic processes like autophagy.
-
mTOR Complex 2 (mTORC2): This complex consists of mTOR, Rictor (rapamycin-insensitive companion of mTOR), mLST8, and Sin1. mTORC2 is generally considered insensitive to acute Rapamycin treatment because the drug-FKBP12 complex cannot effectively bind and disrupt this assembly. mTORC2 regulates cell survival and cytoskeletal organization, primarily through the phosphorylation of kinases in the AGC family, such as Akt.
Downstream Signaling of mTORC1 Inhibition
By inhibiting mTORC1, Rapamycin blocks the phosphorylation of its two best-characterized downstream effectors: S6 Kinase 1 (S6K1) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1).
-
Inhibition of S6K1: In its active, phosphorylated state, S6K1 promotes protein synthesis by phosphorylating several components of the translational machinery, including the ribosomal protein S6. By preventing S6K1 phosphorylation, Rapamycin leads to a reduction in the translation of a specific class of mRNAs that contain a 5' terminal oligopyrimidine tract (5' TOP), which typically encode ribosomal proteins and translation elongation factors.
-
Activation of 4E-BP1: 4E-BP1 is an inhibitor of translation initiation. When mTORC1 is active, it phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic initiation factor 4E (eIF4E). This frees eIF4E to bind to the 5' cap of mRNAs, initiating cap-dependent translation. When Rapamycin inhibits mTORC1, 4E-BP1 remains in its hypophosphorylated state, bound to eIF4E, thereby preventing the formation of the eIF4F complex and suppressing cap-dependent translation.
The combined effect of inhibiting S6K1 and activating 4E-BP1 results in a powerful suppression of protein synthesis, leading to the G1 cell cycle arrest and a decrease in cell size. Furthermore, the inhibition of mTORC1 lifts its suppressive effect on autophagy, an essential cellular recycling process.
Caption: Downstream effects of mTORC1 inhibition by Rapamycin.
Quantitative Data
The interactions and inhibitory effects of Rapamycin have been quantified in numerous studies. The following table summarizes key binding and inhibition constants.
| Parameter | Interacting Molecules | Value | Cell/System Type | Reference |
| Kd (Dissociation Constant) | Rapamycin & FKBP12 | 0.2 nM | Recombinant Human | |
| Ki (Inhibition Constant) | Rapamycin-FKBP12 & mTOR Kinase | ~0.1 - 1 nM | In vitro kinase assays | General Literature |
| IC50 (Half-maximal inhibitory conc.) | Rapamycin on S6K1 phosphorylation | 0.05 - 1 nM | Various cancer cell lines | |
| IC50 (Half-maximal inhibitory conc.) | Rapamycin on cell proliferation | 1 - 20 nM | Lymphocytes, tumor cells | General Literature |
Key Experimental Protocols
The mechanism of Rapamycin was elucidated through a series of key experiments. Below are the detailed methodologies for two fundamental techniques.
Protocol: Co-Immunoprecipitation to Demonstrate Ternary Complex Formation
This experiment is designed to show that Rapamycin induces a physical association between FKBP12 and mTOR.
Objective: To detect the formation of the [FKBP12-Rapamycin-mTOR] ternary complex in mammalian cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture HEK293T cells (or another suitable cell line) in DMEM supplemented with 10% FBS to ~80% confluency in 10 cm plates.
-
Treat cells with vehicle (DMSO) or Rapamycin (final concentration 100 nM) for 2 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in 1 mL of ice-cold CHAPS lysis buffer (40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and 1X protease inhibitor cocktail).
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube. Reserve 50 µL of the lysate as "Input."
-
To the remaining lysate, add 2 µg of anti-mTOR antibody (e.g., from Cell Signaling Technology, #2983).
-
Incubate for 4 hours at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G PLUS-Agarose beads (pre-washed with lysis buffer).
-
Incubate overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation at 2,500 rpm for 1 minute at 4°C.
-
Discard the supernatant. Wash the beads three times with 1 mL of ice-cold CHAPS lysis buffer.
-
After the final wash, aspirate all supernatant. Elute the protein complexes by adding 40 µL of 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the "Input" and immunoprecipitated samples by SDS-PAGE on an 8% gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Probe the membrane with a primary antibody against FKBP12 (e.g., from Abcam, #ab2918) overnight at 4°C.
-
Wash and probe with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Result: A band for FKBP12 will be present in the mTOR immunoprecipitation lane from Rapamycin-treated cells, but absent or significantly reduced in the vehicle-treated lane, demonstrating the drug-dependent interaction.
-
Caption: Workflow for Co-Immunoprecipitation.
Protocol: In Vitro Kinase Assay for mTORC1 Activity
This experiment directly measures the enzymatic activity of mTORC1 by assessing its ability to phosphorylate a known substrate.
Objective: To determine the inhibitory effect of Rapamycin on the kinase activity of mTORC1 towards its substrate, 4E-BP1.
Methodology:
-
Immunoprecipitate mTORC1:
-
Lyse cells (e.g., HEK293T) as described above.
-
Immunoprecipitate mTORC1 from the lysate using an anti-Raptor antibody (which specifically isolates mTORC1) coupled to Protein A/G beads.
-
Wash the immunoprecipitated complex extensively, first with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads with the mTORC1 complex in kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).
-
Prepare reaction tubes. For each reaction, include:
-
Immunoprecipitated mTORC1 on beads.
-
1 µg of recombinant, purified 4E-BP1 protein (as substrate).
-
Vehicle (DMSO) or varying concentrations of the pre-formed Rapamycin-FKBP12 complex.
-
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 10 µM ATP and 5 µCi of [γ-³²P]ATP.
-
Incubate the reaction for 20 minutes at 30°C with gentle agitation.
-
-
Stopping the Reaction and Analysis:
-
Stop the reaction by adding 4X Laemmli sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE on a 15% gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography) to visualize the radiolabeled, phosphorylated 4E-BP1.
-
-
Quantification:
-
Quantify the band intensity corresponding to phosphorylated 4E-BP1 using densitometry software.
-
Expected Result: The amount of phosphorylated 4E-BP1 will decrease in a dose-dependent manner with increasing concentrations of the Rapamycin-FKBP12 complex, demonstrating direct inhibition of mTORC1 kinase activity.
-
The Serendipitous Discovery and Enduring Legacy of Rapamycin: A Technical Guide
An in-depth exploration of the journey from a remote island's soil to a cornerstone of modern medicine and a powerful tool in cellular biology.
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Rapamycin (B549165) (also known as Sirolimus). It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the key scientific milestones, experimental methodologies, and the elucidation of its profound impact on our understanding of cellular signaling.
Discovery on a Remote Island: The Easter Island Expedition
The story of Rapamycin begins on one of the most isolated places on Earth, Easter Island, or Rapa Nui. In 1964, a Canadian medical expedition, known as the Medical Expedition to Easter Island (METEI), traveled to the island.[1] One of the microbiologists on this expedition, Georges Nógrády, collected soil samples from various locations.[2][3] The initial hypothesis driving this collection was to investigate why the indigenous population, who often walked barefoot, had a low incidence of tetanus.[3]
These soil samples were brought back to Canada and subsequently shared with Ayerst Pharmaceuticals (now part of Pfizer) in Montreal.[3] There, a team of scientists, including the dedicated microbiologist Dr. Suren N. Sehgal, began screening the samples for novel antimicrobial agents.[2][3]
From Antifungal to Immunosuppressant: A Shift in Focus
In 1972, their persistence paid off with the isolation of a novel macrolide compound produced by the bacterium Streptomyces hygroscopicus.[1] In a nod to its origin, the compound was named Rapamycin, derived from "Rapa Nui".[2] Initial investigations focused on its potent antifungal properties, particularly against Candida albicans.
However, further research by Dr. Sehgal and his team uncovered a more profound biological activity: Rapamycin possessed significant immunosuppressive and anti-proliferative properties.[2][3] This pivotal discovery shifted the trajectory of Rapamycin research, moving it from a potential antifungal agent to a promising candidate for preventing organ transplant rejection and a potential anti-cancer therapeutic.[2]
The path to clinical application was not without its hurdles. In 1982, Ayerst Pharmaceuticals consolidated its research facilities, leading to the temporary suspension of the Rapamycin program.[2] A firm believer in its potential, Dr. Sehgal famously preserved vials of the S. hygroscopicus strain in his home freezer.[4] His dedication was rewarded when research was revived in 1988 following the merger of Ayerst with Wyeth.[2] This renewed effort culminated in the U.S. Food and Drug Administration (FDA) approval of Rapamycin (marketed as Rapamune) in 1999 for the prevention of kidney transplant rejection.[5]
Key Milestones in the History of Rapamycin
| Year | Event | Significance |
| 1964 | Canadian Medical Expedition to Easter Island (METEI) collects soil samples.[1] | The source of the Rapamycin-producing bacterium is discovered. |
| 1972 | Rapamycin is isolated from Streptomyces hygroscopicus at Ayerst Pharmaceuticals.[1] | A novel macrolide with antifungal properties is identified. |
| Late 1970s | Immunosuppressive and anti-proliferative activities of Rapamycin are discovered.[2] | A paradigm shift in the potential therapeutic applications of Rapamycin. |
| 1982 | The Rapamycin research program at Ayerst is halted.[2] | A temporary setback in the development of the drug. |
| 1988 | Research on Rapamycin is resurrected after the Wyeth-Ayerst merger.[2] | Renewed corporate support propels the drug towards clinical trials. |
| 1999 | The FDA approves Rapamycin (Sirolimus) for use in kidney transplant rejection.[5] | Rapamycin becomes a clinically available immunosuppressant. |
Elucidating the Mechanism of Action: The Discovery of mTOR
A critical breakthrough in understanding how Rapamycin exerts its effects came with the identification of its molecular target. Scientists discovered that Rapamycin first forms a complex with an intracellular protein called FK506-binding protein 12 (FKBP12).[5] This Rapamycin-FKBP12 complex then binds to and inhibits a serine/threonine kinase that was aptly named the m echanistic T arget o f R apamycin, or mTOR.[5]
The discovery of mTOR was a landmark event in cell biology, revealing a central regulator of cell growth, proliferation, metabolism, and survival. The mTOR kinase is a component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin primarily inhibits the activity of mTORC1.[6]
The mTOR Signaling Pathway
The mTORC1 pathway integrates signals from various upstream cues, including growth factors, nutrients (amino acids), energy levels (ATP), and oxygen. When activated, mTORC1 promotes anabolic processes such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy. By inhibiting mTORC1, Rapamycin effectively puts a brake on cell growth and proliferation.
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.
Experimental Protocols: Foundational Methodologies
The discovery and characterization of Rapamycin involved a series of key experiments. Below are generalized protocols that represent the foundational methodologies used in this research.
Isolation and Purification of Rapamycin from Streptomyces hygroscopicus
This protocol outlines the basic steps for extracting and purifying Rapamycin from a culture of S. hygroscopicus.
Caption: A generalized workflow for the isolation and purification of Rapamycin.
Methodology:
-
Fermentation: Streptomyces hygroscopicus is cultured in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to promote the production of Rapamycin.
-
Mycelial Harvest: The bacterial mycelia, which contain the Rapamycin, are separated from the culture broth by centrifugation or filtration.
-
Solvent Extraction: The mycelial cake is extracted with an organic solvent, such as methanol or acetone, to solubilize the Rapamycin.
-
Concentration: The solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to one or more rounds of column chromatography (e.g., silica gel chromatography) to separate Rapamycin from other metabolites.
-
Crystallization: The purified Rapamycin is crystallized from a suitable solvent system to obtain a highly pure product.
-
Analysis: The purity and identity of the final product are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
In Vitro mTOR Kinase Assay
This assay is a fundamental method to demonstrate the direct inhibitory effect of Rapamycin on mTOR kinase activity.
Objective: To measure the phosphorylation of a known mTOR substrate in the presence and absence of Rapamycin.
Methodology:
-
Immunoprecipitation of mTORC1: mTORC1 is isolated from cell lysates using an antibody specific for an mTORC1 component (e.g., Raptor).
-
Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a purified substrate (e.g., a recombinant fragment of S6K1 or 4E-BP1), ATP (often radiolabeled with ³²P), and a kinase buffer.
-
Treatment Groups: The kinase reactions are set up with different concentrations of the Rapamycin-FKBP12 complex or a vehicle control.
-
Reaction Termination and Analysis: The reaction is stopped, and the phosphorylation of the substrate is analyzed. If using a radiolabeled ATP, this can be done by SDS-PAGE followed by autoradiography. Alternatively, a phospho-specific antibody can be used for Western blot analysis.
-
Data Quantification: The amount of phosphorylated substrate is quantified to determine the inhibitory effect of Rapamycin, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Quantitative Data Summary
The following tables summarize representative quantitative data on the biological activities of Rapamycin.
Table 1: In Vitro Anti-proliferative and Immunosuppressive Activity of Rapamycin
| Cell Line / Assay | Biological Effect | IC₅₀ (nM) | Reference |
| Human T-lymphocytes (MLR) | Inhibition of proliferation | 0.1 - 1.0 | [7] |
| Murine Splenocytes (Con A-stimulated) | Inhibition of IL-10 gene expression | ~100% inhibition | [8] |
| U-87 Glioma Cells | Inhibition of proliferation | 1 - 10 | [9] |
| D-54 Glioma Cells | Inhibition of proliferation | 10 - 100 | [9] |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
Table 2: Antifungal Activity of Rapamycin
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | 0.02 - 0.2 |
| Cryptococcus neoformans | 0.1 - 1.0 |
| Aspergillus fumigatus | 0.5 - 5.0 |
Note: MIC values are approximate and can vary between different strains.
Conclusion: An Enduring Legacy in Science and Medicine
The discovery of Rapamycin is a testament to the value of curiosity-driven exploration and the unpredictable nature of scientific discovery. From a soil sample collected on a remote island with an unrelated hypothesis, a molecule was unearthed that has had a profound impact on medicine and our fundamental understanding of cell biology. As an indispensable tool for dissecting the mTOR signaling pathway, Rapamycin continues to fuel new discoveries in areas ranging from cancer and metabolism to aging and neurodegeneration. Its journey from a natural product to a life-saving drug and a powerful research tool underscores the importance of continued exploration of the natural world for novel therapeutic agents.
References
- 1. The origin story of rapamycin: systemic bias in biomedical research and cold war politics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. Surendra Nath Sehgal - Wikipedia [en.wikipedia.org]
- 5. A treasure from a barren island: the discovery of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative comparison of rapamycin and cyclosporine effects on cytokine gene expression studied by reverse transcriptase-competitive polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of rapamycin in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Rapamycin Derivatives: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of rapamycin (B549165) and its derivatives. It delves into their fundamental properties, mechanism of action, and the experimental methodologies used for their characterization.
Introduction: From Soil Bacterium to Potent Therapeutic
Discovered as a natural product of the soil bacterium Streptomyces hygroscopicus on Easter Island (Rapa Nui), rapamycin (also known as sirolimus) was initially identified for its antifungal properties.[1][2][3][4][5] Subsequent research, however, unveiled its potent immunosuppressive and antiproliferative activities, leading to its approval by the US Food and Drug Administration (FDA) for preventing organ transplant rejection.[1] The complex 31-membered macrolactone structure of rapamycin and its profound biological effects have spurred extensive research.[1]
The primary mechanism of action of rapamycin is the inhibition of a serine/threonine kinase known as the mechanistic Target of Rapamycin (mTOR).[6][7][8] However, pharmacological limitations of the parent compound, such as poor solubility and a long half-life, prompted the development of semi-synthetic derivatives, collectively known as "rapalogs".[1][2] These analogs, including temsirolimus, everolimus, and zotarolimus, were primarily designed to improve pharmacokinetic profiles while retaining the core mTOR-inhibiting function.[1][2][9]
Core Mechanism of Action: The mTOR Signaling Pathway
Rapamycin and its derivatives are not direct inhibitors of mTOR. Instead, their action is mediated through the formation of a critical intracellular complex.
2.1. Formation of the FKBP12-Rapalog Complex: Rapamycin first binds to a highly conserved intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[1][10][11][12] This high-affinity interaction is a prerequisite for its mTOR-inhibiting activity.
2.2. The mTOR Kinase and its Complexes: mTOR is a central regulator of cellular metabolism, growth, proliferation, and survival, integrating signals from growth factors, nutrients, and cellular energy levels.[13][14][15] The mTOR protein kinase exists in two distinct multi-protein complexes:
-
mTOR Complex 1 (mTORC1): This complex is sensitive to acute rapamycin inhibition.[6][15][16] It is composed of mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8.[16] mTORC1 controls key processes like protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[15]
-
mTOR Complex 2 (mTORC2): Generally considered rapamycin-insensitive, mTORC2 can be inhibited by chronic rapamycin treatment in some cell types.[2][6] Its components include mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8.[16] mTORC2 is involved in cell survival and cytoskeletal organization, partly through the phosphorylation of Akt.[15]
2.3. Allosteric Inhibition of mTORC1: The FKBP12-rapalog complex acts as an allosteric inhibitor. It binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[1][12] This binding event prevents the interaction between mTOR and its substrate-presenting partner, Raptor, thereby blocking the phosphorylation of downstream mTORC1 substrates and arresting cell cycle progression from the G1 to S phase.[12][17]
Figure 1: Simplified mTOR Signaling Pathway and Rapamycin Inhibition.
Key Rapamycin Derivatives and Their Properties
Modifications to the rapamycin structure, primarily at the C40 hydroxyl group, have yielded several clinically relevant derivatives with improved pharmacokinetic properties.[9]
-
Temsirolimus (CCI-779): An ester of rapamycin, developed to improve solubility and stability, allowing for intravenous administration.[9] It is a prodrug that is metabolized to sirolimus.
-
Everolimus (RAD001): A 40-O-(2-hydroxyethyl) derivative of rapamycin with increased bioavailability compared to the parent compound.[2][9]
-
Ridaforolimus (AP23573, Deforolimus): A dimethylphosphinate ester of rapamycin.[7][9]
-
Zotarolimus (ABT-578): A tetrazole-containing analog designed to have a shorter in vivo half-life, potentially improving its side effect profile.[1][9]
Data Presentation
The following tables summarize key quantitative data for rapamycin and its principal derivatives.
Table 1: Physicochemical Properties of Rapamycin and Key Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Rapamycin (Sirolimus) | C₅₁H₇₉NO₁₃ | 914.2 | 5.6 |
| Temsirolimus | C₅₆H₈₇NO₁₆ | 1022.3 | 6.3 |
| Everolimus | C₅₃H₈₃NO₁₄ | 958.2 | 6.0 |
| Ridaforolimus | C₅₃H₈₄NO₁₄P | 990.2 | 5.2 |
| Zotarolimus | C₅₂H₇₉N₅O₁₂ | 966.2 | 5.9 |
| Data sourced from PubChem and other chemical databases. |
Table 2: Biological Activity of Rapamycin and Derivatives
| Compound | Target | Assay | IC₅₀ Value | Reference |
| Rapamycin | FKBP12 | Binding Assay | 1.6 nM | [1] |
| mTOR | T-cell Proliferation | ~0.1 nM | [11] | |
| Everolimus | mTOR | T-cell Proliferation | 0.7 nM to >200 nM (cell line dependent) | [11] |
| Zotarolimus | FKBP12 | Binding Assay | High Affinity (Comparable to Rapamycin) | [1] |
| 20-thiarapamycin | FKBP12 | Binding Assay | 53.6 nM | [1] |
| 15-deoxo-19-sulfoxylrapamycin | FKBP12 | Binding Assay | 800 nM | [1] |
| Note: IC₅₀ values can vary significantly based on the specific cell line, assay conditions, and endpoint measured.[11] |
Table 3: Pharmacokinetic Properties of Rapamycin and a C28-Modified Prodrug
| Compound | Parameter | Species | Value | Reference |
| Rapamycin | Half-life (t₁/₂) | Human | 62 - 82 hours | [1] |
| Bioavailability | Human | Low and variable | [18] | |
| Distribution | Human | Primarily sequestered in erythrocytes | [18][19] | |
| Metabolism | Human | Primarily by CYP3A enzymes | [18] | |
| Rapamycin-28-N,N-dimethylglycinate | Half-life (t₁/₂) | Mouse (10 mg/kg IV) | 2.1 hours | [18][20] |
| Total Plasma Clearance | Mouse (10 mg/kg IV) | 12.5 mL/min/kg | [18][20] | |
| Volume of Distribution (Vd) | Mouse (10 mg/kg IV) | 1.73 L/kg | [18][20] | |
| Note: The C28-modified prodrug demonstrates dose-dependent pharmacokinetics.[18][20] |
Key Experimental Protocols
Standardized protocols are crucial for the evaluation and comparison of rapamycin derivatives.
Protocol 1: In Vitro mTOR Kinase Assay
This biochemical assay directly measures the inhibition of mTOR's catalytic activity.
Objective: To determine the IC₅₀ of a test compound against recombinant mTOR kinase.
Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂).
-
Dilute active, recombinant mTOR protein (e.g., truncated 1362-end) in kinase buffer.
-
Prepare a solution of an inactive mTOR substrate, such as p70S6K or 4E-BP1.
-
Prepare serial dilutions of the test compound (rapamycin derivative) in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a microplate, combine the recombinant mTOR, the substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a solution containing ATP (e.g., 100 µM final concentration).
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products via SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K Thr389).
-
Use an appropriate HRP-conjugated secondary antibody for detection.
-
-
Data Quantification:
-
Quantify the band intensity of the phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
(Protocol adapted from references[21][22])
Protocol 2: Cellular mTORC1 Inhibition Assay (Western Blot)
This cell-based assay assesses the ability of a compound to inhibit mTORC1 signaling within a cellular context.
Objective: To measure the inhibition of phosphorylation of downstream mTORC1 targets (p70S6K, S6, 4E-BP1) in treated cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., U937, T47D) to 70-80% confluency.
-
Treat the cells with serial dilutions of the rapamycin derivative for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-40 µg per lane).
-
Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Phospho-p70S6K (Thr389)
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Phospho-4E-BP1 (Thr37/46)
-
-
On separate blots, probe for total p70S6K, S6, 4E-BP1, and a loading control (e.g., β-Actin or GAPDH) to ensure equal loading and to normalize the phospho-protein signal.
-
-
Detection and Analysis:
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and determine the reduction in phosphorylation of target proteins relative to the vehicle control.
-
(Protocol adapted from references[21][23])
Figure 2: General Workflow for Western Blot Analysis of mTORC1 Signaling.
Protocol 3: Immunosuppressive Activity Assay (Mixed Lymphocyte Reaction - MLR)
This in vitro assay is a gold standard for assessing the T-cell inhibitory properties of immunosuppressive compounds.
Objective: To determine the IC₅₀ of a rapamycin derivative on T-cell proliferation in response to allogeneic stimulation.
Methodology:
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
-
Cell Preparation:
-
Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells.
-
Inactivate the stimulator cells by treating them with Mitomycin C or by irradiation to prevent their proliferation.
-
-
MLR Culture Setup:
-
In a 96-well plate, co-culture a fixed number of responder cells (e.g., 1 x 10⁵) with a fixed number of stimulator cells (e.g., 1 x 10⁵).
-
Add serial dilutions of the test compound to the wells. Include appropriate controls (responder cells alone, stimulator cells alone, and an untreated co-culture).
-
Culture the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
-
Proliferation Measurement:
-
For the final 18-24 hours of culture, add a proliferation marker, such as ³H-thymidine or a BrdU analog, to each well.
-
Harvest the cells and measure the incorporation of the marker. For ³H-thymidine, this is done using a scintillation counter. For BrdU, an ELISA-based method is used.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each compound concentration compared to the untreated co-culture control.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
(Protocol adapted from reference[11])
Conclusion and Future Directions
Rapamycin and its derivatives represent a powerful class of molecules that have significantly advanced our understanding of cell growth and metabolism through the modulation of the mTOR pathway. The development of rapalogs has successfully addressed some of the pharmacokinetic shortcomings of the parent compound, leading to their clinical use in oncology and transplantation medicine.[7][24]
The core structure-activity relationship is well-established, with modifications at the C40 position proving critical for enhancing pharmacokinetic properties while maintaining potent mTORC1 inhibition.[9] The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of existing derivatives and the development of novel mTOR inhibitors. Future research will likely focus on developing next-generation inhibitors with improved specificity, potentially targeting mTORC1 and mTORC2 differentially, to further refine the therapeutic window and minimize off-target effects.
References
- 1. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Rapamycin for longevity: the pros, the cons, and future perspectives [frontiersin.org]
- 5. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the chemistry, biosynthesis and pharmacology of rapamycin analogs - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Immunosuppressive potency of mechanistic target of rapamycin inhibitors in solid-organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR - Wikipedia [en.wikipedia.org]
- 14. cusabio.com [cusabio.com]
- 15. assaygenie.com [assaygenie.com]
- 16. mTOR pathway | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Pharmacokinetics of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Rapamycin derivatives reduce mTORC2 signaling and inhibit AKT activation in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mTOR-targeted therapy of cancer with rapamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of Rapamycin: An In-depth Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent and now widely recognized for its potent immunosuppressive and antiproliferative properties.[1][2] Its clinical applications, particularly in preventing organ transplant rejection and in oncology, stem from its specific inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in cellular regulation.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Rapamycin, offering detailed data, experimental methodologies, and visual representations of its molecular interactions and clinical behavior.
Pharmacodynamics: The mTOR Signaling Nexus
Rapamycin exerts its therapeutic effects by modulating the intricate mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[5][6] The drug's mechanism is not one of direct enzyme inhibition but rather a sophisticated allosteric modulation.
Mechanism of Action:
Upon entering the cell, Rapamycin binds to the immunophilin FK506-binding protein 12 (FKBP12).[3][7] This Rapamycin-FKBP12 complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein.[3][8] This binding event specifically inhibits the activity of mTOR Complex 1 (mTORC1), one of the two distinct multiprotein complexes in which mTOR exists.[9][10] mTOR Complex 2 (mTORC2), which plays a role in cell survival and cytoskeletal organization, is generally less sensitive to acute Rapamycin treatment.[3][10]
Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[8] This leads to a reduction in protein synthesis and ultimately arrests cell cycle progression and proliferation.[8] Furthermore, mTORC1 inhibition is a potent inducer of autophagy, a cellular process for degrading and recycling cellular components.[3]
Pharmacokinetics: A Journey Through the Body
The clinical efficacy and safety of Rapamycin are intrinsically linked to its pharmacokinetic profile, which is characterized by variable absorption, extensive distribution, and a long elimination half-life.[11][12]
Absorption: Rapamycin exhibits poor and variable oral absorption.[2] Its systemic bioavailability is approximately 15% when administered orally to stable renal transplant patients.[13]
Distribution: A key feature of Rapamycin's distribution is its extensive partitioning into erythrocytes, leading to whole blood concentrations that are significantly higher than plasma concentrations.[12][14] The blood-to-plasma ratio is highly variable, with a mean value of approximately 36.[15] This extensive tissue distribution contributes to its large apparent volume of distribution.[15]
Metabolism: Rapamycin is primarily metabolized in the liver and, to a lesser extent, in the intestine by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][14] The major metabolites are formed through demethylation and hydroxylation.[14][16] Due to its reliance on CYP3A4, Rapamycin is susceptible to numerous drug-drug interactions.[1]
Excretion: The majority of Rapamycin and its metabolites are eliminated in the feces, with only a small fraction excreted in the urine.[16][17]
Pharmacokinetic Parameters:
The following table summarizes key pharmacokinetic parameters of Rapamycin in adult renal transplant patients.
| Parameter | Value | Reference(s) |
| Time to Peak Concentration (Tmax) | 1-2 hours | [1][15] |
| Oral Bioavailability (F) | ~14% | [15] |
| Apparent Volume of Distribution (Vd/F) | 1.7 L/kg | [15] |
| Elimination Half-life (t1/2) | ~62 hours | [15] |
| Apparent Oral Clearance (CL/F) | 8.9 L/hr | [18] |
| Blood-to-Plasma Ratio | ~36 | [15] |
Therapeutic Drug Monitoring and Dosing
Due to its narrow therapeutic index and significant inter- and intra-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) of Rapamycin is crucial to optimize efficacy and minimize toxicity.[4][11] Trough whole blood concentrations are typically monitored to guide dose adjustments.[12]
The therapeutic range for Rapamycin can vary depending on the clinical indication and concomitant immunosuppressive therapy. For organ transplant recipients, a target trough concentration range of 5-15 ng/mL is often recommended.[4][15]
For applications in longevity and anti-aging research, intermittent dosing strategies, such as once-weekly administration, are being explored to potentially mitigate side effects while still achieving therapeutic benefits.[19][20] Doses in this context typically range from 2-8 mg weekly.[20]
Experimental Protocols
Understanding the effects of Rapamycin requires robust experimental methodologies. Below are generalized protocols for in vitro and in vivo studies.
In Vitro Cell Viability Assay (MTT Assay):
This protocol is used to assess the cytotoxic or cytostatic effects of Rapamycin on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of Rapamycin concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[21]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
In Vivo Xenograft Tumor Model:
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Rapamycin in an animal model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.[5]
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment Initiation: Randomize mice into treatment and control groups. Administer Rapamycin (e.g., via intraperitoneal injection or oral gavage) to the treatment group and the vehicle to the control group according to a predetermined dosing schedule.[5]
-
Monitoring: Monitor tumor growth by caliper measurements, body weight, and the general health of the animals throughout the study.[5]
-
Endpoint: At the end of the study (e.g., when tumors reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).[5]
Logical Relationship: Pharmacokinetics and Pharmacodynamics
The therapeutic effect of Rapamycin is a direct consequence of the interplay between its pharmacokinetic properties and its pharmacodynamic actions.
Conclusion
Rapamycin's unique mechanism of action, centered on the allosteric inhibition of mTORC1, provides a powerful tool for modulating fundamental cellular processes. A thorough understanding of its complex pharmacokinetic profile is essential for its safe and effective clinical use. The interplay between its concentration in the body and its effect at the molecular target underscores the importance of therapeutic drug monitoring and individualized dosing strategies. As research continues to uncover the full therapeutic potential of Rapamycin and its analogs, a deep knowledge of its pharmacokinetics and pharmacodynamics will remain paramount for drug development professionals and researchers alike.
References
- 1. minicule.com [minicule.com]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. cincinnatichildrens.org [cincinnatichildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetics of sirolimus in de novo Chinese adult renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rapamycin.news [rapamycin.news]
- 16. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rapamycin.news [rapamycin.news]
- 18. ovid.com [ovid.com]
- 19. gethealthspan.com [gethealthspan.com]
- 20. droracle.ai [droracle.ai]
- 21. benchchem.com [benchchem.com]
Unveiling the Target: A Technical Guide to Rapamycin Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), a macrolide produced by the bacterium Streptomyces hygroscopicus, has garnered significant attention for its potent immunosuppressive and antiproliferative properties.[1] Its clinical applications, ranging from preventing organ transplant rejection to treating certain cancers, stem from its highly specific interaction with a central cellular regulator.[1][2] This technical guide provides an in-depth exploration of the identification and validation of rapamycin's primary molecular target, the mechanistic Target of Rapamycin (mTOR). We will delve into the intricate mTOR signaling network, detail the experimental methodologies used to pinpoint and confirm this interaction, and present key quantitative data for a comprehensive understanding.
The Molecular Target: mTOR and the mTORC1 & mTORC2 Complexes
The central target of rapamycin is a highly conserved serine/threonine kinase known as mTOR.[3][4] mTOR acts as a critical signaling hub, integrating diverse environmental cues such as growth factors, nutrients, cellular energy levels, and stress to regulate fundamental cellular processes including growth, proliferation, metabolism, and survival.[3][4][5]
mTOR exerts its functions as the catalytic core of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][6][7]
-
mTORC1: This complex is acutely sensitive to rapamycin and is a master regulator of cell growth and metabolism.[6][8] Its core components include mTOR, Regulatory-associated protein of mTOR (Raptor), and mammalian Lethal with SEC13 protein 8 (mLST8).[3][9] mTORC1 promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[10] It executes these functions by phosphorylating key downstream effectors, most notably S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][11]
-
mTORC2: In contrast to mTORC1, mTORC2 is largely insensitive to acute rapamycin treatment.[8] Its core components include mTOR, Rapamycin-insensitive companion of mTOR (Rictor), mSIN1, and mLST8.[3][6] mTORC2 is a key regulator of cell survival and cytoskeleton organization, primarily through the phosphorylation and activation of Akt.[1][6]
The inhibitory action of rapamycin on mTORC1 is not direct. Instead, rapamycin first forms a high-affinity complex with the immunophilin FK506-binding protein 12 (FKBP12).[1][12] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain on mTOR, leading to an allosteric inhibition of mTORC1 kinase activity.[12][13]
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The interaction between rapamycin, FKBP12, and mTOR has been extensively characterized biophysically. The following tables summarize key quantitative data that underscores the specificity and potency of rapamycin.
| Interaction | Method | Dissociation Constant (Kd) | Reference(s) |
| Rapamycin - FKBP12 | Isothermal Titration Calorimetry (ITC) | 0.24 nM | [14] |
| Rapamycin - FRB Domain (of mTOR) | Fluorescence Polarization | 26 ± 0.8 µM | [4][7] |
| (Rapamycin-FKBP12) Complex - FRB Domain (of mTOR) | Surface Plasmon Resonance | 12 ± 0.8 nM | [4][7] |
Table 1: Binding Affinities of Rapamycin and its Complexes. This table illustrates the critical role of FKBP12 in mediating the high-affinity interaction of rapamycin with the FRB domain of mTOR.
| Inhibitor | Target | Assay | Cell Line(s) | IC50 Value(s) | Reference(s) |
| Rapamycin | mTORC1 | S6K1 Phosphorylation Inhibition | T-cells | 0.05 nM | [1] |
| Everolimus | mTORC1 | Cell Proliferation (Thymidine Incorporation) | MCF-7 | 2.2 - 3.1 nM | [15][16] |
| Everolimus | mTORC1 | Cell Viability (CCK-8) | SCCOHT-CH-1 | 20.45 ± 0.271 μM | [17] |
| Everolimus | mTORC1 | Cell Viability (CCK-8) | COV434 | 33.19 ± 0.436 μM | [17] |
| Everolimus | mTORC1 | Cell Growth (WST-1) | Caki-2 | ~40-90 fold resistance in everolimus-resistant cells | [18] |
Table 2: Half-maximal Inhibitory Concentration (IC50) Values for Rapamycin and its Analog Everolimus. This table showcases the potent inhibitory effect of rapamycin and its analog on mTORC1 activity in various cell lines. IC50 values can vary depending on the cell line and assay conditions.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes involved in rapamycin target identification and validation, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: The mTOR Signaling Pathway. This diagram illustrates the central role of mTORC1 and mTORC2 in integrating upstream signals to regulate downstream cellular processes, and the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.
Figure 2: Rapamycin Target Identification Workflow. This diagram outlines the key experimental steps, starting with the bioactive compound and culminating in the biochemical identification of its direct molecular target.
Figure 3: mTOR Target Validation Workflow. This diagram depicts the multi-faceted approach to confirming mTOR as the functional target of rapamycin, employing biochemical, cellular, and genetic methodologies.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and validation of the rapamycin target.
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
Objective: To identify proteins from a cell lysate that directly bind to rapamycin.
Materials:
-
Rapamycin-conjugated affinity matrix (e.g., rapamycin-linked sepharose beads)
-
Control matrix (unconjugated sepharose beads)
-
Cell lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 0.3% CHAPS, supplemented with protease and phosphatase inhibitors)[19]
-
Wash buffer (e.g., cell lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Lysis: Culture cells of interest to a high density. Harvest and lyse the cells in ice-cold lysis buffer.[19]
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.[20]
-
Affinity Purification:
-
Incubate the clarified lysate with the rapamycin-conjugated affinity matrix and the control matrix in parallel for 2-4 hours at 4°C with gentle rotation.
-
Wash the matrices extensively with wash buffer to remove non-specific binders.
-
-
Elution: Elute the bound proteins from the matrices using the elution buffer.
-
Sample Preparation for Mass Spectrometry:
-
Neutralize the eluate if using a low pH elution buffer.
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins.[21][22]
-
Data Analysis: Compare the proteins identified from the rapamycin-conjugated matrix to the control matrix. Proteins that are significantly enriched in the rapamycin sample are considered potential targets.[21]
Protocol 2: Immunoprecipitation (IP) of mTORC1
Objective: To isolate the mTORC1 complex from cell lysates for subsequent analysis (e.g., Western blotting or kinase assays).
Materials:
-
Antibody targeting a specific component of mTORC1 (e.g., anti-Raptor) or mTOR itself.[20]
-
Control IgG of the same isotype.[20]
-
Protein A/G magnetic beads or agarose (B213101) beads.[23]
-
Cell lysis buffer (as in Protocol 1).
-
Wash buffer (e.g., TBS or PBS with 0.1% Tween-20).[20]
-
SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis: Prepare cell lysates as described in Protocol 1.
-
Pre-clearing the Lysate (Optional but Recommended): Incubate the lysate with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[20][24]
-
Immunoprecipitation:
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.[20]
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated protein complexes.[20] The eluate is now ready for analysis by Western blotting.
Protocol 3: In Vitro mTORC1 Kinase Assay
Objective: To measure the kinase activity of mTORC1 and assess its inhibition by rapamycin.
Materials:
-
Immunoprecipitated mTORC1 (from Protocol 2).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).[11]
-
Recombinant, purified mTORC1 substrate (e.g., inactive GST-4E-BP1 or S6K1).[13][19]
-
ATP solution.
-
Rapamycin-FKBP12 complex.
-
Phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46)).
Procedure:
-
Prepare mTORC1: Perform immunoprecipitation of mTORC1 as described in Protocol 2, but perform the final wash with kinase assay buffer.
-
Set up Kinase Reaction:
-
In separate tubes, combine the immunoprecipitated mTORC1 beads with kinase assay buffer.
-
Add the rapamycin-FKBP12 complex or vehicle control and incubate for a short period on ice.
-
Add the recombinant substrate (e.g., GST-4E-BP1).
-
-
Initiate the Reaction: Start the kinase reaction by adding ATP to a final concentration of 100-500 µM.[11][13]
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.[11]
-
Stop the Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.[11]
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate. The intensity of the phosphorylated substrate band reflects the kinase activity of mTORC1.[13]
Protocol 4: CRISPR-Cas9 Screening for Rapamycin Resistance
Objective: To identify genes whose knockout confers resistance to rapamycin, thereby validating the on-target effect and uncovering potential resistance mechanisms.
Materials:
-
Cas9-expressing cancer cell line.
-
Pooled lentiviral sgRNA library (genome-wide or targeting a specific gene set).[5]
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).[5]
-
HEK293T cells for lentivirus production.
-
Rapamycin.
-
Genomic DNA extraction kit.
-
Reagents for PCR and next-generation sequencing.
Procedure:
-
Lentivirus Production: Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids.[5]
-
Cell Transduction: Transduce the Cas9-expressing cell line with the pooled sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.[5]
-
Selection of Transduced Cells: Select for successfully transduced cells using an appropriate antibiotic marker present on the sgRNA vector.
-
Rapamycin Treatment:
-
Split the population of transduced cells into two groups: a control group (treated with vehicle) and a rapamycin-treated group.
-
Treat the cells with a concentration of rapamycin that is sufficient to inhibit the growth of the majority of the cell population.
-
-
Harvesting Resistant Cells: Culture the cells for a sufficient period to allow for the enrichment of rapamycin-resistant clones. Harvest the surviving cells from both the control and treated populations.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from both cell populations. Amplify the sgRNA-encoding regions by PCR and analyze the abundance of each sgRNA by next-generation sequencing.[10]
-
Data Analysis: Identify sgRNAs that are significantly enriched in the rapamycin-treated population compared to the control population. The genes targeted by these sgRNAs are candidate rapamycin resistance genes. Hits can be validated through individual gene knockout experiments.[10]
Conclusion
The identification and validation of mTOR as the primary target of rapamycin represents a landmark in pharmacology and cell biology. The methodologies outlined in this guide, from initial affinity-based screening to sophisticated genetic validation, provide a robust framework for target discovery and confirmation. A thorough understanding of these techniques, coupled with the quantitative data on binding affinities and inhibitory concentrations, is essential for researchers and drug development professionals working to leverage the therapeutic potential of mTOR inhibitors and to develop the next generation of targeted therapies.
References
- 1. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 12. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 16. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 22. wp.unil.ch [wp.unil.ch]
- 23. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 24. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
The mTOR Signaling Nexus: An In-depth Technical Guide to Upstream and Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Functioning within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), it integrates a wide array of intracellular and extracellular signals to orchestrate cellular responses.[2][3] Dysregulation of the mTOR pathway is a hallmark of numerous human diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a critical target for therapeutic intervention.[1][4] This technical guide provides a comprehensive overview of the upstream regulators and downstream effectors of the mTOR pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this intricate signaling network.
Upstream Regulation of the mTOR Pathway
The activation of mTORC1 and mTORC2 is governed by a complex interplay of signaling pathways that respond to diverse stimuli, including growth factors, nutrients, energy status, and cellular stress.
The PI3K/AKT/mTOR Axis: A Central Command for Growth
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a primary conduit for growth factor-mediated activation of mTOR.[4][5] Upon stimulation by growth factors like insulin (B600854) or IGF-1, receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 recruits and activates AKT at the plasma membrane.[5]
Activated AKT influences mTORC1 activity primarily through the tuberous sclerosis complex (TSC), a heterodimer of TSC1 and TSC2 that functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[7][8] AKT phosphorylates and inhibits TSC2, thereby relieving its GAP activity towards Rheb.[7] This allows Rheb to accumulate in a GTP-bound, active state.[3] Rheb-GTP then directly binds to and allosterically activates mTORC1.[7]
mTORC2 is also activated downstream of PI3K, although the precise mechanisms are less well-defined.[9] mTORC2 can phosphorylate AKT at serine 473, leading to its full activation, creating a positive feedback loop.[1]
Nutrient Sensing: The Role of Amino Acids and Rag GTPases
mTORC1 activity is exquisitely sensitive to amino acid availability, a process mediated by the Rag family of small GTPases.[10][11] In the presence of amino acids, Rag GTPases form heterodimers (RagA/B with RagC/D) that recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb.[11][12] The Ragulator complex, a lysosomal scaffolding protein, anchors the Rag GTPases to the lysosome.[12] The GATOR1 complex acts as a GAP for RagA/B, inhibiting mTORC1 signaling in the absence of amino acids, while the GATOR2 complex opposes GATOR1 function in the presence of amino acids.[11]
Energy and Stress Sensing: AMPK and REDD1
Cellular energy status is monitored by AMP-activated protein kinase (AMPK), which acts as a key inhibitor of mTORC1.[13][14] Under conditions of low energy (high AMP:ATP ratio), AMPK is activated and inhibits mTORC1 through two primary mechanisms:
-
Direct phosphorylation of TSC2: AMPK phosphorylates and activates TSC2, leading to the inhibition of Rheb and subsequent suppression of mTORC1.[15][16]
-
Direct phosphorylation of Raptor: AMPK can also directly phosphorylate Raptor, a key component of mTORC1, leading to its inhibition.[16][17]
Hypoxic and other cellular stresses can also inhibit mTORC1 signaling through the induction of REDD1 (Regulated in Development and DNA Damage Response 1).[18][19] REDD1 functions by activating the TSC1/TSC2 complex, thereby inhibiting mTORC1.[20][21]
Downstream Targets and Cellular Functions
mTORC1 and mTORC2 phosphorylate a vast array of downstream substrates to regulate a multitude of cellular processes.
mTORC1: The Master Regulator of Anabolism
mTORC1 primarily promotes anabolic processes, including:
-
Protein Synthesis: mTORC1 phosphorylates two key regulators of protein synthesis:
-
S6 Kinase 1 (S6K1): Phosphorylation of S6K1 at sites like Threonine 389 leads to its activation.[7][22] Activated S6K1 then phosphorylates several targets, including the ribosomal protein S6, to enhance mRNA translation.[8]
-
4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 at multiple sites (e.g., Threonine 37/46, Serine 65, Threonine 70) causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.[7][23]
-
-
Lipid Synthesis: mTORC1 promotes lipid synthesis by activating the transcription factor SREBP (Sterol Regulatory Element-Binding Protein) through S6K1-mediated phosphorylation of Lipin1.[24]
-
Autophagy Inhibition: mTORC1 suppresses autophagy by directly phosphorylating and inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a key initiator of the autophagic process.[24]
mTORC2: A Key Player in Cell Survival and Cytoskeletal Organization
mTORC2 plays a crucial role in cell survival, proliferation, and cytoskeletal dynamics through the phosphorylation of several AGC (PKA/PKG/PKC) family kinases:[25][26]
-
AKT: As mentioned earlier, mTORC2 phosphorylates AKT at Serine 473, leading to its full activation and promoting cell survival by inhibiting pro-apoptotic factors.[1][2]
-
Protein Kinase C α (PKCα): mTORC2 phosphorylates and activates PKCα, which is involved in the regulation of the actin cytoskeleton.[1][26]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): mTORC2-mediated phosphorylation of SGK1 regulates ion transport and cell growth.[3]
Quantitative Data on mTOR Pathway Targets
The following tables summarize quantitative data on the phosphorylation of key upstream and downstream targets of the mTOR pathway. Fold changes represent the increase or decrease in phosphorylation upon pathway modulation.
| Upstream Regulator | Phosphorylation Site | Fold Change | Condition | Cell Type | Reference |
| AKT | Ser473 | >10-fold increase | Insulin stimulation | Various | [27] |
| AMPKα | Thr172 | Variable | Energy Stress | Muscle | [15] |
| TSC2 | Multiple | Variable | Growth factor stimulation | Various | [7] |
| Downstream Effector | Phosphorylation Site | Fold Change (log2) | Condition | Cell Type | Reference |
| 4E-BP1 | Thr37/46 | -2.12 to -2.35 | Dactolisib (mTOR inhibitor) treatment | MCF7 and BT474 cells | [5] |
| S6K1 | Thr389 | >10-fold increase | Activated S6K1 expression | Various | [27] |
| ULK1 | Ser757 | >10-fold decrease | Starvation or rapamycin treatment | HEK293T cells | [22] |
| Grb10 | Ser476 | Rapamycin-sensitive decrease | Rapamycin treatment | HEK-293E cells | [9] |
| Akt | Ser473 | Variable | mTORC2 activation | Various | [1] |
| PKCα | Turn Motif/Hydrophobic Motif | Variable | mTORC2 activation | Various | [28] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro mTORC1 Kinase Assay
This protocol is adapted from a method for assessing mTORC1 kinase activity in mammalian cells.[7]
Reagents:
-
mTOR Lysis Buffer (40 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, 10% glycerol, protease and phosphatase inhibitors)
-
mTOR Kinase Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Recombinant Rheb-GTP
-
Recombinant GST-4E-BP1 (substrate)
-
ATP
-
Anti-Raptor antibody
-
Protein A/G agarose (B213101) beads
Procedure:
-
Lyse cells in mTOR Lysis Buffer.
-
Clarify lysate by centrifugation.
-
Immunoprecipitate mTORC1 using an anti-Raptor antibody and protein A/G agarose beads.
-
Wash the immunoprecipitate with lysis buffer and then with mTOR Kinase Assay Buffer.
-
Resuspend the beads in mTOR Kinase Assay Buffer.
-
Add recombinant Rheb-GTP to activate mTORC1.
-
Initiate the kinase reaction by adding recombinant GST-4E-BP1 and ATP.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of GST-4E-BP1 by Western blotting using a phospho-specific antibody.
Immunoprecipitation of mTOR Complexes
This protocol is a general method for the immunoprecipitation of mTORC1 and mTORC2.[18][20]
Reagents:
-
CHAPS Lysis Buffer (40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS, protease and phosphatase inhibitors)
-
Anti-Raptor (for mTORC1) or Anti-Rictor (for mTORC2) antibody
-
Control IgG
-
Protein A/G agarose beads
Procedure:
-
Lyse cells in CHAPS Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate with control IgG and protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-Raptor or anti-Rictor antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Analyze the immunoprecipitated proteins by Western blotting.
Western Blotting for Phosphorylated Proteins
This is a generalized protocol for detecting phosphorylated proteins by Western blot.[11][21]
Reagents:
-
Lysis Buffer (e.g., RIPA buffer) with phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibody (phospho-specific)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Prepare cell lysates in lysis buffer containing phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL reagent and an appropriate imaging system.
-
For quantification, strip the membrane and re-probe with an antibody against the total protein as a loading control.
Rheb GTPase Activity Assay
This protocol is based on a pull-down activation assay to measure the amount of active, GTP-bound Rheb.[13][24]
Reagents:
-
Assay/Lysis Buffer (provided with kit)
-
Anti-RheB-GTP antibody
-
Protein A/G agarose beads
-
Anti-RheB antibody (for detection)
Procedure:
-
Lyse cells in Assay/Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with an anti-RheB-GTP specific antibody.
-
Add protein A/G agarose beads to pull down the antibody-RheB-GTP complex.
-
Wash the beads to remove non-specific binding.
-
Elute the bound proteins.
-
Detect the amount of pulled-down Rheb by Western blotting using an anti-RheB antibody.
Visualizing the mTOR Signaling Network
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways upstream and downstream of mTOR.
Caption: Upstream signaling pathways regulating mTORC1 activity.
Caption: Downstream effectors and cellular functions of mTORC1 and mTORC2.
Conclusion
The mTOR pathway represents a critical signaling hub that governs fundamental cellular processes. Its intricate network of upstream regulators and downstream effectors provides numerous points of potential therapeutic intervention for a wide range of diseases. This technical guide offers a comprehensive resource for researchers, scientists, and drug development professionals seeking to deepen their understanding of this vital pathway and to explore novel therapeutic strategies targeting its components. The provided quantitative data, detailed experimental protocols, and clear visual diagrams are intended to facilitate further research and innovation in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. REDD1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The Paradox of Akt-mTOR Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Disulfide Redox Switch in REDD1 Promotes Oxidative Stress Under Hyperglycemic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulated in DNA Damage and Development 1 (REDD1) promotes cell survival during serum deprivation by sustaining repression of signaling through the mechanistic target of rapamycin in complex 1 (mTORC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ragulator and SLC38A9 activate the Rag GTPases through noncanonical GEF mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The mTOR-regulated phosphoproteome reveals a mechanism of mTORC1-mediated inhibition of growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. Structural mechanism for amino acid-dependent Rag GTPase nucleotide state switching by SLC38A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTORC1 induces eukaryotic translation initiation factor 4E interaction with TOS-S6 kinase 1 and its activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. biorxiv.org [biorxiv.org]
- 17. 4E-BP1, a multifactor regulated multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. ULK1 inhibits mTORC1 signaling, promotes multisite Raptor phosphorylation and hinders substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Increased AKT S473 phosphorylation after mTORC1 inhibition is rictor dependent and does not predict tumor cell response to PI3K/mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Regulation of mTORC2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mTORC1-Activated S6K1 Phosphorylates Rictor on Threonine 1135 and Regulates mTORC2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mTORC2 Controls PKC and Akt by Phosphorylating a Conserved TOR-Interaction Motif - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dissolving Rapamycin for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound widely utilized as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] Rapamycin first forms a complex with the intracellular receptor FKBP12 (FK506-binding protein 12), and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[2] This inhibition disrupts downstream signaling pathways, leading to the suppression of protein synthesis and cell cycle arrest, as well as the induction of autophagy.[3] Due to its critical role in cellular processes, rapamycin is an invaluable tool in various research areas, including cancer biology, immunology, and aging.
However, rapamycin is a lipophilic molecule with poor aqueous solubility, which can present challenges in its preparation and use in cell culture experiments.[4] Improper dissolution can lead to precipitation, inaccurate concentrations, and non-reproducible results. These application notes provide detailed protocols for the effective dissolution, storage, and application of rapamycin in cell culture, along with methods to verify its biological activity.
Data Presentation
For reproducible and accurate experimental results, the proper preparation of rapamycin solutions is critical. The following tables summarize the key quantitative data for dissolving and using rapamycin in cell culture.
Table 1: Physicochemical Properties, Solubility, and Storage of Rapamycin
| Parameter | Value | Source(s) |
| Molecular Weight | 914.17 g/mol | [2] |
| Appearance | Crystalline solid | |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), Ethanol | [5] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | |
| Solubility in Ethanol | ≥ 50 mg/mL | |
| Storage of Powder | -20°C, desiccated, for up to 24 months or more | [2] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Stable for up to 3 months. Avoid repeated freeze-thaw cycles. | [2] |
Table 2: Recommended Working Concentrations for Cell Culture Applications
| Application | Example Cell Line(s) | Typical Working Concentration | Incubation Time | Source(s) |
| mTOR Inhibition | HEK293, NIH/3T3 | 10 nM - 100 nM | 1 hour or longer | [2] |
| Autophagy Induction | Various | 100 nM - 200 nM | 6 - 24 hours | [3] |
| Cell Proliferation Inhibition | Various cancer cell lines | 1 nM - 1 µM | 24 - 72 hours | [6][7][8] |
| Cell Cycle Arrest | Various | 10 nM - 100 nM | 24 hours | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rapamycin Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution in DMSO, the most common solvent for rapamycin.
Materials:
-
Rapamycin powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculation: To prepare a 10 mM stock solution, use the molecular weight of rapamycin (914.17 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you will need 9.14 mg of rapamycin powder.
-
Weighing: In a sterile environment, carefully weigh the calculated amount of rapamycin.
-
Dissolving: Add the appropriate volume of sterile DMSO to the weighed rapamycin powder in a sterile tube. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until all the rapamycin powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution. The solution should be clear.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2] Store the aliquots protected from light at -20°C or -80°C.
Protocol 2: Preparation of Rapamycin Working Solution in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells. A key challenge is preventing the precipitation of rapamycin upon dilution into the aqueous medium.[5]
Materials:
-
10 mM Rapamycin stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium (e.g., DMEM)
-
Sterile tubes for dilution
Procedure:
-
Determine Final Working Concentration: Based on your experimental needs, decide on the final concentration of rapamycin. For this example, the target is 100 nM.
-
Thaw Stock Solution: Remove one aliquot of the 10 mM rapamycin stock solution from the freezer and let it thaw completely at room temperature.
-
Perform Serial Dilutions (Recommended): Direct dilution of a high-concentration DMSO stock into the medium can cause rapamycin to precipitate.[5] A two-step dilution is recommended for low nanomolar concentrations. a. Intermediate Dilution: First, prepare a 10 µM intermediate solution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium and mix thoroughly by vortexing. This creates a 1:1000 dilution. b. Final Dilution: Add the appropriate volume of the 10 µM intermediate solution to your final volume of cell culture medium. To achieve a 100 nM final concentration in 10 mL of medium, add 100 µL of the 10 µM intermediate solution.
-
Alternative Direct Dilution Method: For a final concentration of 100 nM in 10 mL of medium, you would need to add 1 µL of the 10 mM stock solution. To minimize precipitation, add the 1 µL of stock to an empty tube first, then add the 10 mL of medium to the rapamycin solution while gently vortexing, rather than adding the small volume of rapamycin to the large volume of medium.
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO used to dissolve the rapamycin. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.[3]
Protocol 3: Quality Control - Western Blot for p70 S6 Kinase (S6K) Phosphorylation
To confirm the biological activity of your dissolved rapamycin, a Western blot to assess the phosphorylation of a key mTORC1 downstream target, p70 S6 Kinase (S6K), is recommended.[9] Rapamycin treatment should lead to a decrease in the phosphorylation of S6K at Threonine 389 (Thr389).[9]
Materials:
-
Cultured cells treated with rapamycin and vehicle control
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-S6K (Thr389) and Rabbit anti-S6K
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[9] Add ice-cold RIPA buffer with inhibitors, scrape the cells, and collect the lysate.[9] Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.[9]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-S6K (Thr389) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Apply an ECL substrate and visualize the bands using a digital imager or X-ray film.[9]
-
Analysis: A decrease in the p-S6K (Thr389) signal in the rapamycin-treated samples compared to the vehicle control confirms the inhibitory activity of rapamycin. To ensure equal protein loading, the membrane can be stripped and re-probed for total S6K or a housekeeping protein like β-actin.
Mandatory Visualizations
Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Caption: Workflow for preparing and applying Rapamycin in cell culture experiments.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) | Source(s) |
| Rapamycin precipitates when added to cell culture medium. | Rapid dilution of the concentrated DMSO stock into the aqueous medium. | Add the rapamycin stock solution to the medium slowly while vortexing or swirling. Alternatively, perform serial dilutions to gradually decrease the solvent concentration. | [5][10] |
| Inconsistent or no inhibition of mTOR signaling (e.g., no change in p-S6K). | Inactive Rapamycin: Improper storage or repeated freeze-thaw cycles of the stock solution. Incorrect Dose/Duration: The effective concentration is highly cell-type dependent. Cellular Resistance: Some cell lines may exhibit intrinsic or acquired resistance to rapamycin. | Use a fresh aliquot of rapamycin stock for each experiment. Perform a dose-response (e.g., 1-100 nM) and time-course (e.g., 1, 6, 24 hours) experiment to determine the optimal conditions for your specific cell line. Verify drug activity with a sensitive positive control cell line. | [6][11] |
| High background in Western blot for phospho-proteins. | Incorrect Blocking Agent: Using milk as a blocking agent can cause high background as it contains phosphoproteins (casein). Insufficient Washing: Inadequate washing can leave unbound antibodies on the membrane. | Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking when probing for phosphoproteins. Increase the number and/or duration of TBST washes. | [11] |
| Loss of phospho-protein signal in all lanes, including the control. | Endogenous Phosphatase Activity: Phosphatases released during cell lysis can dephosphorylate the target protein. | Always use a lysis buffer freshly supplemented with a cocktail of phosphatase inhibitors. Keep samples on ice or at 4°C throughout the preparation process. | [11] |
| Variability in IC50 values between experiments. | Inconsistent Cell Density: Cell confluence can affect the cellular response to rapamycin. Serum Concentration: Growth factors in serum can counteract the inhibitory effects of rapamycin. | Ensure consistent cell seeding density and confluence at the time of treatment. Consider serum starvation prior to treatment to reduce baseline mTOR activity. | [4] |
References
- 1. researchgate.net [researchgate.net]
- 2. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Rapamycin Treatment in Cancer Cell Line Studies
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase.[1][2] The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a common feature in many human cancers.[3][4][5] Rapamycin exerts its effect by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][2][4] This inhibition disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest, making Rapamycin and its analogs (rapalogs) valuable tools in cancer research.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Rapamycin for treating cancer cell lines. This document summarizes effective concentrations, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathway and experimental workflows.
Data Presentation
Physicochemical Properties, Solubility, and Storage of Rapamycin
Proper preparation and storage of Rapamycin are critical for reproducible and accurate experimental results.[1][2]
| Parameter | Value | Source(s) |
| Molecular Weight | 914.17 g/mol | [1][2] |
| Recommended Solvents | DMSO, Ethanol (B145695) | [1][2] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [1][2] |
| Solubility in Ethanol | ≥ 50 mg/mL | [1][6] |
| Storage of Powder | -20°C, desiccated, for up to 3 years | [1][2] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles. | [1][2][6][8] |
Effective Concentrations and IC50 Values of Rapamycin in Cancer Cell Lines
The optimal concentration of Rapamycin is highly dependent on the cell type, treatment duration, and the specific biological endpoint being investigated.[5][9] Sensitivity can vary significantly even among cell lines derived from the same type of cancer.[9][10] Therefore, it is crucial to perform a dose-response curve to determine the ideal concentration for each specific experimental condition.[5] The following table summarizes a range of concentrations and half-maximal inhibitory concentration (IC50) values from various studies.
| Cancer Type | Cell Line(s) | Rapamycin Concentration / IC50 | Treatment Duration | Observed Effects | Reference(s) |
| Oral Cancer | Ca9-22 | IC50: ~15 µM; Effective range: 10-20 µM | 24 hours | Inhibition of cell proliferation, induction of apoptosis and autophagy.[8][11] | [8][11] |
| Breast Cancer | MCF-7 | IC50: < 1 nM - 20 nM | 72 hours | Inhibition of cell growth, induction of apoptosis.[8][9] | [8][9][10] |
| Breast Cancer | MDA-MB-231 | > 20 µM | 24 hours (viability), 4 hours (PARP cleavage) | Induction of apoptosis, G1 cell cycle arrest.[8][9] | [8][9][10] |
| Retinoblastoma | Y79 | IC50: 0.136 µM (136 nM) | 72 hours (proliferation), 48 hours (apoptosis) | Inhibition of cell proliferation, induction of apoptosis.[12] | [12] |
| Urothelial Carcinoma | J82, T24, RT4 | Significant inhibition at 1 nM | 48 hours | Reduction in cell proliferation.[13] | [13] |
| Urothelial Carcinoma | UMUC3 | Significant inhibition at 10 nM | 48 hours | Reduction in cell proliferation.[13] | [13] |
| Glioblastoma | T98G | IC50: ~2 nM | Not Specified | Not Specified | [10] |
| Glioblastoma | U87-MG | IC50: ~1 µM | Not Specified | Not Specified | [10] |
| Cervical Cancer | HeLa | 100 - 400 nM | 48 and 72 hours | Reduced cell viability, particularly under hypoxic conditions.[14] | [14] |
Signaling Pathway and Experimental Workflow
mTOR Signaling Pathway and Rapamycin Inhibition
Growth factors activate receptor tyrosine kinases (RTKs), triggering the PI3K/AKT signaling cascade that subsequently activates mTORC1.[4][8] mTORC1 promotes cell growth and proliferation by phosphorylating downstream targets like S6K1 and 4E-BP1, which are key regulators of protein synthesis.[4][15] Rapamycin, in complex with FKBP12, inhibits mTORC1, thereby blocking these critical cellular processes.[8][16]
The mTOR signaling pathway and the inhibitory action of Rapamycin.
General Experimental Workflow
A typical workflow for investigating the effects of Rapamycin on cancer cell lines begins with cell seeding, followed by treatment with varying concentrations of Rapamycin for different durations. Subsequently, a range of assays can be performed to assess the cellular response, culminating in data analysis and interpretation.[8]
General experimental workflow for studying Rapamycin's effects.
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock and Working Solutions
This protocol details the preparation of Rapamycin solutions for use in cell culture experiments.[2]
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Ethanol (optional solvent)[1]
-
Sterile microcentrifuge tubes
-
Cell culture medium, pre-warmed
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculation: Calculate the mass of Rapamycin powder needed. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 914.17 g/mol * 1000 mg/g = 9.14 mg.
-
Weighing: In a sterile microcentrifuge tube, carefully weigh the calculated amount of Rapamycin powder.
-
Dissolving: Add the appropriate volume of sterile DMSO (e.g., 1 mL for a 10 mM stock).
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath can aid dissolution.[2] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to 3 months.[2][8]
-
-
Working Solution Preparation:
-
Thaw Stock Solution: Remove one aliquot of the Rapamycin stock solution from the freezer and allow it to thaw at room temperature.
-
Dilution: Prepare the final working concentration by diluting the stock solution in pre-warmed cell culture medium. It is good practice to add the concentrated drug solution to the medium, not the other way around, to minimize precipitation.[17]
-
Example: To prepare 10 mL of medium with a final Rapamycin concentration of 100 nM, add 1 µL of the 10 mM stock solution to 10 mL of medium.
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as used in the highest Rapamycin concentration treatment.[7][8] The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced toxicity.[7]
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of Rapamycin on cancer cells by measuring metabolic activity.[5][8]
Materials:
-
Cancer cells seeded in a 96-well plate
-
Rapamycin working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.05 N HCl in isopropanol)[11][12]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5][10]
-
Treatment: Remove the existing medium and add 100-200 µL of medium containing various concentrations of Rapamycin (and a vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[5][11]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of mTOR downstream targets, such as S6K and 4E-BP1.[7][16][18]
Materials:
-
Cancer cells treated with Rapamycin
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, place culture plates on ice. Aspirate the medium and wash cells once with ice-cold PBS.[16][18] Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[7][18]
-
Lysate Preparation: Incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[16][18] Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.[7][16]
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[7][18]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][18]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][18] After further washes, apply an ECL substrate and visualize the protein bands using a digital imager.[7]
-
Data Analysis: Perform densitometry analysis to quantify band intensity. Normalize the levels of phosphorylated proteins to their respective total protein levels and then to a loading control.[16]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Rapamycin on cell cycle progression.[8]
Materials:
-
Cancer cells treated with Rapamycin
-
PBS
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following Rapamycin treatment, harvest both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 15-30 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content based on PI fluorescence intensity.[8]
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
Conclusion
Rapamycin is a critical tool for investigating the role of the mTOR pathway in cancer biology. The protocols, concentration guidelines, and data presented in these application notes provide a solid foundation for researchers to design and execute experiments exploring the therapeutic potential of Rapamycin. It is essential to empirically determine the optimal treatment conditions for each specific cancer cell line and experimental endpoint through careful dose-response and time-course studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oncogenic Signalling through Mechanistic Target of Rapamycin (mTOR): A Driver of Metabolic Transformation and Cancer Progression [mdpi.com]
- 4. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 12. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR SIGNALING IN CANCER CELL MOTILITY AND TUMOR METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated S6K (p-S6K) Following Rapamycin Treatment
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4][5][6] mTORC1 is sensitive to the inhibitor rapamycin and plays a critical role in protein synthesis by phosphorylating downstream effectors, including the 70 kDa ribosomal protein S6 kinase (S6K).[1][3][4] Upon activation by mTORC1, S6K is phosphorylated at multiple sites, with threonine 389 (Thr389) being a key phosphorylation event for its activation.[1] Rapamycin inhibits mTORC1, leading to a decrease in the phosphorylation of S6K at Thr389.[1]
Western blotting is a widely used and powerful technique to detect and quantify changes in specific proteins, such as the phosphorylation status of S6K, in cell or tissue lysates.[1][2][3] By measuring the levels of phosphorylated S6K (p-S6K) in response to rapamycin treatment, researchers can effectively monitor the inhibition of the mTORC1 signaling pathway.[2] These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to perform Western blot analysis of p-S6K after rapamycin treatment.
Signaling Pathway and Mechanism of Action
The mTORC1 signaling pathway is activated by various upstream signals, including growth factors and amino acids.[4][5] Activated mTORC1 then phosphorylates its downstream targets, S6K and 4E-BP1, to promote protein synthesis and cell growth.[3][4] Rapamycin, by forming a complex with the intracellular receptor FKBP12, allosterically inhibits mTORC1, thereby preventing the phosphorylation of S6K.[3][7]
Caption: mTORC1 signaling cascade and the inhibitory action of Rapamycin.
Quantitative Data Summary
The following tables summarize representative quantitative data from experiments analyzing the effect of rapamycin on p-S6K levels. The data is presented as the mean of three independent experiments, with the levels of phosphorylated S6K normalized to total S6K and then to the vehicle-treated control.
Table 1: Dose-Dependent Inhibition of p-S6K by Rapamycin
| Rapamycin Concentration (nM) | Normalized p-S6K (Thr389) Levels (Arbitrary Units) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.65[3] |
| 10 | 0.25[3] |
| 100 | 0.05[3] |
Table 2: Time-Course of p-S6K Inhibition by Rapamycin (100 nM)
| Treatment Time (hours) | Normalized p-S6K (Thr389) Levels (Arbitrary Units) |
| 0 | 1.00 |
| 1 | 0.40 |
| 6 | 0.12 |
| 24 | 0.08 |
Experimental Protocols
The following diagram outlines the general workflow for the Western blot analysis of p-S6K after rapamycin treatment.
Caption: Experimental workflow for Western blot analysis.
Protocol 1: Cell Culture and Rapamycin Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., MCF-7, HeLa, or HEK293) in appropriate culture dishes and grow to 70-80% confluency.[1][2][3]
-
Serum Starvation (Optional): To reduce basal levels of p-S6K, you may serum-starve the cells for 4-16 hours in a serum-free medium prior to treatment.[2][8]
-
Rapamycin Preparation: Prepare a stock solution of rapamycin (e.g., 1 mM in DMSO) and store it at -20°C, protected from light.[8][9] Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1-100 nM).[1][8][9] Always include a vehicle control (DMSO) at the same final concentration as the highest rapamycin dose.[1][3]
-
Treatment: Remove the existing culture medium and add the medium containing the various concentrations of rapamycin or the vehicle control.[3] Incubate the cells for the desired duration (e.g., 1-24 hours).[1][8]
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1][3]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][2][3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][2][9]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[1][2]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][2][3]
-
Protein Quantification: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube and determine the protein concentration using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions.[1][2][3]
Protocol 3: Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[1][2]
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.[2][3] Run the gel according to the manufacturer's recommendations.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1][3]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% w/v non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)). For phospho-specific antibodies, 5% BSA in TBST is recommended to reduce background.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-S6K (Thr389) diluted in blocking buffer (a starting dilution of 1:1000 is recommended) overnight at 4°C with gentle agitation.[1] To normalize the results, separate blots should be run for total S6K and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step as described above.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.[1][2]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-S6K signal to the total S6K signal and then to the loading control to account for any variations in protein loading.
Troubleshooting
Caption: A logical flow for troubleshooting common Western blot issues.
For more detailed troubleshooting, refer to the following points:
-
No p-S6K signal in any lane, including the untreated control: This suggests a problem with sample preparation or antibody detection. Ensure that phosphatase inhibitors were added to the lysis buffer and that all sample preparation steps were performed on ice or at 4°C to prevent dephosphorylation.[8]
-
No inhibition of p-S6K signal with rapamycin treatment: The effective concentration of rapamycin is cell-type dependent.[8][10] A dose-response and time-course experiment is crucial to determine the optimal conditions for your specific cell line.[8]
-
High background: Using milk as a blocking agent for phospho-specific antibodies can cause high background due to the presence of casein, a phosphoprotein. It is recommended to use 5% BSA in TBST for blocking.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mTOR - Wikipedia [en.wikipedia.org]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lifespan Extension with Rapamycin in Model Organisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Rapamycin (B549165) in studying lifespan extension in key model organisms. The information collated from peer-reviewed studies is intended to guide researchers in designing and executing experiments to investigate the effects of Rapamycin on longevity.
Introduction
Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, metabolism, and aging.[1][2][3] By forming a complex with the intracellular protein FKBP12, rapamycin allosterically inhibits mTOR Complex 1 (mTORC1), leading to downstream effects such as the promotion of autophagy and alterations in protein synthesis, which are believed to contribute to its pro-longevity effects.[1][4] Its ability to consistently extend the lifespan of various model organisms, including yeast, nematodes, fruit flies, and mice, has established it as a cornerstone in geroscience research.[1][5][6][7][8]
Quantitative Data Summary: Lifespan Extension in Model Organisms
The effects of rapamycin on lifespan are influenced by factors such as dose, sex, genetic background, and the timing of intervention.[9] The following tables summarize quantitative outcomes from key longevity studies in various model organisms.
Table 1: Effects of Rapamycin on Lifespan in Mice (Mus musculus)
| Strain | Sex | Age at Treatment Start | Rapamycin Dose/Concentration | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) | Reference |
| Genetically Heterogeneous (UM-HET3) | Male & Female | 20 months | 42 ppm in food (continuous) | Male: 9-11%, Female: 15% | Not specified | [10] |
| Genetically Heterogeneous (UM-HET3) | Male & Female | 20 months | 42 ppm in food (every other month) | Male: 9-11%, Female: 8% | Not specified | [10] |
| Genetically Heterogeneous (UM-HET3) | Male & Female | 20 months | 42 ppm in food (for 3 months) | Male: 9-11%, Female: 4% | Not specified | [10] |
| Genetically Heterogeneous (UM-HET3) | Male | 600 days | 14 ppm in food | 9 | 14 | [4] |
| Genetically Heterogeneous (UM-HET3) | Female | 600 days | 14 ppm in food | 14 | 14 | [4] |
| C57BL/6 | Male | 22-24 months | 4 mg/kg (IP injection, every other day for 6 weeks) | Not specified | Increased longevity | [11] |
| C57BL/6 | Female | 20 months | 2 mg/kg/day (IP injection, once every 5 days) | Lifespan extension reported | Not specified | [11] |
| 129/Sv | Female | 2 months | 1.5 mg/kg (IP, 3x/week for 2 weeks, then 2 weeks off) | Lifespan extension reported | Not specified | [11] |
Table 2: Effects of Rapamycin on Lifespan in Fruit Flies (Drosophila melanogaster)
| Strain | Sex | Rapamycin Concentration | Median Lifespan Extension (%) | Reference |
| wDah | Female | 50 µM in food | Significant extension | [12] |
| wDah | Female | 200 µM in food | Largest increase | [12] |
| wDah | Female | 400 µM in food | Significant extension | [12] |
| wDah | Male | Not specified | Significant extension | [12] |
| Mated Female | Female | ~50 µM in food | ~81% | [13] |
Table 3: Effects of Rapamycin on Lifespan in Nematodes (Caenorhabditis elegans)
| Strain | Rapamycin Concentration | Mean Lifespan Extension (%) | Reference |
| Wild-type (N2) | 10 nM | ~10-23% | [1] |
| Wild-type (N2) | 0.01 nM | 56.52 | [14] |
| Wild-type (N2) | 0.1 nM | 75 | [14] |
| Wild-type (N2) | 1 nM | 73.91 | [14] |
| Wild-type (N2) | 5 nM | 70.65 | [14] |
| Wild-type (N2) | 10 nM | 57.61 | [14] |
| N/A | Not specified (Liposome-mediated) | Up to 21.9% | [15] |
Table 4: Effects of Rapamycin on Lifespan in Yeast (Saccharomyces cerevisiae)
| Lifespan Type | Rapamycin Treatment | Effect | Reference |
| Replicative | 10 ng/ml | Significant extension | [6] |
| Chronological | Not specified | Extension reported | [12] |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
The primary mechanism of rapamycin's action is the inhibition of the mTOR signaling pathway, specifically mTORC1.[1]
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflow for Murine Longevity Studies
A typical workflow for a lifespan study in mice involves several key stages, from animal selection to data analysis.
Caption: A typical workflow for a mouse longevity study with Rapamycin.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of rapamycin's effects. Below are detailed protocols for key experiments in commonly used model organisms.
Protocol 1: Lifespan Study in Mice (Mus musculus)
This protocol is based on studies conducted by the National Institute on Aging (NIA) Interventions Testing Program (ITP).[4]
1. Animal Models and Housing:
-
Strain: Genetically heterogeneous mice (e.g., UM-HET3) are often used to minimize strain-specific effects and better model human genetic diversity.[1] Inbred strains like C57BL/6 are also common.[8]
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12:12 hour light-dark cycle.[9]
2. Rapamycin Administration:
Two primary methods are used for long-term studies: oral administration in food and intraperitoneal injection.[9]
a) Oral Administration (Encapsulated Rapamycin - eRapa): This is the most common and least stressful method for chronic studies.[9]
-
Materials:
-
Rapamycin powder
-
Microencapsulation polymer (e.g., Eudragit)
-
Standard mouse chow
-
Food dye (to distinguish medicated chow)
-
-
Protocol:
-
Encapsulation: Rapamycin is microencapsulated to protect it from degradation and ensure stability in the diet.
-
Diet Preparation: The encapsulated rapamycin (eRapa) is mixed into the standard mouse chow at the desired concentration (e.g., 14 ppm or 42 ppm).[9] A food dye is added to easily distinguish it from the control diet.
-
Control Diet: A control diet is prepared containing the encapsulation polymer without rapamycin.[9]
-
Feeding: Provide the medicated or control chow to the mice ad libitum. Monitor food consumption to estimate the actual dose consumed.
-
b) Intraperitoneal (IP) Injection: This method allows for precise dosing but is more invasive.[9]
-
Materials:
-
Protocol:
-
Solution Preparation: Dissolve rapamycin powder in the vehicle to the desired concentration (e.g., 2 mg/kg or 8 mg/kg). The solution should be freshly prepared.[9]
-
Administration: Inject the solution intraperitoneally based on the mouse's body weight.
-
3. Lifespan Monitoring and Analysis:
-
Monitor mice daily for health status and mortality.
-
Record the date of death for each animal.
-
Perform necropsies to determine the cause of death, which can provide insights into healthspan.
-
Analyze survival data using Kaplan-Meier survival curves and statistical tests like the log-rank test.
Protocol 2: Lifespan Study in Fruit Flies (Drosophila melanogaster)
1. Fly Stocks and Maintenance:
-
Use a standard wild-type strain (e.g., wDah, Oregon R).
-
Maintain flies on a standard cornmeal-yeast-agar medium at a controlled temperature (e.g., 25°C).
2. Rapamycin Administration:
-
Materials:
-
Rapamycin powder
-
Ethanol (B145695) (or other suitable solvent)
-
Standard fly food medium
-
-
Protocol:
-
Rapamycin Food Preparation: Dissolve rapamycin in ethanol to create a stock solution. Add the stock solution to the molten fly food to achieve the desired final concentration (e.g., 50 µM, 200 µM).[12]
-
Control Food: Prepare control food containing the same concentration of the solvent (ethanol) without rapamycin.[1]
-
Lifespan Assay:
-
Protocol 3: Lifespan Study in Nematodes (Caenorhabditis elegans)
1. Worm Strains and Maintenance:
-
Use a standard wild-type strain (e.g., Bristol N2).
-
Maintain worms on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50.
2. Rapamycin Administration:
-
Materials:
-
Rapamycin powder
-
DMSO (solvent)
-
NGM agar plates
-
E. coli OP50 culture
-
5-fluoro-2'-deoxyuridine (FUDR) (optional, to prevent progeny)
-
-
Protocol:
-
Plate Preparation: Dissolve rapamycin in DMSO and add it to the NGM agar just before pouring plates to achieve the desired final concentration (e.g., 100 µM).[1] Control plates should contain an equivalent amount of DMSO.
-
Lifespan Assay:
-
Synchronize a population of worms to the L4 larval stage.
-
Transfer L4 larvae to the rapamycin-containing or control plates.
-
To prevent progeny from confounding results, FUDR can be added to the media.[1]
-
Transfer worms to fresh plates every 2-3 days and score for survival daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[1]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of life span extension by rapamycin in the fruit fly Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Rapamycin for longevity: opinion article - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Longevity, aging and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner [nad.com]
- 11. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Life Span Extension by Rapamycin in the Fruit Fly Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. russjnematology.com [russjnematology.com]
- 15. Characterization of Effects of mTOR Inhibitors on Aging in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application of Rapamycin in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] The mTOR signaling pathway is crucial for a number of brain-specific mechanisms, including synaptic plasticity, learning, and cortical development.[2] Dysregulation of this pathway has been implicated in a variety of neurological disorders.[2][3] Consequently, rapamycin and its analogs (rapalogs) are extensively utilized in preclinical neuroscience research to investigate the role of mTOR signaling in both normal brain function and pathological conditions.[1] This document provides detailed application notes, protocols, and quantitative data to guide the design and execution of research utilizing rapamycin in the field of neuroscience.
Mechanism of Action in the Nervous System: The mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a kinase that forms the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4] Rapamycin primarily inhibits mTORC1 by forming a complex with the intracellular receptor FKBP12, which then binds to the FRB domain of mTOR.[1][5] mTORC1 integrates signals from various upstream stimuli, such as growth factors, nutrients, and cellular energy status, to regulate key cellular processes including protein synthesis, cell growth, and autophagy.[1][4] In the nervous system, mTOR signaling is vital for processes such as neuronal development, synaptic plasticity, and memory formation.[6][7] Inhibition of mTORC1 by rapamycin leads to the dephosphorylation of its downstream targets, S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis.[8] Furthermore, mTORC1 inhibition by rapamycin is a potent inducer of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates, which is often impaired in neurodegenerative diseases.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Frontiers | Mechanistic target of rapamycin signaling in human nervous system development and disease [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mTOR Signaling: At the Crossroads of Plasticity, Memory, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mammalian Target of Rapamycin: Its Role in Early Neural Development and in Adult and Aged Brain Function [frontiersin.org]
- 8. Mammalian Target of Rapamycin: Its Role in Early Neural Development and in Adult and Aged Brain Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Neurology of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gethealthspan.com [gethealthspan.com]
Application Notes and Protocols for In Vivo Rapamycin Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), also known as Sirolimus, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR protein is a core component of two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3][4] Rapamycin primarily inhibits the rapamycin-sensitive mTORC1.[2] Due to its critical role in cell signaling, rapamycin and its analogs (rapalogs) are extensively utilized in preclinical in vivo studies for a wide range of research areas including cancer, aging, immunology, and metabolic disorders.[1][2][3] The in vivo efficacy of rapamycin is highly dependent on the choice of formulation, administration route, and dosage regimen.[2]
These application notes provide a comprehensive guide to the various methods of rapamycin delivery for in vivo animal studies, with a focus on summarizing quantitative data, providing detailed experimental protocols, and visualizing key concepts.
mTOR Signaling Pathway and Rapamycin's Mechanism of Action
Rapamycin exerts its biological effects by forming a complex with the intracellular protein FK506-binding protein of 12 kDa (FKBP12).[1] This rapamycin-FKBP12 complex then binds directly to and inhibits mTORC1.[1] The inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, including S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in reduced protein synthesis and cell growth.[1]
Caption: Rapamycin inhibits the mTORC1 signaling pathway.
Quantitative Data Summary of Rapamycin Delivery Methods
The selection of a delivery method depends on the specific research question, the animal model, and the desired pharmacokinetic profile. The following tables summarize quantitative data from various in vivo studies.
Table 1: Rapamycin Dosages in Mouse Models by Administration Route
| Research Area | Mouse Strain | Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Key Findings/Notes | References |
| Aging/Longevity | C57BL/6 | Intraperitoneal (IP) | 4 mg/kg | Every other day for 6 weeks | Not Specified | Increased longevity | [2] |
| Aging/Longevity | Genetically heterogeneous mice | Oral (in diet) | 14 ppm (approx. 2.2 mg/kg/day) | Continuous | Microencapsulated in food | Increased median and maximal lifespan | [2] |
| Cancer | A/J | Intraperitoneal (IP) | 1.5 mg/kg/day | 5 of 7 days | Not Specified | Effective against tobacco carcinogen-induced lung tumors | [2] |
| Cancer | p53-/- | Oral gavage | 0.5 mg/kg/day | 5 days on, 9 days off | Nanoparticulate micelles (Rapatar) | Delayed carcinogenesis and extended lifespan | [2][5] |
| Mitochondrial Disease | Ndufs4 Knockout | Intraperitoneal (IP) | 8 mg/kg | Daily | Not Specified | Attenuated disease symptoms and progression | [2] |
| Obesity | C57BL/6 | Intraperitoneal (IP) | 1.5 mg/kg | Weekly | 5% PEG400, 5% Tween-80, 4% ethanol (B145695) in PBS | Significantly extended lifespan | [6] |
Table 2: Rapamycin Dosages in Rat Models by Administration Route
| Research Area | Rat Strain | Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Key Findings/Notes | References |
| Immunology/Toxicity | Not Specified | Intraperitoneal (IP) | 1.5 mg/kg/day | Daily for 14 days | Not Specified | Caused reduction in weight gain and focal myocardial necrosis | [2] |
| Development/Immunity | Not Specified | Not Specified | 1.0 mg/kg | Not Specified | Not Specified | Optimal dose for suppressing mTOR with relatively few side effects in young rats | [2] |
| Cancer (Glioma) | Not Specified | Local Delivery (intracranial beads) | 0.3%, 3%, and 30% loading doses | Single implantation | Biodegradable caprolactone-glycolide polymer beads | Increased survival compared to controls | [7] |
| Aortic Aneurysm | Not Specified | Intravenous (IV) | Not Specified | Not Specified | PEG-shelled nanoparticles | Specific accumulation in the aortic aneurysm and suppression of its formation | [8] |
Table 3: Pharmacokinetic Parameters of Rapamycin in Animal Models
| Animal Model | Administration Route | Dose (mg/kg) | Apparent Half-Life (h) | Total Plasma Clearance (ml/min/kg) | Volume of Distribution (L/kg) | Reference |
| Male CD2F1 Mice (prodrug) | Intravenous (IV) | 10 | 2.1 | 12.5 | 1.73 | [9] |
| Male CD2F1 Mice (prodrug) | Intravenous (IV) | 100 | 4.8 | ~39.3 | 8.75 | [9] |
| Healthy Dogs | Oral | 0.1 (single dose) | 38.7 ± 12.7 | - | - | [10] |
| Healthy Dogs | Oral | 0.1 (daily for 5 days) | 99.5 ± 89.5 | - | - | [10] |
Experimental Protocols
Protocol 1: Preparation and Administration of Rapamycin for Intraperitoneal (IP) Injection
This is a frequently used protocol for preparing a rapamycin solution for IP administration in mice. Due to rapamycin's poor water solubility, a co-solvent system is necessary.[1][11]
Materials:
-
Rapamycin powder
-
100% Ethanol
-
PEG400 (Polyethylene glycol 400)
-
Tween-80 (Polysorbate 80)
-
Phosphate-Buffered Saline (PBS) or sterile water
-
Sterile microcentrifuge tubes
-
Sterile syringe and 27-gauge needle
-
0.22 µm syringe filter
Procedure:
-
Stock Solution Preparation (e.g., 50 mg/mL):
-
Vehicle Solution Preparation:
-
Working Solution Preparation (e.g., 1 mg/mL):
-
On the day of injection, thaw an aliquot of the rapamycin stock solution.
-
Dilute the stock solution with the vehicle to the desired final concentration. For a 1 mg/mL working solution, you would mix the appropriate volume of the stock solution with the vehicle.[11]
-
The final injection solution may also be prepared by mixing specific volumes of 10% PEG400, 10% Tween 80, and the rapamycin stock, as described in some protocols.[12]
-
Vortex the solution until it is clear and homogenous.[2]
-
Sterile-filter the final working solution using a 0.22 µm syringe filter before injection.[2][11]
-
Always prepare a vehicle-only control solution for the control group.[1]
-
-
Administration:
-
Calculate the required injection volume based on the animal's body weight and the desired dose. For instance, for a 2 mg/kg dose in a 25g mouse, inject 50 µL of a 1 mg/mL solution.[1]
-
Administer the solution via intraperitoneal injection using a sterile syringe and an appropriate gauge needle (e.g., 27-gauge).[1]
-
Protocol 2: Preparation and Administration of Rapamycin for Oral Gavage
This protocol describes the preparation of a rapamycin suspension for oral administration.[2]
Materials:
-
Rapamycin powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile water
-
Oral gavage needles
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution, for example, by dissolving 0.5 g of methylcellulose in 100 mL of sterile water.[2]
-
-
Suspension Preparation:
-
Weigh the required amount of rapamycin powder.
-
Add a small amount of the vehicle to the powder and grind to a fine paste using a mortar and pestle or a homogenizer.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
-
Administration:
Protocol 3: Preparation and Administration of Rapamycin in the Diet
Dietary administration is a less stressful method for long-term studies.[11] Microencapsulation of rapamycin is often used to improve its stability in the feed.[2]
Materials:
-
Microencapsulated rapamycin
-
Powdered standard rodent chow
-
Mixer
-
Pellet maker (optional)
Procedure:
-
Diet Preparation:
-
Calculate the amount of microencapsulated rapamycin needed to achieve the desired concentration in the feed (e.g., 14 ppm).[2][13]
-
Thoroughly mix the microencapsulated rapamycin with the powdered rodent chow to ensure a homogenous distribution.
-
The mixture can then be re-pelleted or provided as a powder.[11]
-
-
Administration:
Advanced Delivery Methods
To overcome challenges associated with rapamycin's poor water solubility and to enhance its therapeutic efficacy, various advanced formulations have been developed.[14]
-
Nanoparticles: Nanoparticle-based delivery systems, such as PLGA nanoparticles, cubic nanoparticles, and gold nanoparticles, can improve the oral bioavailability of rapamycin, reduce side effects, and enable targeted delivery to specific tissues or cells.[14][15][16][17] For instance, targeted rapamycin micelles have been shown to be effective in preventing chronic rejection in organ transplantation models at a tenfold lower dose than free rapamycin.[15]
-
Liposomes: PEGylated liposomes have been used to increase the accumulation of rapamycin in tumors.[14]
Experimental Workflows
A standardized workflow is crucial for the objective comparison of different rapamycin formulations and for ensuring the reproducibility of in vivo studies.
Caption: A typical workflow for an in vivo efficacy study.
Decision-Making for Delivery Method Selection
The choice of the most appropriate rapamycin delivery method is critical for the success of an in vivo study. The following flowchart provides a guide for this decision-making process.
Caption: Decision flowchart for rapamycin delivery method selection.
Conclusion
The successful application of rapamycin in in vivo animal studies hinges on the careful selection and implementation of the delivery method. This guide provides a comprehensive overview of common and advanced techniques, supported by quantitative data and detailed protocols, to aid researchers in designing robust and reproducible experiments. The choice between intraperitoneal injection, oral gavage, dietary administration, or more advanced nanoparticle-based systems should be guided by the specific aims of the study, the required dosing regimen, and considerations for animal welfare.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53â/â mice by delaying carcinogenesis | Aging [aging-us.com]
- 6. Weekly administration of rapamycin improves survival and biomarkers in obese male mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local delivery of rapamycin: a toxicity and efficacy study in an experimental malignant glioma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles Effectively Target Rapamycin Delivery to Sites of Experimental Aortic Aneurysm in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. benchchem.com [benchchem.com]
- 12. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 13. Combined treatment of rapamycin and dietary restriction has a larger effect on the transcriptome and metabolome of liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Organ preservation with targeted rapamycin nanoparticles: a pre-treatment strategy preventing chronic rejection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Nanoparticles Effectively Target Rapamycin Delivery to Sites of Experimental Aortic Aneurysm in Rats | Semantic Scholar [semanticscholar.org]
- 17. Gold nanoparticles-based targeted delivery of rapamycin and Olaparib to breast cancer: An in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Rapamycin in Immunosuppression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus found in a soil sample from Easter Island (Rapa Nui).[1][2] Initially identified for its antifungal properties, it was later discovered to possess potent immunosuppressive and antiproliferative capabilities.[1][3] This activity stems from its specific inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[4][5]
Unlike calcineurin inhibitors (e.g., Cyclosporine, Tacrolimus) that block the production of cytokines like Interleukin-2 (IL-2), Rapamycin acts downstream by inhibiting the signal transduction pathways initiated by these cytokines.[6][7] This unique mechanism, primarily by arresting T-lymphocytes in the G1 phase of the cell cycle, makes Rapamycin an invaluable tool for studying immune responses and a cornerstone therapeutic agent in organ transplantation to prevent rejection.[8][9][10]
This document provides detailed application notes and experimental protocols for utilizing Rapamycin as a tool for in vitro and in vivo immunosuppression studies.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive effects by inhibiting the mTOR signaling pathway. The mTOR kinase is the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4] Rapamycin primarily acts as an allosteric inhibitor of mTORC1.[11]
The mechanism involves the following steps:
-
Complex Formation : Rapamycin first binds to the intracellular protein FK506-Binding Protein 12 (FKBP12).[6][12]
-
mTORC1 Inhibition : The resulting Rapamycin-FKBP12 complex binds directly to the FRB domain of mTOR within the mTORC1 complex.[11][13]
-
Downstream Blockade : This binding event prevents mTORC1 from phosphorylating its key downstream targets, including S6 Kinase 1 (S6K1) and eIF4E-Binding Protein 1 (4E-BP1).[1][4]
-
Cell Cycle Arrest : The inhibition of S6K1 and 4E-BP1 disrupts the translation of critical mRNAs, thereby reducing protein synthesis and preventing cell cycle progression from the G1 to the S phase, ultimately halting T-cell proliferation.[8][9]
While acute Rapamycin treatment primarily affects mTORC1, chronic or high-dose administration can also lead to the inhibition of mTORC2 in some cell types.[1][13]
Quantitative Data Summary
The potency and dosage of Rapamycin can vary significantly depending on the experimental model, cell type, and specific conditions.
Table 1: In Vitro Potency of Rapamycin (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a common measure of a drug's potency in inhibiting a specific biological process.
| Cell Type / Process | Rapamycin IC₅₀ (nM) | Notes | Reference(s) |
| Pathogenic Effector Th2 Cells | 0.1 | Proliferation measured by dye dilution. | [14] |
| Conventional Th2 Cells | 0.25 | Proliferation measured by dye dilution. | [14] |
| Th1 Cells | 10 | Proliferation measured by dye dilution. | [14] |
| Primary Effusion Lymphoma Cells | ~50 | Measured after 96 hours of incubation. | [4] |
| T-cell Leukemia (MOLT-4) | ~2,500 | Measured after 48 hours of incubation. | [4] |
| Oral Carcinoma (Ca9-22) | ~20,000 | Measured after 24 hours of incubation. | [4][15] |
Note: IC₅₀ values are highly dependent on the cell line and experimental conditions (e.g., incubation time, stimulus used).[4]
Table 2: Recommended In Vivo Dosages of Rapamycin in Rodent Models
| Animal Model | Study Type | Administration Route | Dosage Range (mg/kg/day) | Reference(s) |
| Mouse | Small Bowel Transplant | Oral | 2 - 4 | [16] |
| Mouse | Liver Cancer Model | Oral | 1.5 | [17] |
| Mouse | Heart Failure Model | Oral | 2, 4, 5, or 8 | [18][19] |
| Mouse | Heart Failure Model | Intraperitoneal (i.p.) | 2 | [18][19] |
| Mouse | General Immunosuppression | Intraperitoneal (i.p.) | 8 | [18] |
| Rat | Toxicity Study | Intraperitoneal (i.p.) | 1.5 | [18] |
Note: The optimal dose should be determined empirically for each specific animal model and experimental goal. Oral administration generally requires higher doses than intraperitoneal injection to achieve similar serum levels.[19]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Rapamycin's immunosuppressive effects.
Protocol 1: In Vitro T-Cell Proliferation Assay
This assay measures the ability of Rapamycin to inhibit T-cell proliferation following stimulation. Proliferation can be quantified using DNA synthesis markers (e.g., BrdU) or dye dilution (e.g., CFSE).
Objective: To determine the IC₅₀ of Rapamycin on T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium
-
T-cell stimulus (e.g., anti-CD3/CD28 antibodies, Phytohemagglutinin (PHA))
-
Rapamycin stock solution (in DMSO or ethanol)
-
96-well flat-bottom culture plates
-
BrdU Cell Proliferation ELISA Kit or CFSE Cell Proliferation Kit
Methodology (BrdU Method):
-
Cell Seeding: Isolate PBMCs or T-cells from whole blood. Seed 1 x 10⁵ cells per well in 100 µL of complete medium in a 96-well plate.
-
Drug Preparation: Prepare serial dilutions of Rapamycin in complete medium. A typical concentration range is 0.01 nM to 1000 nM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Add 50 µL of the Rapamycin dilutions or vehicle control to the appropriate wells.
-
Stimulation: Add 50 µL of a T-cell stimulus (e.g., anti-CD3/CD28 beads or soluble antibodies) to all wells except for the unstimulated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 12-24 hours, following the manufacturer's protocol.
-
Detection: Stop the culture, fix the cells, and detect the incorporated BrdU using an anti-BrdU antibody conjugated to peroxidase. Add the substrate and measure the absorbance using a microplate reader.
-
Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control. Plot the inhibition percentage against the log of Rapamycin concentration to determine the IC₅₀ value.[20]
Protocol 2: Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a standard in vitro method to assess the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.[21][22]
Objective: To evaluate the effect of Rapamycin on T-cell response to allogeneic antigens.
Materials:
-
PBMCs from two genetically distinct, healthy donors (Donor A and Donor B)
-
Mitomycin C or irradiation source (for one-way MLR)
-
Complete RPMI-1640 medium
-
Rapamycin stock solution
-
96-well U-bottom culture plates
-
Proliferation measurement kit (e.g., ³H-thymidine, BrdU, or CFSE)
Methodology (One-Way MLR):
-
Isolate Cells: Isolate PBMCs from both donors (A and B).
-
Prepare Stimulator Cells: Treat the "stimulator" PBMCs (e.g., from Donor B) with Mitomycin C (50 µg/mL for 30 minutes) or lethal irradiation to inhibit their proliferation. Wash the cells three times to remove residual Mitomycin C.[23] These cells will act as the antigen-presenting cells.
-
Prepare Responder Cells: The untreated PBMCs (from Donor A) will serve as the "responder" T-cell population. If using CFSE, label the responder cells at this step according to the manufacturer's protocol.
-
Co-culture: In a 96-well plate, co-culture 1 x 10⁵ responder cells with 1 x 10⁵ stimulator cells in a final volume of 200 µL.[23]
-
Drug Treatment: Add serial dilutions of Rapamycin or vehicle control to the co-cultures.
-
Controls: Include wells with responder cells alone and stimulator cells alone as negative controls.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Measure Proliferation:
-
³H-Thymidine: Pulse the cultures with 1 µCi of ³H-thymidine for the final 18 hours of incubation. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
-
CFSE: Harvest the cells and analyze the dilution of CFSE fluorescence in the responder cell population (gated on CD4+ or CD8+ T-cells) by flow cytometry.
-
-
Analysis: Quantify the reduction in T-cell proliferation in Rapamycin-treated cultures compared to the vehicle-treated MLR control.
Protocol 3: Western Blotting for mTORC1 Activity
This protocol provides a direct pharmacodynamic readout of Rapamycin's activity by measuring the phosphorylation status of mTORC1's immediate downstream targets.
Objective: To confirm mTORC1 inhibition by Rapamycin in cultured cells.
Materials:
-
Cultured lymphocytes or other target cells
-
Rapamycin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-Actin or GAPDH (loading control).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Culture cells and treat with various concentrations of Rapamycin (e.g., 1-100 nM) for a defined period (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply an ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the extent of mTORC1 inhibition.[11]
Protocol 4: In Vivo Rodent Allograft Model
This protocol outlines a general procedure for evaluating the immunosuppressive efficacy of Rapamycin in vivo using a model of organ or tissue transplantation (e.g., skin, heart).
Objective: To assess the ability of Rapamycin to prolong allograft survival.
Materials:
-
Two different strains of mice or rats (e.g., C57BL/6 as donor, BALB/c as recipient)
-
Surgical instruments for transplantation
-
Anesthesia and analgesics
-
Rapamycin formulation for in vivo administration (e.g., dissolved in a vehicle like CMC/Tween 80)[12]
-
Syringes and needles for administration
Methodology:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign recipient animals to different treatment groups (e.g., Vehicle Control, Rapamycin low dose, Rapamycin high dose, Positive Control like Cyclosporine A).
-
Transplantation Surgery: Perform the allogeneic transplantation surgery (e.g., place a skin graft from a C57BL/6 donor onto a BALB/c recipient).
-
Drug Administration: Begin drug administration on the day of transplantation (Day 0) or one day prior. Administer Rapamycin or vehicle control daily via the chosen route (e.g., oral gavage or intraperitoneal injection).[9][16]
-
Monitoring: Monitor the animals daily for general health and signs of graft rejection. For skin grafts, rejection is typically defined by necrosis or sloughing of >80% of the graft tissue.
-
Endpoint: The primary endpoint is graft survival time. Continue monitoring until the graft is rejected or until a pre-determined study endpoint.
-
Pharmacodynamic Analysis (Optional): At the end of the study (or at intermediate time points), collect blood or lymphoid tissues (spleen, lymph nodes) to analyze immune cell populations by flow cytometry or to measure mTOR pathway inhibition by Western blot.
-
Data Analysis: Plot graft survival curves for each group using the Kaplan-Meier method. Compare survival between groups using a log-rank test.
Conclusion
Rapamycin is a potent and specific inhibitor of mTORC1, making it a powerful and indispensable tool for immunosuppression research. Its unique mechanism of action, which involves blocking cytokine-driven T-cell proliferation, provides a clear advantage for both in vitro and in vivo studies of the immune system. The protocols outlined in this document provide a foundation for researchers to investigate the immunomodulatory effects of Rapamycin, screen new immunosuppressive compounds, and explore the intricate role of the mTOR pathway in immune cell function. Proper experimental design, including appropriate dosing and relevant controls, is critical for obtaining reliable and interpretable results.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoregulatory Functions of mTOR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. droracle.ai [droracle.ai]
- 7. The influence of mTOR inhibitors on immunity and the relationship to post-transplant malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Immunosuppressive potency of mechanistic target of rapamycin inhibitors in solid-organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 16. The immunosuppressive effect of rapamycin on mouse small bowel transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antitumor Effect of Low-Dose of Rapamycin in a Transgenic Mouse Model of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. marinbio.com [marinbio.com]
- 23. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Seahorse Assay for Metabolic Analysis with Rapamycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism. It determines the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1] This technology allows for a detailed understanding of cellular bioenergetics under various conditions.
Rapamycin (B549165) is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism.[2][3] Specifically, Rapamycin, in complex with FKBP12, allosterically inhibits mTOR Complex 1 (mTORC1), which is a key integrator of nutrient and growth factor signals.[2] Inhibition of mTORC1 by Rapamycin leads to a significant reprogramming of cellular metabolism, generally causing a shift from anabolic to catabolic processes.[2][4] This includes impacts on glucose utilization, mitochondrial function, and lipid metabolism.[2]
These application notes provide a detailed protocol for utilizing the Seahorse XF Analyzer to investigate the metabolic effects of Rapamycin. By performing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test, researchers can elucidate the impact of mTORC1 inhibition on cellular bioenergetics.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway and the general experimental workflow for a Seahorse assay involving Rapamycin treatment.
Caption: mTORC1 Signaling and Rapamycin's Point of Inhibition.
Caption: Generalized Experimental Workflow for Seahorse Assay.
Experimental Protocols
I. Cell Culture and Treatment with Rapamycin
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a density appropriate for your cell type. Allow cells to adhere and grow overnight in a 37°C, CO2 incubator.[2]
-
Rapamycin Preparation: Prepare a stock solution of Rapamycin in a suitable solvent such as DMSO.[3]
-
Rapamycin Treatment: On the day of treatment, dilute the Rapamycin stock solution to the desired final concentration in fresh culture medium. The effective concentration of Rapamycin is cell-type dependent, but a range of 1-100 nM is commonly used for in vitro experiments.[3][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.[3]
-
Incubation: Remove the old medium from the cells and add the medium containing the appropriate concentration of Rapamycin or vehicle control (e.g., DMSO). Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]
II. Seahorse XF Assay Preparation
-
Sensor Cartridge Hydration: The day before the assay, add Seahorse XF Calibrant to each well of the sensor cartridge and incubate overnight in a non-CO2 37°C incubator.[2]
-
Assay Medium Preparation: On the day of the assay, prepare the appropriate Seahorse XF assay medium.
-
Cell Plate Preparation: One hour before the assay, remove the culture medium from the cell plate and wash with the pre-warmed assay medium. Add the appropriate volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for one hour.[2]
III. Seahorse XF Cell Mito Stress Test
This test measures key parameters of mitochondrial function by sequentially injecting modulators of the electron transport chain.[8]
-
Reagent Preparation: Prepare stock solutions of Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A in the assay medium at the desired concentrations.[9] Optimal concentrations should be determined for each cell type.[10]
-
Cartridge Loading: Load the prepared reagents into the appropriate ports of the hydrated sensor cartridge.[2]
-
Seahorse Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure basal OCR and then sequentially inject the drugs to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[2][11]
IV. Seahorse XF Glycolysis Stress Test
This test measures key parameters of glycolysis by sequentially injecting glucose, Oligomycin, and 2-deoxy-D-glucose (2-DG).[12]
-
Reagent Preparation: Prepare stock solutions of glucose, Oligomycin, and 2-DG in the assay medium at the desired concentrations.[13]
-
Cartridge Loading: Load the prepared reagents into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse Assay: Calibrate the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure the basal ECAR and then sequentially inject the reagents to determine glycolysis, glycolytic capacity, and glycolytic reserve.[12]
V. Data Analysis and Normalization
After the assay, normalize the OCR and ECAR data to cell number or protein concentration to account for variations in cell seeding.[2][14]
Data Presentation
The following tables summarize the expected effects of Rapamycin on key metabolic parameters measured by the Seahorse XF assays. The magnitude of the effects can be cell-type and condition-specific.
Table 1: Expected Effects of Rapamycin on Mitochondrial Respiration (OCR)
| Parameter | Description | Expected Effect of Rapamycin | Rationale |
| Basal Respiration | Baseline oxygen consumption of the cells.[8] | Decrease/No Change | mTORC1 inhibition can reduce the demand for ATP for anabolic processes, potentially lowering basal respiration.[15] |
| ATP Production | OCR linked to cellular ATP synthesis. | Decrease | Reduced anabolic demand leads to lower ATP requirements. |
| Proton Leak | Oxygen consumption not coupled to ATP synthesis. | No Change/Increase | Changes in mitochondrial coupling efficiency can occur. |
| Maximal Respiration | Maximum OCR achieved after FCCP injection.[8] | Decrease/Increase | Effects on mitochondrial biogenesis and efficiency are complex and can be context-dependent.[5][16] |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating cellular fitness.[8] | Variable | Dependent on the relative changes in basal and maximal respiration. |
Table 2: Expected Effects of Rapamycin on Glycolysis (ECAR)
| Parameter | Description | Expected Effect of Rapamycin | Rationale |
| Glycolysis | ECAR measurement after glucose injection.[12] | Decrease | mTORC1 promotes glycolysis through various mechanisms, so its inhibition is expected to reduce glycolytic flux.[4][17] |
| Glycolytic Capacity | Maximum ECAR rate after inhibiting mitochondrial ATP production with Oligomycin.[12] | Decrease | Reduced expression of glycolytic enzymes can limit the maximum glycolytic rate. |
| Glycolytic Reserve | The difference between glycolytic capacity and glycolysis, indicating the cell's ability to respond to energy demands via glycolysis.[12] | Variable | Dependent on the relative changes in glycolysis and glycolytic capacity. |
| Non-Glycolytic Acidification | ECAR not attributed to glycolysis. | No Change | This is generally unaffected by acute metabolic interventions. |
Logical Relationship of Metabolic Outcomes
Caption: Logical relationship of Rapamycin's metabolic effects.
Conclusion
The Seahorse XF Analyzer provides a robust platform for dissecting the metabolic consequences of mTORC1 inhibition by Rapamycin. By carefully designing and executing the Mito Stress and Glycolysis Stress Tests, researchers can gain valuable insights into how Rapamycin modulates cellular bioenergetics. This information is critical for understanding the mechanism of action of Rapamycin and for the development of novel therapeutic strategies targeting metabolic pathways in various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 5. Rapamycin increases oxidative metabolism and enhances metabolic flexibility in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. content.protocols.io [content.protocols.io]
- 10. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. unige.ch [unige.ch]
- 14. benchchem.com [benchchem.com]
- 15. Reduced mammalian target of rapamycin activity facilitates mitochondrial retrograde signaling and increases life span in normal human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mTOR coordinates protein synthesis, mitochondrial activity and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct control of mitochondrial function by mTOR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Rapamycin-Resistant mTOR Signaling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when rapamycin (B549165) fails to inhibit mTOR signaling in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I not observing inhibition of mTOR signaling after rapamycin treatment in my experiment?
A1: Several factors can contribute to the apparent lack of mTOR signaling inhibition by rapamycin. These can be broadly categorized into issues with the experimental setup, the inherent biology of the system being studied, and the specific methods used for detection.
Troubleshooting Workflow:
Here is a logical workflow to diagnose why you may not be observing the expected inhibitory effects of rapamycin.
Caption: A logical workflow for troubleshooting inconsistent Rapamycin effects.
Q2: I'm using Western blot to assess mTOR inhibition. Which downstream targets are the most reliable indicators of rapamycin's effect?
A2: Rapamycin is a highly specific allosteric inhibitor of the mTORC1 complex.[1][2] Therefore, the most reliable method to assess its activity is to measure the phosphorylation levels of direct mTORC1 substrates.[2] A common mistake is to expect a change in the total mTOR protein levels, which rapamycin does not typically cause.[2]
Key Downstream Targets for mTORC1 Inhibition:
-
Phospho-p70 S6 Kinase (p-S6K) at Threonine 389: This is a primary and sensitive marker for mTORC1 activity. Rapamycin treatment should lead to a decrease in phosphorylation at this site.[2]
-
Phospho-4E-BP1 at Threonine 37/46: 4E-BP1 is another direct substrate of mTORC1.[2] Its phosphorylation by mTORC1 prevents it from inhibiting the translation initiation factor eIF4E. A decrease in phosphorylation at these sites indicates mTORC1 inhibition.[2]
It is crucial to compare the levels of the phosphorylated protein to the total protein (e.g., p-S6K vs. total S6K) to confirm that the observed changes are due to altered phosphorylation and not variations in protein loading.[2][3]
Q3: My rapamycin treatment isn't affecting the phosphorylation of Akt at Serine 473. Is this expected?
A3: Yes, this is often expected, especially with acute treatment. Rapamycin directly and acutely inhibits mTORC1, but not mTORC2.[2] mTORC2 is the complex responsible for phosphorylating Akt at the Serine 473 site.[2][4] While acute rapamycin administration specifically inhibits mTORC1, it's important to note that chronic or long-term treatment (e.g., 24 hours or more) can lead to the disruption of mTORC2 assembly in some cell lines.[5][6]
Signaling Pathway Overview:
Caption: The mTOR signaling pathway highlighting rapamycin's specific inhibition of mTORC1.
Q4: I'm observing inconsistent or no effect of rapamycin. Could there be an issue with my rapamycin stock or its preparation?
A4: Yes, the stability and handling of rapamycin are critical for its efficacy.
Troubleshooting Rapamycin Reagent and Preparation:
| Potential Issue | Troubleshooting Recommendation | Citation |
| Degradation | Rapamycin is susceptible to degradation, especially in aqueous solutions at 37°C. Prepare fresh working solutions for each experiment from a frozen stock. Store stock solutions in DMSO or ethanol (B145695) at -20°C or -80°C and aliquot to avoid repeated freeze-thaw cycles. Protect solutions from light. | [2][3] |
| Solubility Issues | Rapamycin is highly lipophilic and poorly soluble in aqueous solutions. Ensure it is first completely dissolved in an organic solvent like DMSO or ethanol to create a stock solution. When diluting into your media, add the media to the rapamycin stock slowly while mixing to prevent precipitation. | [3][7] |
| Incorrect Concentration | Errors in weighing, dissolving, or diluting can lead to inaccurate concentrations. Double-check all calculations and ensure complete dissolution of the powdered form in the appropriate solvent before preparing stock solutions. | [3] |
Q5: Could my cell line be resistant to rapamycin?
A5: Yes, different cell lines exhibit varying sensitivities to rapamycin.[7] Some cell lines may have intrinsic or acquired resistance mechanisms.[3][8]
Mechanisms of Rapamycin Resistance:
-
Mutations: Mutations in mTOR itself or in FKBP12 can block the biological activity of rapamycin.[8]
-
Altered Downstream Effectors: Changes in the expression or function of downstream targets of mTOR, such as S6K or 4E-BP1, can lead to resistance.[8]
-
Feedback Loop Activation: Inhibition of mTORC1 by rapamycin can lead to the activation of upstream signaling pathways, such as the PI3K/Akt pathway, through a negative feedback loop.[5][9] This can counteract some of the inhibitory effects.
Recommended Action:
-
Dose-Response Experiment: It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.[7]
-
Consult Literature: Verify the known sensitivity of your cell line to rapamycin by checking published studies.
Table 1: Reported IC50 Values of Rapamycin in Different Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| Human Venous Malformation Endothelial Cells | Proliferation | Concentration-dependent inhibition (1-1000 ng/mL) | [5] |
| Y79 Retinoblastoma Cells | Proliferation | 0.136 µmol/L | [5] |
| MCF-7 Breast Cancer Cells | Proliferation | ~4000 µg/mL (after 48h) | [5] |
| MDA-MB-468 Breast Cancer Cells | Proliferation | ~3000 µg/mL (after 48h) | [5] |
| T-cell line | S6K activation (mTORC1) | 0.05 nM | [5] |
Note: These are example values. An empirical determination of the IC50 for your specific experimental conditions is always recommended.[5]
Q6: Are there any technical Western blotting issues that could prevent me from seeing mTOR inhibition?
A6: Yes, proper Western blot technique is essential, especially for large proteins and for detecting changes in phosphorylation.
Western Blotting Troubleshooting Tips:
| Potential Issue | Troubleshooting Recommendation | Citation |
| Protein Transfer | mTOR is a large protein (~289 kDa). Use a low percentage gel (e.g., 6-8%) or a gradient gel. Ensure efficient transfer by optimizing transfer time and conditions. | [2] |
| Blocking Agent | When probing for phosphorylated proteins, avoid using non-fat dry milk as a blocking agent, as it contains casein, a phosphoprotein, which can cause high background. Use Bovine Serum Albumin (BSA) instead. | [2] |
| Sample Preparation | Ensure complete denaturation of your protein samples by heating them at 95-100°C for 5-10 minutes in Laemmli sample buffer with a reducing agent. | [2] |
| Antibody Incubation | For optimal binding of antibodies to phosphoproteins, consider incubating the primary antibody overnight at 4°C. | [3] |
| Loading Amount | For low-abundance phosphoproteins, you may need to load more protein onto the gel than for total protein blots. | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Rapamycin Concentration (Dose-Response Curve)
Objective: To determine the half-maximal inhibitory concentration (IC50) of rapamycin for mTORC1 inhibition in your specific cell line.[5]
Methodology:
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and stabilize overnight.[5]
-
Rapamycin Treatment: Prepare a serial dilution of rapamycin in your cell culture medium. A common starting range is from 0.1 nM to 1000 nM.[5] Include a vehicle-only control (e.g., DMSO).[5] Replace the medium in your cell plates with the medium containing the different rapamycin concentrations.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours). The optimal time will depend on your cell line's doubling time and the specific endpoint being measured.[5]
-
Endpoint Analysis (Western Blot for p-S6K):
-
Lyse the cells and quantify the protein concentration.[3]
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
Incubate with primary antibodies against phosphorylated S6 Kinase (p-S6K, a downstream target of mTORC1) and total S6 Kinase (as a loading control).[5]
-
Visualize the protein bands and quantify their intensity.[5]
-
Protocol 2: Western Blot for mTOR Pathway Inhibition
Objective: To assess the effect of rapamycin on the phosphorylation status of downstream targets of mTORC1.[3]
Methodology:
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with the desired concentrations of rapamycin for the optimized duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[6]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies against mTOR pathway proteins (e.g., phospho-p70 S6 Kinase, p70 S6 Kinase, phospho-4E-BP1, 4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C.[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[9]
Experimental Workflow Diagram:
Caption: A detailed workflow for a Western blot experiment to assess mTOR pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Rapamycin Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Rapamycin in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for preparing Rapamycin stock solutions?
A1: The most commonly used solvents for preparing Rapamycin stock solutions are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2] It is critical to use anhydrous (moisture-free) solvents because Rapamycin is susceptible to hydrolysis.[1] Rapamycin is soluble in DMSO at concentrations up to 200 mg/mL and in ethanol at up to 50 mg/mL.[1][2]
Q2: How should I store my Rapamycin stock solution to ensure its long-term stability?
A2: For long-term stability, Rapamycin stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][3] Solid, crystalline Rapamycin is stable for at least 12 months when stored at or below -20°C.[1]
Q3: My Rapamycin precipitated after I diluted my DMSO stock into my aqueous cell culture medium. What happened?
A3: This is a common issue known as "precipitation upon dilution." It occurs because Rapamycin is highly lipophilic and practically insoluble in water (approximately 2.6 µg/mL).[1] When a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to precipitate out of the solution.[1]
Q4: How can I prevent my Rapamycin from precipitating when preparing my final working solution in an aqueous buffer or medium?
A4: To avoid precipitation, you can use the following techniques:
-
Slow Dilution: Instead of adding the Rapamycin stock directly to the aqueous buffer, try adding the buffer to the stock solution slowly while vortexing.[1]
-
Serial Dilution: Perform a series of intermediate dilutions in your final buffer or medium. For example, first, dilute a 10 mM stock 1:100 in sterile medium to get a 100 µM intermediate solution, and then dilute it further to your final concentration.[1]
Q5: Is Rapamycin stable in aqueous working solutions?
A5: No, Rapamycin is unstable in aqueous solutions. Its degradation is dependent on both pH and temperature.[3] Degradation is significantly accelerated at 37°C in aqueous buffers.[3] For this reason, it is crucial to prepare working solutions of Rapamycin in cell culture media fresh for each experiment.[3] For long-term experiments, it is recommended to replace the medium with freshly prepared Rapamycin-containing medium every 24 to 48 hours.[3]
Q6: I'm observing inconsistent or no effect in my experiments. Could Rapamycin degradation be the cause?
A6: Yes, inconsistent results are a common sign of compound instability.[1] Rapamycin can degrade due to several factors, including hydrolysis in aqueous solutions, oxidation, and exposure to light.[1][4] This degradation leads to a lower effective concentration of the active compound, resulting in variable experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudy or Precipitated Solution | The solution is supersaturated. | Prepare fresh solutions and use them promptly.[1] |
| Chemical degradation into less soluble byproducts. | Use the solution immediately after preparation.[1] | |
| Precipitation upon dilution into an aqueous medium. | Use slow dilution or serial dilution techniques.[1] | |
| Loss of Rapamycin Activity Over Time | Degradation in aqueous culture medium at 37°C. | Prepare fresh working solutions for each medium change. Change the medium every 24-48 hours to maintain a consistent concentration of the active compound.[3] |
| Inconsistent or Unexpected Experimental Results | Inaccurate concentration of the stock solution. | Carefully verify the initial weight of the Rapamycin powder and the volume of the solvent used for the stock solution.[3] |
| Degradation of Rapamycin stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C and protect from light.[1][3] | |
| Cell line has developed resistance to Rapamycin. | This can occur through mutations in mTOR or other downstream effectors.[3] |
Quantitative Data on Rapamycin Stability
Table 1: Half-life of Rapamycin in Solution
| Solvent/Buffer System | Apparent pH | Temperature | Apparent Half-life | Reference |
| 30/70 (v/v) acetonitrile-water with 237 mM MeCOONH4 | 7.3 | Not Specified | ~200 hours | [5][6] |
| 30/70 (v/v) acetonitrile-water with 23.7 mM MeCOONH4 | 7.3 | Not Specified | ~890 hours | [5][6] |
| 30/70 (v/v) acetonitrile-water with NaOH | 12.2 | Not Specified | Reduced by 3 orders of magnitude compared to pH 7.3 | [5][6] |
| Phosphate-buffered saline (PBS) | 7.4 | 37°C | Almost complete degradation within 24 hours | [7] |
| Ultrapure water (UPW) | Not Specified | Not Specified | 111.8 hours | [8] |
| Normal saline (NS) | Not Specified | Not Specified | 43.6 hours | [8] |
| Phosphate-buffered saline (PBS) | 7.4 | Not Specified | 11.5 hours | [8] |
Table 2: Recommended Storage Conditions for Rapamycin
| Form | Storage Temperature | Duration | Special Conditions | Reference |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. | [2] |
| Stock Solution (in DMSO or Ethanol) | -20°C or -80°C | Up to 3 months at -20°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [2][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rapamycin Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of Rapamycin.
Materials:
-
Rapamycin (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Calculate the required amount of Rapamycin: The molecular weight of Rapamycin is 914.17 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need 9.14 mg of Rapamycin.[2][3]
-
Weigh the Rapamycin powder: In a sterile microcentrifuge tube, carefully weigh the calculated amount of Rapamycin powder.[2]
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.[2]
-
Dissolve the Rapamycin: Vortex the solution thoroughly until the Rapamycin is completely dissolved.[2] Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[2][3]
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.[1][3]
Protocol 2: Preparation of a Final Working Solution (e.g., 100 nM) using Serial Dilution
Objective: To dilute the concentrated stock solution to a final working concentration in an aqueous medium with minimal precipitation.
Materials:
-
10 mM Rapamycin stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM Rapamycin stock solution at room temperature.
-
Prepare Intermediate Dilution: To minimize precipitation, perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.[1][3]
-
Prepare Final Working Solution: Further dilute the 100 µM intermediate solution to your final desired concentration (e.g., 1:1000 for a 100 nM final concentration) in the cell culture medium.
-
Use Immediately: Use the final working solution immediately after preparation.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating Off-Target Effects of Rapamycin in Primary Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with rapamycin (B549165) in primary cell culture. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the off-target effects of rapamycin, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of rapamycin in primary cell culture?
A1: Rapamycin is a highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a central regulator of cell growth and proliferation.[1] Its primary on-target effect is the allosteric inhibition of mTOR Complex 1 (mTORC1) by forming a complex with the intracellular protein FKBP12.[1][2] This leads to reduced protein synthesis and cell cycle arrest.[3]
The most significant off-target effect , particularly at higher concentrations or with prolonged exposure, is the inhibition of mTOR Complex 2 (mTORC2).[4][5] mTORC2 is crucial for cell survival and cytoskeletal organization.[4] Its inhibition can lead to decreased phosphorylation of Akt (at Ser473), potentially causing apoptosis and insulin (B600854) resistance.[3]
Q2: Why am I observing high levels of cell death in my primary cell culture after rapamycin treatment, even at concentrations reported to be safe in other cell lines?
A2: This is a common issue stemming from the high cell-type-specific sensitivity to rapamycin.[2][3] Primary cells can be more sensitive than immortalized cell lines. Several factors could be at play:
-
Concentration-Dependent Toxicity: While low nanomolar (nM) concentrations are typically selective for mTORC1, higher micromolar (µM) concentrations can inhibit mTORC2, leading to apoptosis.[3][5]
-
Solvent Toxicity: Rapamycin is often dissolved in DMSO, which can be toxic to primary cells at higher concentrations.[2]
-
Prolonged Incubation: Continuous exposure to rapamycin can lead to cumulative toxicity, partly through the eventual inhibition of mTORC2 assembly.[2][6]
-
Initial Cell Health: Primary cells that are stressed or overly confluent are more susceptible to drug-induced toxicity.[2]
Q3: My Western blot results show an unexpected increase in Akt phosphorylation at Serine 473 after rapamycin treatment. Is this an error?
A3: No, this is a known paradoxical effect due to a negative feedback loop. Inhibition of the mTORC1/S6K1 pathway by rapamycin removes the inhibitory feedback that S6K1 normally exerts on upstream signaling molecules like IRS-1.[3] This can lead to increased PI3K activity and a subsequent increase in Akt phosphorylation at Ser473.[3] This feedback activation can limit the anti-proliferative efficacy of rapamycin.[3]
Q4: I am not observing the expected decrease in cell proliferation after rapamycin treatment. What could be the cause?
A4: Several factors can contribute to a lack of efficacy:
-
Suboptimal Concentration: The effective concentration of rapamycin is highly dependent on the cell type.[3] A full dose-response curve is necessary to determine the optimal concentration for your specific primary cells.
-
Drug Instability: Rapamycin can be unstable in aqueous solutions like cell culture media, especially at working dilutions.[2][6] It is recommended to prepare fresh dilutions for each experiment.
-
Feedback Loop Activation: As mentioned in Q3, the feedback activation of the PI3K/Akt pathway can counteract the anti-proliferative effects of mTORC1 inhibition.[2]
-
Cell Culture Conditions: Factors like serum concentration and cell density can influence the activity of the mTOR pathway and modulate the cellular response to rapamycin.[6]
Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility in Experimental Results
Symptoms:
-
Inconsistent IC50 values between experiments.
-
High standard deviations in cell viability or proliferation assays.
-
Variable levels of target protein phosphorylation in Western blots.
| Potential Cause | Recommended Solution |
| Rapamycin Degradation | Prepare fresh dilutions of rapamycin from a concentrated stock for each experiment. Aliquot stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] |
| Inconsistent Cell Culture Conditions | Maintain consistency in cell passage number, seeding density, and serum concentration across all experiments.[2] |
| Solvent Effects | Always include a vehicle control (cells treated with the highest concentration of the solvent, e.g., DMSO, alone) to differentiate between solvent-induced and rapamycin-induced effects.[2] |
Issue 2: Distinguishing On-Target mTORC1 Inhibition from Off-Target mTORC2 Inhibition
Symptoms:
-
Uncertainty whether the observed phenotype is due to mTORC1 inhibition alone or combined mTORC1/mTORC2 inhibition.
-
Observing apoptosis or other effects typically associated with mTORC2 inhibition.
| Potential Cause | Recommended Solution |
| High Rapamycin Concentration | Perform a dose-response experiment and analyze the phosphorylation status of key downstream targets of both mTORC1 (p-S6K1, p-4E-BP1) and mTORC2 (p-Akt Ser473) via Western blot.[4] |
| Prolonged Rapamycin Exposure | Conduct a time-course experiment (e.g., 2, 6, 24, 48 hours) to determine the shortest effective exposure time that maintains mTORC1 specificity.[2] |
Quantitative Data Summary
The following tables summarize the concentration-dependent effects of rapamycin on mTORC1 and mTORC2, as well as reported IC50 values in various cell types. Note that these values can vary significantly based on experimental conditions.
Table 1: Differential Inhibition of mTORC1 and mTORC2 by Rapamycin
| Complex | Rapamycin Concentration for Inhibition | Key Downstream Target for Monitoring |
| mTORC1 | Low nM range (0.5 - 100 nM)[3][5] | Phosphorylation of S6K1 (Thr389) and 4E-BP1[1][4] |
| mTORC2 | High µM range (0.2 - 20 µM) or prolonged exposure[3][5] | Phosphorylation of Akt (Ser473)[4] |
Table 2: Reported IC50 Values of Rapamycin for Proliferation Inhibition in Various Cell Types
| Cell Type | Assay | IC50 Value |
| Human Venous Malformation Endothelial Cells | Proliferation | Concentration-dependent inhibition (1-1000 ng/mL)[3] |
| Y79 Retinoblastoma Cells | Proliferation | 0.136 µmol/L[3] |
| MCF-7 Breast Cancer Cells | Proliferation | ~4000 µg/mL (after 48h)[3] |
| MDA-MB-468 Breast Cancer Cells | Proliferation | ~3000 µg/mL (after 48h)[3] |
| T-cell line | S6K activation (mTORC1) | 0.05 nM[3] |
Signaling Pathways and Experimental Workflows
Caption: mTOR signaling pathway showing on- and off-target inhibition by rapamycin.
Caption: Troubleshooting workflow for unexpected results with rapamycin.
Key Experimental Protocols
Protocol 1: Determining the Optimal Rapamycin Concentration (Dose-Response Curve)
This protocol aims to identify the IC50 of rapamycin for mTORC1 inhibition in your specific primary cell culture.
-
Cell Seeding: Plate primary cells in a multi-well plate (e.g., 96-well for viability assays, 6-well for Western blotting) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and stabilize overnight.[3]
-
Rapamycin Treatment: Prepare a serial dilution of rapamycin in your cell culture medium. A common starting range is from 0.1 nM to 1000 nM.[3] Include a vehicle-only control (e.g., DMSO).[2] Replace the medium in your cell plates with the medium containing the different rapamycin concentrations.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).[3]
-
Endpoint Analysis:
-
Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Western Blot for p-S6K1 and p-Akt (Ser473):
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[4]
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.[4]
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Incubate with primary antibodies against phosphorylated S6 Kinase (p-S6K1), total S6K, phosphorylated Akt (Ser473), and total Akt.[3]
-
Visualize the protein bands and quantify their intensity. Calculate the ratio of phosphorylated protein to total protein for each rapamycin concentration.[3]
-
-
Protocol 2: Assessing On-Target vs. Off-Target Effects by Western Blot
This protocol helps to confirm the specificity of rapamycin at a chosen concentration.
-
Cell Treatment: Treat your primary cells with the determined optimal concentration of rapamycin and a higher concentration (e.g., 10-fold higher) for a specific duration. Include vehicle and untreated controls.
-
Cell Lysis and Protein Quantification: Follow steps 4.2.1 and 4.2.2 from Protocol 1.
-
SDS-PAGE and Immunoblotting: Follow steps 4.2.3 and 4.2.4 from Protocol 1, ensuring to probe for both mTORC1 (p-S6K1) and mTORC2 (p-Akt Ser473) readouts.
-
Analysis:
-
On-Target Effect: A significant decrease in the p-S6K1/total S6K1 ratio with no significant change in the p-Akt/total Akt ratio indicates specific mTORC1 inhibition.[3]
-
Off-Target Effect: A significant decrease in both the p-S6K1/total S6K1 and p-Akt/total Akt ratios suggests inhibition of both mTORC1 and mTORC2.[3]
-
References
Technical Support Center: Optimizing Rapamycin Dosage for Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rapamycin (B549165) in long-term animal studies.
Frequently Asked Questions (FAQs)
1. What is a good starting dose for rapamycin in a long-term mouse longevity study?
A common and effective starting point for dietary administration in mice is 14 ppm of encapsulated rapamycin in the food, which translates to approximately 2.24 mg/kg/day.[1] However, studies have shown that higher doses, such as 42 ppm , may result in a greater extension of lifespan.[1][2][3] For intraperitoneal (IP) injections, a regimen of 2 mg/kg administered every 5 days has been shown to extend lifespan in female C57BL/6J mice.[4] It is crucial to consider the mouse strain, sex, and age at the start of treatment, as these factors can influence the optimal dosage.[2][3][5]
2. Should I use continuous or intermittent dosing for my study?
Both continuous and intermittent dosing regimens have been shown to extend lifespan in mice.[5][6]
-
Continuous Dosing: Typically administered through encapsulated rapamycin in the diet, this method provides constant drug exposure.[1]
-
Intermittent Dosing: This approach, which can involve daily injections for a period followed by a "drug holiday," may reduce some of the negative side effects associated with chronic treatment, such as impaired glucose homeostasis.[4][7] For example, a regimen of 2 mg/kg IP injection every 5 days has proven effective.[4]
The choice between continuous and intermittent dosing will depend on the specific goals of your study and the desire to mitigate potential side effects.
3. What are the common side effects of long-term rapamycin administration in animals?
Researchers should be aware of potential side effects, which can be dose-dependent.[8] Common side effects observed in mice include:
-
Metabolic Changes: Glucose intolerance, insulin (B600854) resistance, and hyperlipidemia.[8][9][10]
-
Testicular Atrophy: Degeneration of the testes has been reported in male mice.[9]
-
Cataract Formation: An increased severity of cataracts has been observed.[9]
-
Immunosuppression: While rapamycin is an immunosuppressant, some studies suggest that at doses used for longevity, it may enhance some aspects of the immune response in aged animals.[9]
Careful monitoring of animal health throughout the study is essential.
4. How can I monitor the engagement of the mTOR pathway in my animal models?
To confirm that rapamycin is effectively inhibiting its target, the mTOR pathway, researchers can measure the phosphorylation status of downstream mTORC1 substrates.[11] Common methods include:
-
Western Blotting or ELISA: Analyze tissue lysates (e.g., from liver, muscle, or tumors) for levels of phosphorylated S6 kinase (p-S6K) and phosphorylated S6 ribosomal protein (p-S6).[12] A decrease in the phosphorylation of these proteins indicates mTORC1 inhibition.
-
Immunohistochemistry (IHC): This technique can be used to visualize the phosphorylation status of mTOR targets within tissue sections, providing spatial information about pathway inhibition.
-
In Vivo Imaging: Genetically encoded reporters of mTORC1 activity can be used in living animals to dynamically monitor pathway inhibition.[13][14]
5. Are there sex-specific differences in the response to rapamycin?
Yes, significant sex-specific differences in the response to rapamycin have been reported. Females often show a more robust lifespan extension at the same dose compared to males.[2][3] This may be due to differences in blood levels of the drug.[2][3] It is critical to include both sexes in study designs and analyze the data accordingly.
Troubleshooting Guides
Problem: I am not observing a significant lifespan extension in my rapamycin-treated group.
-
Sub-optimal Dosage: The dose of rapamycin may be too low. Studies have shown a dose-dependent effect on lifespan, with higher doses often leading to greater longevity benefits.[1][2] Consider conducting a pilot study with a dose-response to determine the optimal concentration for your specific animal model and conditions.
-
Drug Formulation and Bioavailability: Rapamycin has poor water solubility and low oral bioavailability.[15] Ensure you are using a formulation that provides adequate absorption. Encapsulated rapamycin mixed into the diet is a common and effective method.[1] Newer nanoformulations are also being developed to improve bioavailability.[15]
-
Age at Treatment Initiation: The age at which rapamycin treatment is initiated can impact its effectiveness. While benefits are seen even when started late in life, earlier initiation may yield greater effects.[1][4]
-
Animal Strain: The genetic background of the animals can influence their response to rapamycin.
Problem: My animals are experiencing significant side effects, leading to premature death or removal from the study.
-
Dosage is Too High: The observed toxicity may be a result of a dose that is too high for the specific strain or sex of the animals. Consider reducing the dose or switching to an intermittent dosing regimen to provide "drug holidays."[4]
-
Underlying Health Issues: Pre-existing health conditions in the animal colony could be exacerbated by rapamycin treatment. Ensure a thorough health screening of the animals before starting the study.
-
Dietary Interactions: The composition of the base diet could potentially interact with rapamycin. Maintain a consistent and well-defined diet for all experimental groups.
Data Presentation
Table 1: Summary of Rapamycin Dosages Used in Long-Term Mouse Studies
| Mouse Strain | Administration Route | Dosage | Dosing Frequency | Key Findings | Reference(s) |
| Genetically heterogeneous (UM-HET3) | Oral (in diet) | 14 ppm (~2.24 mg/kg/day) | Continuous | Increased median and maximal lifespan. | [1] |
| Genetically heterogeneous (UM-HET3) | Oral (in diet) | 42 ppm (~7 mg/kg/day) | Continuous | Greater lifespan extension than 14 ppm.[1][2] | [1][2] |
| C57BL/6J | Intraperitoneal (IP) | 2 mg/kg | Every 5 days | Extended lifespan in female mice. | [4] |
| C57BL/6 | Oral (in diet) | 126 ppm | For a 3-month period | Increased median survival. | [5] |
| 129/Sv | Intraperitoneal (IP) | 1.5 mg/kg | 3 times a week for 2 weeks, followed by 2 weeks off | Increased lifespan when started at 2 months of age. | [5] |
Experimental Protocols
Protocol 1: Preparation and Administration of Rapamycin in Diet
-
Formulation: Utilize microencapsulated rapamycin to protect it from degradation and improve palatability.
-
Diet Preparation:
-
Calculate the required amount of encapsulated rapamycin based on the desired final concentration in the feed (e.g., 14 ppm or 42 ppm).
-
Thoroughly mix the encapsulated rapamycin with the powdered rodent chow to ensure a homogenous distribution.
-
Form the mixture into pellets.
-
-
Administration: Provide the rapamycin-containing diet ad libitum to the experimental group. The control group should receive an identical diet containing the encapsulation vehicle only.
-
Monitoring: Regularly monitor food intake to ensure that differences in consumption are not confounding the results.
Protocol 2: Preparation and Administration of Rapamycin for Intraperitoneal (IP) Injection
-
Vehicle Preparation: Due to rapamycin's poor water solubility, a suitable vehicle is required. A common vehicle consists of 5% PEG400 and 5% Tween 80 in sterile water.[16]
-
Stock Solution Preparation:
-
Dissolve rapamycin powder in 100% ethanol (B145695) to create a concentrated stock solution (e.g., 10 mg/mL).[16]
-
-
Final Injection Solution Preparation:
-
Dilute the rapamycin stock solution in the prepared vehicle to the desired final concentration (e.g., 0.2 mg/mL for a 2 mg/kg dose in a 25g mouse with a 250 µL injection volume).
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Sterile-filter the final solution using a 0.22 µm syringe filter before injection.[16]
-
-
Administration:
-
Calculate the injection volume based on the animal's body weight and the final drug concentration.
-
Administer the solution via IP injection using a sterile syringe and an appropriate gauge needle (e.g., 27G).[11]
-
Mandatory Visualizations
Caption: The mTORC1 signaling pathway and its inhibition by rapamycin.
Caption: A typical experimental workflow for a long-term rapamycin study.
References
- 1. Rapamycin and aging: When, for how long, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Rapamycin-mediated lifespan increase in mice is dose and sex dependent" by Richard A Miller, David E. Harrison et al. [mouseion.jax.org]
- 4. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intermittent rapamycin feeding recapitulates some effects of continuous treatment while maintaining lifespan extension - Rapamycin Longevity News [rapamycin.news]
- 7. Towards disease-oriented dosing of rapamycin for longevity: does aging exist or only age-related diseases? | Aging [aging-us.com]
- 8. Metabolic consequences of long-term rapamycin exposure on common marmoset monkeys (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Health Effects of Long-Term Rapamycin Treatment: The Impact on Mouse Health of Enteric Rapamycin Treatment from Four Months of Age throughout Life | PLOS One [journals.plos.org]
- 10. Frontiers | Rapamycin for longevity: the pros, the cons, and future perspectives [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53-/- mice by delaying carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Rapamycin Resistance in Cancer Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments involving Rapamycin (B549165) resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is Rapamycin and how does it work?
Rapamycin is a macrolide compound that inhibits the mammalian Target of Rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, and survival.[1][2] It achieves this by forming a complex with the FK506-binding protein 12 (FKBP12), which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1).[3] This allosteric inhibition prevents mTORC1 from phosphorylating its downstream targets, primarily p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest.[4]
Q2: What are the common mechanisms of Rapamycin resistance in cancer cells?
Rapamycin resistance can be intrinsic or acquired and arises from various molecular alterations.[5][6] Key mechanisms include:
-
Feedback Activation of Pro-survival Pathways: Inhibition of mTORC1 by Rapamycin can disrupt negative feedback loops, leading to the activation of other survival pathways, most notably the PI3K/AKT pathway.[3][5] This occurs because S6K1, a downstream target of mTORC1, normally inhibits insulin (B600854) receptor substrate 1 (IRS-1). When S6K1 is inhibited by Rapamycin, this inhibition is lifted, leading to increased PI3K signaling and AKT phosphorylation, which can promote cell survival and proliferation.[7]
-
Activation of the MAPK/ERK Pathway: Similar to the PI3K/AKT pathway, mTORC1 inhibition can lead to the activation of the MAPK/ERK signaling cascade, which can also contribute to cell survival and proliferation.[8]
-
Incomplete Inhibition of 4E-BP1: While Rapamycin effectively inhibits S6K1, its effect on 4E-BP1 phosphorylation can be incomplete or transient in some cell types.[1][4] This allows for continued cap-dependent translation of mRNAs encoding proteins crucial for cell growth and survival.
-
Genetic Mutations: Mutations in the MTOR gene (specifically in the FRB domain) or in the FKBP12 gene can prevent the Rapamycin-FKBP12 complex from binding to mTOR, rendering the drug ineffective.[1][6]
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of mTORC1, such as S6K1 and 4E-BP1, can also confer resistance.[1]
Q3: My cancer cell line shows a high IC50 value for Rapamycin. What are the initial troubleshooting steps?
A high IC50 value suggests intrinsic or acquired resistance. Here’s a logical workflow to begin your investigation:
-
Confirm Target Engagement: The first step is to verify that Rapamycin is indeed inhibiting its direct target, mTORC1, in your specific cell line. This can be done by assessing the phosphorylation status of its downstream effectors, S6K1 and 4E-BP1, via Western blot. A lack of dephosphorylation of these proteins upon Rapamycin treatment suggests a problem with drug uptake, stability, or a mutation in mTOR or FKBP12.[5]
-
Investigate Feedback Loops: If mTORC1 signaling is inhibited, but the cells remain resistant, the next step is to investigate the activation of pro-survival feedback loops.[9] Use Western blotting to check the phosphorylation levels of key proteins in the PI3K/AKT (e.g., p-AKT Ser473) and MAPK/ERK (e.g., p-ERK) pathways. An increase in the phosphorylation of these proteins following Rapamycin treatment is a strong indicator of feedback activation.
-
Assess Other Resistance Mechanisms: If feedback loops are not activated, consider other possibilities such as mutations in mTOR or FKBP12, or alterations in the expression of other cell survival genes.[6] Gene sequencing can identify relevant mutations, while qPCR or proteomic analyses can reveal changes in gene and protein expression.
Troubleshooting Guides
Issue 1: No or Weak Inhibition of S6K1 and 4E-BP1 Phosphorylation by Rapamycin
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Drug Inactivity or Degradation | Prepare fresh Rapamycin stock solutions in DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Perform a dose-response and time-course experiment. | A clear dose- and time-dependent decrease in p-S6K1 and p-4E-BP1 levels. |
| Cell Line Specific Factors | Ensure the cell line is known to be sensitive to Rapamycin. Check the literature for typical IC50 values. Verify the expression of FKBP12 in your cell line. | If FKBP12 is not expressed, the cells will be intrinsically resistant. |
| Mutations in mTOR or FKBP12 | Sequence the FRB domain of mTOR and the FKBP12 gene to check for mutations that could prevent Rapamycin binding. | Identification of mutations can confirm the mechanism of resistance.[6] |
Issue 2: S6K1 Phosphorylation is Inhibited, but Cells Continue to Proliferate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Feedback Activation of PI3K/AKT Pathway | Perform a Western blot to analyze the phosphorylation of AKT at Ser473 and Thr308 after Rapamycin treatment.[9] | An increase in p-AKT levels upon Rapamycin treatment indicates feedback activation. |
| Activation of MAPK/ERK Pathway | Conduct a Western blot to assess the phosphorylation of ERK1/2 following Rapamycin treatment. | Increased p-ERK levels suggest the activation of this compensatory survival pathway.[8] |
| Incomplete Inhibition of 4E-BP1 | Carefully quantify the different phosphorylated forms of 4E-BP1 by Western blot. Rapamycin may not inhibit all phosphorylation sites equally.[1] | Persistent phosphorylation of 4E-BP1 on key residues can allow for continued protein synthesis. |
Data Presentation: Rapamycin IC50 Values in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of Rapamycin can vary significantly between different cancer cell lines, reflecting their diverse genetic backgrounds and signaling pathway activities.
| Cell Line | Subtype | PTEN Status | Rapamycin IC50 (nM) | Reference |
| MCF-7 | ER+, PR+, HER2- | Wild-type | ~20 | [10] |
| MDA-MB-231 | Triple-negative | Mutant | ~20,000 | [10] |
| MDA-MB-468 | Triple-negative | Wild-type | Sensitive (IC50 not specified) | [11] |
| BT-549 | Triple-negative | Mutant | Sensitive (IC50 not specified) | [3] |
| T47D | ER+, PR+, HER2- | Mutant | Sensitive (IC50 not specified) | [12] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time) and the specific assay used.[13]
Experimental Protocols
Protocol 1: Determination of Rapamycin IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of Rapamycin that inhibits cell growth by 50%.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[5]
-
Drug Preparation and Treatment: Prepare a series of Rapamycin dilutions in complete growth medium. A common starting range is from 0.1 nM to 100 µM. Remove the medium from the wells and add 100 µL of the Rapamycin dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest Rapamycin dose.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[5]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490-570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Rapamycin concentration and use non-linear regression to determine the IC50 value.[9]
-
Protocol 2: Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Rapamycin at the desired concentrations and for the specified time points. Include a vehicle control.
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane on an SDS-polyacrylamide gel. For large proteins like mTOR (~289 kDa), a lower percentage gel (e.g., 6-8%) or a gradient gel is recommended.[15][16]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is generally recommended for large proteins.[15]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-specific antibodies, BSA is often preferred to reduce background.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-phospho-AKT, anti-total-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative phosphorylation level.
Signaling Pathway Diagrams
References
- 1. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. sketchviz.com [sketchviz.com]
- 9. benchchem.com [benchchem.com]
- 10. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Determinants of rapamycin sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Navigating Rapamycin Treatment: A Technical Support Guide to Understanding Variable Results
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Rapamycin (B549165) experimentation. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of variable results in Rapamycin-based studies. By understanding the critical factors that influence Rapamycin's efficacy, researchers can enhance the reproducibility and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent effects on cell viability and proliferation with Rapamycin treatment?
Inconsistent results in cell viability and proliferation assays are a frequent challenge and can be attributed to several key factors:
-
Concentration and Time-Dependence: The inhibitory effects of Rapamycin are highly dependent on both the concentration used and the duration of exposure. For example, in human venous malformation endothelial cells, significant inhibition of proliferation was observed at 48 and 72 hours, with higher concentrations leading to greater inhibition.[1][2]
-
Cell Line Sensitivity: Different cell lines exhibit varying degrees of sensitivity to Rapamycin.[2] For instance, MCF-7 breast cancer cells are sensitive to nanomolar concentrations, while MDA-MB-231 cells may require micromolar concentrations to achieve a similar effect.[2]
-
Physicochemical Instability: Rapamycin is a lipophilic molecule with poor solubility and stability in aqueous solutions like cell culture media.[3] It is susceptible to degradation, a process influenced by temperature and pH, which can lead to a lower effective concentration than intended.[3][4]
-
Experimental Conditions:
-
Cell Density: The confluence of your cell culture can significantly impact the cellular response to drug treatment.[3] Higher cell densities can alter cell cycle status and nutrient availability, thereby affecting Rapamycin's efficacy.[3]
-
Serum Concentration: Growth factors present in fetal bovine serum (FBS) and other sera can activate signaling pathways that may counteract the inhibitory effects of Rapamycin.[3]
-
-
Solvent Effects: Rapamycin is commonly dissolved in solvents like DMSO.[2] High concentrations of the solvent itself can be toxic to cells. It is crucial to include a vehicle control (cells treated with the same concentration of solvent used for the highest Rapamycin dose) to distinguish the effects of the drug from those of the solvent.[2]
Q2: My Western blot results for mTOR pathway inhibition are inconsistent. What could be the cause?
Inconsistent Western blot results are a common issue when assessing the inhibition of the mTOR signaling pathway. Several factors can contribute to this variability:
-
Differential Sensitivity of mTORC1 Substrates: Not all downstream targets of mTORC1 are equally sensitive to Rapamycin. The phosphorylation of S6 Kinase (S6K) is generally more sensitive to Rapamycin than the phosphorylation of 4E-BP1.[3] This can lead to incomplete or variable inhibition patterns depending on the concentration and duration of treatment.
-
Insufficient Rapamycin Concentration or Treatment Time: It is essential to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[2]
-
Reagent Handling and Storage: Improper storage and handling of Rapamycin can lead to its degradation. It is sensitive to light and should be stored appropriately.[3] The solvent used to dissolve Rapamycin and the method of its dilution into the culture medium can also affect its stability and solubility.[3]
Q3: I'm seeing variable results in autophagy induction with Rapamycin. Why is this happening?
Observing consistent autophagy induction with Rapamycin requires careful experimental design and interpretation. Variability can arise from:
-
Block in Autophagic Flux: An increase in LC3-II levels without a corresponding decrease in p62 could indicate a block in autophagic degradation rather than an induction of autophagy. To confirm an increase in autophagosome formation, an autophagy flux assay using a lysosomal inhibitor like Bafilomycin A1 is recommended.[2]
-
High Basal Autophagy: Stressful cell culture conditions can lead to high baseline levels of autophagy, potentially masking the effects of Rapamycin. Ensuring consistent and optimal cell culture conditions is crucial to minimize stress-induced autophagy.[2]
Q4: Can the genetic background of my model system influence the response to Rapamycin?
Yes, the genetic background of both in vivo models and in vitro cell lines plays a significant role in determining the sensitivity to Rapamycin.
-
Animal Studies: A meta-analysis of 29 survival studies in mice revealed significant heterogeneity in the outcomes of Rapamycin treatment, with genotype being a key factor.[5][6] Studies in Drosophila melanogaster have also shown wide-ranging variation in sensitivity to Rapamycin across different genetic lines.[7][8] This variation did not associate with a single genetic marker but rather with genetic pathways.[7][8]
-
Cell Lines: Genetic lesions downstream of mTOR or in parallel signaling networks can modulate Rapamycin sensitivity.[9] For example, the inactivation of PTEN, a tumor suppressor gene, is associated with the activation of the PI3K/Akt pathway, which can influence the response to Rapamycin.[9]
Q5: Can Rapamycin have off-target or paradoxical effects?
Yes, Rapamycin can exhibit effects that are not directly linked to mTORC1 inhibition and may even appear contradictory.
-
mTORC2 Inhibition: While short-term treatment primarily inhibits mTORC1, prolonged exposure to Rapamycin can disrupt the assembly and function of mTORC2 in certain cell types.[3][10] This can lead to more complex downstream effects on cell survival and metabolism.[3]
-
Feedback Loops: Inhibition of mTORC1 can sometimes lead to the activation of other signaling pathways through feedback mechanisms, which can complicate the interpretation of results.
Troubleshooting Guides
Troubleshooting Inconsistent Experimental Results
| Problem | Potential Cause | Recommended Solution | Citation(s) |
| No inhibition of cell growth | Cell line may be resistant to Rapamycin. | Test a range of Rapamycin concentrations (nM to µM) and multiple time points (24, 48, 72 hours). | [2] |
| High variability between experiments | Inconsistent cell culture conditions (e.g., cell density, serum levels). | Standardize cell seeding density and serum concentrations across all experiments. | [3] |
| No decrease in p-S6K or p-4E-BP1 | Insufficient Rapamycin concentration or treatment time. | Perform a dose-response and time-course experiment to determine optimal conditions for your cell line. | [2] |
| Increased LC3-II but no decrease in p62 | Block in autophagic degradation. | Perform an autophagy flux assay using a lysosomal inhibitor (e.g., Bafilomycin A1) to confirm increased autophagosome formation. | [2] |
| Rapamycin precipitates in culture medium | Poor aqueous solubility of Rapamycin. | Prepare fresh working solutions for each experiment. Add the Rapamycin stock solution to the medium slowly while mixing or perform serial dilutions. | [4] |
| Loss of Rapamycin activity over time | Degradation in aqueous culture medium at 37°C. | Change the medium with freshly prepared Rapamycin-containing medium every 24-48 hours for long-term experiments. | [4] |
Quantitative Data Summary
Table 1: Recommended Rapamycin Concentrations for Cell Culture
| Application | Cell Line | Working Concentration | Incubation Time | Source(s) |
| mTOR Inhibition | HEK293 | ~0.1 nM (IC50) | Not specified | [11] |
| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM) | Not specified | [11] |
| Cell Proliferation Inhibition | Ca9-22 (Oral Cancer) | ~15 µM (IC50) | Not specified | [12] |
| Cell Viability Inhibition | T98G (Glioblastoma) | 2 nM (IC50) | Not specified | [12] |
| Cell Viability Inhibition | U87-MG (Glioblastoma) | 1 µM (IC50) | Not specified | [12] |
| Cell Viability Inhibition | U373-MG (Glioblastoma) | >25 µM (IC50) | Not specified | [12] |
| Apoptosis Induction | MDA-MB-231 (Breast Cancer) | 20 µM | 24 hours | [13] |
Note: IC50 values can vary significantly based on experimental conditions.[12]
Table 2: Solubility and Storage of Rapamycin
| Parameter | Value | Source(s) |
| Molecular Weight | 914.17 g/mol | [11] |
| Recommended Solvents | DMSO, Ethanol | [11] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [11] |
| Solubility in Ethanol | ≥ 50 mg/mL | [11] |
| Storage of Powder | -20°C, desiccated, for up to 3 years | [11] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles. | [4][11] |
Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Analysis
-
Cell Lysis:
-
Culture cells to the desired confluence and treat with Rapamycin at the determined concentration and for the optimal duration.[3]
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant containing the protein lysate.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[2]
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, and a loading control) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
-
Detection:
Protocol 2: Preparation of Rapamycin Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Prepare a high-concentration stock solution of Rapamycin (e.g., 1-10 mM) in a suitable solvent like DMSO or ethanol.[2]
-
Ensure complete dissolution by vortexing; gentle warming can also be beneficial.[2]
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][4]
-
-
Working Solution Preparation:
Visualizations
Caption: The mTOR signaling pathway highlighting the inhibitory action of Rapamycin on mTORC1.
Caption: A logical workflow for troubleshooting inconsistent Rapamycin effects in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Wide‐ranging genetic variation in sensitivity to rapamycin in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wide-ranging genetic variation in sensitivity to rapamycin in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determinants of Sensitivity and Resistance to Rapamycin-Chemotherapy Drug Combinations In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving Rapamycin Solubility in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Rapamycin (B549165), a potent mTOR inhibitor with notoriously poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of Rapamycin?
Rapamycin is practically insoluble in water, with a reported aqueous solubility of approximately 2.6 µg/mL.[1][2] This low solubility can be a significant hurdle for in vitro and in vivo experiments, as well as for formulation development.
Q2: I'm observing precipitation when I dilute my DMSO stock of Rapamycin in my aqueous buffer/media. How can I prevent this?
This is a common issue due to Rapamycin's hydrophobic nature. Here are a few troubleshooting tips:
-
Two-Step Dilution: Avoid direct dilution of a high-concentration DMSO stock into your aqueous solution. First, create an intermediate dilution of your Rapamycin stock in pre-warmed cell culture medium or buffer. Then, add this intermediate dilution to the final volume.[3]
-
Order of Addition: When preparing dilutions, add the aqueous medium to the Rapamycin-DMSO solution, rather than the other way around. This can help prevent immediate precipitation.[4]
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or PEG, in your final aqueous solution can help maintain Rapamycin's solubility.[5]
-
Gentle Warming: Gently warming your aqueous solution (e.g., to 37°C) before adding the Rapamycin stock may aid in dissolution.[3]
Q3: What are the most common strategies to enhance the aqueous solubility of Rapamycin for research purposes?
Several methods can be employed to improve the aqueous solubility and bioavailability of Rapamycin. These include:
-
Co-solvents: Using water-miscible organic solvents like ethanol, propylene (B89431) glycol, or Transcutol P can significantly increase Rapamycin's solubility.[6][7][8]
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes nanocrystals, nanoparticles, and liposomes.[9][10]
-
Amorphous Solid Dispersions: Dispersing Rapamycin in an amorphous form within a hydrophilic polymer matrix can enhance its solubility and dissolution rate.[9][11]
-
Lipid-Based Formulations (SEDDS): Self-emulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in aqueous media, increasing solubilization.[9][12]
-
Cyclodextrin (B1172386) Complexation: Encapsulating Rapamycin within cyclodextrin molecules can improve its aqueous solubility and dissolution properties.[13][14]
Q4: Can pH adjustment be used to improve Rapamycin's solubility?
No, pH adjustment is generally not an effective strategy for solubilizing Rapamycin. It lacks an ionizable group within the physiological pH range of 1-10, meaning its solubility is not significantly affected by changes in pH.[1]
Quantitative Solubility Data
The following table summarizes the solubility of Rapamycin in various solvents and formulations.
| Solvent/Formulation Component | Solubility | Reference(s) |
| Water | ~2.6 µg/mL | [1][2] |
| DMSO | ≥ 100 mg/mL | [3] |
| Ethanol | ≥ 50 mg/mL | [3] |
| Methanol | ~25 mg/mL | [15] |
| Transcutol® P | High | [8] |
| Mixed Nanomicellar Formulation | Enables concentrations of 1-2 mg/mL | [2] |
| Facilitated Hydrotropy (e.g., 10% ethanol, 40% propylene glycol, 5% benzyl (B1604629) alcohol, 3-5% benzoate (B1203000) buffer) | > 10 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Rapamycin-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the preparation of a SEDDS formulation to enhance the oral bioavailability of Rapamycin.[9][12]
Materials:
-
Rapamycin
-
Oil (e.g., Medium Chain Triglycerides (MCT), Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL)
-
Co-solvent (e.g., Labrasol, Transcutol P)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening: Determine the solubility of Rapamycin in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the self-microemulsifying region, titrate mixtures of the oil, surfactant, and co-surfactant with water. Observe the formation of a clear or slightly bluish microemulsion.
-
Formulation Preparation:
-
Based on the phase diagram, accurately weigh the selected oil, surfactant, and co-solvent in a glass vial.
-
Add the desired amount of Rapamycin to the mixture.
-
Gently heat the mixture in a water bath (e.g., at 40°C) to facilitate the dissolution of Rapamycin.
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index using a dynamic light scattering instrument.
-
In Vitro Drug Release: Perform dissolution studies in a suitable medium (e.g., simulated gastric or intestinal fluid) and measure the concentration of released Rapamycin at different time points using HPLC.
-
Protocol 2: Preparation of Rapamycin-Loaded Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a common method for preparing polymeric nanoparticles to encapsulate Rapamycin.
Materials:
-
Rapamycin
-
Polymer (e.g., PLGA)
-
Organic solvent (e.g., Dichloromethane (DCM) or acetone)
-
Aqueous phase (e.g., 1% w/v PVA solution in PBS)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Prepare the Organic Phase: Dissolve a specific amount of Rapamycin and the chosen polymer (e.g., PLGA) in the organic solvent.
-
Prepare the Aqueous Phase: Prepare a 1% (w/v) solution of a stabilizer like polyvinyl alcohol (PVA) in phosphate-buffered saline (PBS).
-
Emulsification: Add the organic phase to the aqueous PVA solution under magnetic stirring to form an oil-in-water emulsion.
-
Solvent Evaporation: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure. This will lead to the formation of a nanoparticle suspension.
-
Nanoparticle Collection: The resulting nanoparticle suspension can be collected for further characterization.
-
Characterization: Characterize the nanoparticles for size, polydispersity index, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.
Caption: Workflow for the development and characterization of a SEDDS formulation for Rapamycin.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanomicellar Topical Aqueous Drop Formulation of Rapamycin for Back-of-the-Eye Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Rapamycin Toxicity In Vivo
Welcome to the Technical Support Center for researchers utilizing Rapamycin (B549165) in in vivo experimental models. This resource provides practical guidance to mitigate toxicity and ensure the validity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Rapamycin-induced toxicity in vivo?
A1: Rapamycin's primary on-target effect is the inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1). However, prolonged or high-dose treatment can also lead to the disruption and inhibition of mTOR Complex 2 (mTORC2).[1][2][3] This off-target inhibition of mTORC2 is a major contributor to many of the undesirable side effects observed in vivo, including metabolic dysregulation like hyperglycemia and insulin (B600854) resistance.[2][4][5]
Q2: What are the most common signs of Rapamycin toxicity in animal models?
A2: Researchers should monitor for a range of clinical and metabolic signs of toxicity. Common observations include:
-
Weight loss or reduced weight gain: This is a frequently reported dose-dependent effect.[6][7]
-
Metabolic changes: Increased blood glucose levels, impaired glucose tolerance, and hyperlipidemia are common.[5][6][8]
-
Immunosuppression: While often an intended effect, excessive immunosuppression can lead to increased susceptibility to infections.[9][10]
-
Mouth sores or stomatitis: This is a known side effect related to mTOR inhibition affecting mucosal tissues.[3][9]
-
Renal and hepatic effects: While Rapamycin is generally considered less nephrotoxic than other immunosuppressants like cyclosporine, some studies have noted mild elevations in serum creatinine (B1669602) and potential for exacerbated renal impairment when used in combination with other drugs.[6][11] Minor changes in liver function have also been observed.[6]
Q3: How can I design my dosing regimen to minimize toxicity?
A3: Several strategies can be employed to reduce the toxic effects of Rapamycin:
-
Intermittent Dosing: Instead of continuous daily administration, an intermittent schedule (e.g., once or twice weekly) allows for periods of low drug levels. This can prevent the sustained inhibition required to disrupt mTORC2 assembly, thereby reducing off-target effects.[3][4][12] Intermittent dosing has been shown to promote immune function while limiting metabolic and immunosuppressant toxicities.[10]
-
Lower Doses: Utilizing the lowest effective dose can favor mTORC1 inhibition, as mTORC1 is more sensitive to Rapamycin than mTORC2.[3][12] Even modest reductions in mTORC1 activity can be sufficient to achieve desired therapeutic effects with fewer side effects.[12]
-
Short-term or Transient Treatment: Studies in mice have shown that short-term Rapamycin treatment, even late in life, can extend longevity, suggesting that chronic, strong inhibition may not be necessary.[12]
Q4: Are there alternative formulations or delivery methods to reduce systemic toxicity?
A4: Yes, novel drug delivery systems are a promising approach to minimize systemic exposure and associated toxicity:
-
Nanoparticle-based delivery: Encapsulating Rapamycin in nanocarriers, such as lipid nanocapsules or perfluorocarbon (PFC) nanoparticles, can improve its biodistribution, provide a physical barrier, and allow for a slower, more sustained release of the drug.[13][14][15][16] This can enhance efficacy at the target site while reducing systemic side effects.[13][17][18]
-
Local Delivery: For localized diseases, such as tumors, direct local delivery of Rapamycin (e.g., via biodegradable beads) can maximize the drug concentration at the target site and significantly minimize systemic toxicity.[17]
Troubleshooting Guide
This section addresses specific issues you may encounter during your in vivo experiments with Rapamycin.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Significant Weight Loss in Treatment Group | High dose of Rapamycin. Continuous daily dosing. | Reduce the daily dose of Rapamycin.[7] Switch to an intermittent dosing schedule (e.g., every other day or twice weekly).[3][10] Ensure ad libitum access to food and water and monitor body weight regularly. |
| Hyperglycemia and Impaired Glucose Tolerance | Off-target inhibition of mTORC2 due to chronic or high-dose treatment.[2][4] | Implement an intermittent dosing regimen to allow for recovery of mTORC2 signaling.[4][8] Use the lowest effective dose of Rapamycin.[3] Consider co-administration with an insulin-sensitizing agent like metformin, though this requires careful experimental design and justification.[8] |
| Increased Incidence of Infections | Excessive immunosuppression from high or continuous dosing. | Reduce the dose of Rapamycin to a level that achieves the desired therapeutic effect without severe immune compromise.[10] Implement drug-free intervals (intermittent dosing) to allow for partial immune function recovery.[3] Monitor immune cell populations (e.g., T-cells, B-cells) via flow cytometry.[3] |
| High Variability in Experimental Results | Inconsistent drug formulation or administration. Degradation of Rapamycin in solution. Variable bioavailability with oral administration. | Ensure consistent preparation of Rapamycin solution; prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles.[19] For more consistent bioavailability, consider intraperitoneal (IP) injection over oral gavage.[3] If feasible, perform pharmacokinetic analysis to determine drug concentration and half-life in your model.[3] |
| Mouth Sores or Stomatitis Observed in Animals | Dose-dependent side effect of mTOR inhibition. | This is often a dose-dependent effect; lowering the dose may alleviate the issue.[3][9] Ensure animals have access to soft food and monitor for any difficulties in eating or drinking. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Rapamycin on Body Weight in Mice
| Rapamycin Dose (in diet) | Effect on Body Weight | Reference |
| 14 PPM | No significant impact on developmental weight gain. | [7] |
| 126 PPM | Linear decrease in the rate of weight gain. | [7] |
| 378 PPM | Robust and highly significant reduction in body size. | [7][20] |
| 8 mg/kg/day (IP injection) | Comparable reduction in body size to 378 PPM in diet. | [20] |
Table 2: Effects of Rapamycin on Glucose Homeostasis in Murine Models
| Treatment Regimen | Observed Effect | Reference |
| 1.0 and 5.0 mg/kg/day (7 days) | Erratic blood glucose control. | [21] |
| 1.5 mg/kg/day (14 days, in rats) | Elevated plasma and urinary glucose levels. | [6] |
| Chronic treatment (ITP dosage of 14 PPM) | Abnormal insulin and glucose responses, reminiscent of diabetes. | [20] |
| Once-weekly treatment (in high-fat-fed mice) | Extended lifespan without altering glucose or insulin levels. | [8] |
Experimental Protocols
Protocol 1: Glucose Tolerance Test (GTT) to Assess Metabolic Toxicity
This protocol is used to evaluate how quickly the body can clear glucose from the blood, providing an indication of insulin sensitivity and glucose metabolism. Impaired glucose tolerance is a known side effect of high-dose or chronic Rapamycin treatment.
-
Animal Preparation: Fast animals (e.g., mice) overnight for approximately 12-16 hours with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood glucose reading from the tail vein using a standard glucometer.
-
Glucose Administration: Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage or intraperitoneal injection.[3]
-
Blood Glucose Monitoring: Measure blood glucose at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after glucose administration.[3]
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) to quantify glucose clearance. An impaired glucose tolerance will result in a higher and more sustained peak in blood glucose levels and a larger AUC.[3]
Protocol 2: Monitoring Immune Cell Populations by Flow Cytometry
This protocol allows for the quantification of different immune cell populations to assess the level of immunosuppression induced by Rapamycin.
-
Sample Collection: Collect whole blood or isolate splenocytes from control and Rapamycin-treated animals.
-
Red Blood Cell Lysis: If using whole blood, perform a red blood cell lysis step.
-
Cell Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies specific for different immune cell markers (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, B220 for B-cells).
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage and absolute number of different immune cell populations in each treatment group. A significant reduction in T-cell and B-cell populations would indicate immunosuppression.
Visualizations
Caption: Rapamycin's mechanism of action and toxicity.
Caption: Workflow for assessing Rapamycin toxicity in vivo.
Caption: Troubleshooting logic for Rapamycin toxicity.
References
- 1. Rapamycin toxicity in MIN6 cells and rat and human islets is mediated by the inhibition of mTOR complex 2 (mTORC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for Rapamycin Toxicity in Pancreatic β-Cells and a Review of the Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 8. About-face on the metabolic side effects of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youthandearth.com [youthandearth.com]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. arborassays.com [arborassays.com]
- 15. Rapamycin-Loaded Lipid Nanocapsules Induce Selective Inhibition of the mTORC1-Signaling Pathway in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapamycin-Loaded Polymeric Nanoparticles as an Advanced Formulation for Macrophage Targeting in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Local delivery of rapamycin: a toxicity and efficacy study in an experimental malignant glioma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Subcutaneous nanotherapy repurposes the immunosuppressive mechanism of rapamycin to enhance allogeneic islet graft viability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The efficacy and toxicity of rapamycin in murine islet transplantation. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Storing and Handling Rapamycin
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Rapamycin (also known as Sirolimus). Adherence to these best practices is crucial for ensuring the stability and efficacy of the compound, leading to reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store Rapamycin powder?
A1: Rapamycin powder should be stored at -20°C in a dry, dark place.[1] It is also described as hygroscopic, meaning it can absorb moisture from the air, so it is important to keep it desiccated.[2] When stored correctly, the solid form is stable for at least 12 months to up to 4 years.[3][4]
Q2: What is the best solvent to dissolve Rapamycin?
A2: Rapamycin is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethylformamide (DMF).[3] DMSO is a commonly used solvent for preparing high-concentration stock solutions (e.g., 10 mM).[5][6] It is practically insoluble in water.[1][7][8]
Q3: How should I prepare a Rapamycin stock solution?
A3: To prepare a stock solution, dissolve the Rapamycin powder in an anhydrous organic solvent like DMSO or ethanol.[8] For a 10 mM stock solution in DMSO, you would dissolve 9.14 mg of Rapamycin in 1 mL of DMSO, based on its molecular weight of 914.17 g/mol .[1][5] It is recommended to vortex the solution thoroughly to ensure complete dissolution; gentle warming in a 37°C water bath can also help.[1][5]
Q4: How should I store my Rapamycin stock solution?
A4: Rapamycin stock solutions should be stored at -20°C or -80°C.[1][9] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to aliquot the stock solution into smaller, single-use volumes.[1][8][9] When stored this way, the solution is stable for up to 3 months at -20°C.[1][8]
Q5: How do I prepare a working solution of Rapamycin for my cell culture experiments?
A5: To prepare a working solution, thaw a single aliquot of your stock solution at room temperature.[5] It is recommended to perform a serial dilution to achieve your final desired concentration in pre-warmed cell culture medium.[9] For example, to make a 10 µM intermediate solution from a 10 mM stock, you can add 1 µL of the stock to 999 µL of medium.[9] Then, you can further dilute this intermediate solution to your final working concentration. Always add the Rapamycin solution to the medium slowly while mixing to prevent precipitation.[8]
Q6: How stable is Rapamycin in aqueous solutions like cell culture media?
A6: Rapamycin is unstable in aqueous solutions, and its degradation is dependent on temperature and pH.[8][10] At 37°C in cell culture medium, its degradation is significantly accelerated.[8] Therefore, it is crucial to prepare fresh working solutions for each experiment and to replace the medium with freshly prepared Rapamycin-containing medium every 24 to 48 hours for long-term experiments.[8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Rapamycin precipitated out of solution when added to cell culture medium. | Rapamycin is highly lipophilic and has poor solubility in aqueous solutions.[8][10] Rapidly diluting a concentrated stock in an organic solvent into the aqueous medium can cause it to "crash out".[8] | Add the Rapamycin stock solution to the pre-warmed medium slowly while mixing. Performing serial dilutions can also help prevent precipitation.[8] |
| Inconsistent or no effect observed in experiments. | This could be due to the degradation of Rapamycin, leading to a lower effective concentration.[11] Improper storage or repeated freeze-thaw cycles of the stock solution can cause degradation.[1][8] The working solution in aqueous media is also prone to degradation, especially at 37°C.[8] | Ensure proper storage of the stock solution in aliquots at -20°C or -80°C.[1][8] Always prepare fresh working solutions for each experiment. For long-term studies, replenish the media with fresh Rapamycin every 24-48 hours.[8] |
| Variability in results between experiments. | The effects of Rapamycin can be highly dependent on experimental conditions such as cell density and serum concentration in the culture medium.[10] Growth factors in serum can activate signaling pathways that counteract the inhibitory effects of Rapamycin.[10] | Standardize your experimental protocols, including cell seeding density and serum concentrations. Be aware that feedback loops in the mTOR signaling pathway can be activated, potentially leading to paradoxical effects.[10] |
Quantitative Data Summary
Table 1: Physicochemical Properties and Storage of Rapamycin
| Property | Value |
| Molecular Formula | C₅₁H₇₉NO₁₃ |
| Molecular Weight | 914.17 g/mol [1] |
| Appearance | White to off-white crystalline solid[1][7] |
| Solubility | Soluble in DMSO (≥100 mg/mL), ethanol (≥50 mg/mL), methanol, and chloroform.[1] Very slightly soluble in water.[1] |
| Storage (Powder) | -20°C, desiccated and protected from light.[1][2] |
| Storage (Stock Solution) | -20°C or -80°C in single-use aliquots.[1] |
Table 2: Recommended Working Concentrations for Cell Culture
| Application | Cell Line | Recommended Concentration |
| mTOR Inhibition | HEK293 | ~0.1 nM (IC₅₀)[1] |
| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM)[1] |
| General Cell Culture | Various | 10-100 nM[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rapamycin Stock Solution in DMSO
Materials:
-
Rapamycin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Calculate the required amount of Rapamycin: Based on a molecular weight of 914.17 g/mol , 9.14 mg of Rapamycin is needed to prepare 1 mL of a 10 mM stock solution.[1][5]
-
Weigh the Rapamycin powder: In a sterile microcentrifuge tube, carefully weigh the calculated amount of Rapamycin powder.[1]
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the Rapamycin powder (e.g., 1 mL for 9.14 mg).[1]
-
Ensure complete dissolution: Vortex the solution thoroughly until all the Rapamycin powder is completely dissolved.[1] Gentle warming in a 37°C water bath can aid dissolution.[1]
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1] Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of a Rapamycin Working Solution for Cell Culture
Materials:
-
Rapamycin stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the stock solution: Remove one aliquot of the Rapamycin stock solution from the freezer and allow it to thaw at room temperature.[1]
-
Prepare an intermediate dilution (recommended): To ensure accurate dilution, especially for low final concentrations, prepare an intermediate dilution of the stock solution in cell culture medium. For example, to make a 10 µM intermediate solution from a 10 mM stock, add 1 µL of the stock to 999 µL of pre-warmed medium and mix gently.[9]
-
Dilute to the final working concentration: Add the appropriate volume of the intermediate dilution to your pre-warmed cell culture medium to achieve the desired final concentration.
-
Mix gently: Gently mix the final working solution by swirling or inverting the tube to ensure a homogenous solution before adding it to your cells.[5]
-
Vehicle Control: It is crucial to include a vehicle control in your experiments, which consists of treating a parallel set of cells with the same final concentration of the solvent (e.g., DMSO) used to prepare the Rapamycin working solution.[5] The final concentration of DMSO should typically be kept below 0.5%.[5]
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.
Caption: Workflow for preparing and using Rapamycin in cell culture experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Phenotypes After Rapamycin Administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret and resolve unexpected experimental outcomes following Rapamycin administration.
Frequently Asked Questions (FAQs)
Q1: What is the canonical mechanism of action for Rapamycin?
A1: Rapamycin is a well-established and highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Rapamycin functions by first forming a complex with the intracellular receptor FKBP12.[1][3] This complex then allosterically inhibits mTOR Complex 1 (mTORC1), one of the two distinct protein complexes of mTOR.[3][4]
mTORC1 integrates signals from various upstream pathways, including growth factors (like IGF-1) and nutrients (such as amino acids and glucose), to control protein synthesis and other anabolic processes.[1][5] Key downstream targets of mTORC1 include S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for ribosome biogenesis and translation initiation.[5][6] Inhibition of mTORC1 by Rapamycin leads to reduced cell growth, proliferation, and the induction of autophagy.[6][7]
While acute Rapamycin treatment is specific to mTORC1, prolonged exposure can also inhibit mTOR Complex 2 (mTORC2) in some cell types, which is typically involved in cell survival and cytoskeleton organization.[5][8]
Figure 1: mTOR Signaling Pathway and Rapamycin's Point of Inhibition.
Q2: We are observing cell death at concentrations of Rapamycin that should only inhibit proliferation. Why is this happening?
A2: This is a common observation and can be attributed to several factors. While Rapamycin is primarily cytostatic (inhibits proliferation), it can induce apoptosis or other forms of cell death under certain conditions.
-
Cell-Type Specificity: Different cell lines have varying sensitivities to Rapamycin.[9] Some cells may be more prone to apoptosis following mTORC1 inhibition.
-
High Concentrations or Prolonged Exposure: While low nanomolar concentrations of Rapamycin are generally specific for mTORC1, higher micromolar concentrations or extended treatment times can lead to the inhibition of mTORC2.[10][11] mTORC2 is crucial for the phosphorylation and activation of Akt, a key pro-survival kinase.[8] Inhibition of mTORC2 can therefore lead to decreased Akt signaling and subsequent apoptosis.[10]
-
Nutrient and Growth Factor Deprivation: The cellular context is critical. In environments with low nutrients or growth factors, the additional stress of mTOR inhibition by Rapamycin can push cells towards apoptosis rather than just growth arrest.
-
Off-Target Effects: Although Rapamycin is highly specific for mTOR, at very high concentrations, unforeseen off-target effects cannot be entirely ruled out.[12]
Troubleshooting Unexpected Cell Death
| Potential Cause | Recommended Action |
| Concentration is too high | Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a low nanomolar range (e.g., 1-100 nM) and titrate up.[13][14] |
| Prolonged exposure leading to mTORC2 inhibition | Conduct a time-course experiment to identify the earliest time point at which the desired on-target effect (e.g., decreased p-S6K) is observed, without significant cell death. |
| Cell-type sensitivity | Review the literature for typical responses of your specific cell line to Rapamycin. Consider using a less sensitive cell line for comparison if the phenotype is unexpected. |
| Solvent toxicity | Always include a vehicle control (e.g., DMSO) at the same concentration used for the highest dose of Rapamycin to rule out solvent-induced toxicity.[9] |
| Experimental variability | Ensure consistency in cell density, passage number, and media components between experiments.[15] |
Detailed Protocol: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of Rapamycin and can help establish an appropriate working concentration.[13]
Materials:
-
Cell line of interest
-
Complete culture medium
-
Rapamycin stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
Rapamycin Treatment: Prepare serial dilutions of Rapamycin in culture medium from the stock solution.[13] Remove the existing medium and add 100 µL of the Rapamycin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Rapamycin concentration) and an untreated control.[13]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Measure the absorbance at 490-550 nm using a microplate reader.[17][18]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the Rapamycin concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[13]
Q3: Rapamycin is supposed to induce autophagy, but we are not seeing the expected markers. What could be wrong?
A3: Observing a lack of autophagy induction can be a perplexing issue. Here are some potential reasons and troubleshooting steps:
-
Incorrect Time Point: The induction of autophagy is a dynamic process. The peak of autophagosome formation and turnover might be missed if you are only looking at a single, late time point.
-
Insufficient Drug Concentration: The concentration of Rapamycin may be too low to effectively inhibit mTORC1 and induce autophagy in your specific cell line.
-
Issues with Western Blotting for LC3: The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is a key indicator of autophagy.[7] However, the LC3-II protein is itself degraded upon fusion of the autophagosome with the lysosome. Therefore, a static measurement of LC3-II can be misleading.
-
Cell Line-Specific Differences: Some cell lines may have a high basal level of autophagy, making it difficult to detect a further increase upon Rapamycin treatment.
Troubleshooting Autophagy Detection
| Potential Cause | Recommended Action |
| Suboptimal time point | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal duration for observing autophagy markers. |
| Ineffective concentration | Confirm that your Rapamycin concentration is sufficient to inhibit mTORC1 by checking the phosphorylation status of downstream targets like p70S6K. |
| Misinterpretation of LC3-II levels | To measure autophagic flux, treat cells with Rapamycin in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[19] An accumulation of LC3-II in the presence of the inhibitor confirms active autophagic flux. |
| Poor antibody quality | Use a well-validated antibody for LC3. Ensure your Western blot protocol is optimized for detecting both LC3-I and LC3-II, which are small proteins (around 14-18 kDa).[20] |
| Degradation of p62 | In addition to LC3, probe for p62/SQSTM1. A decrease in p62 levels is indicative of its degradation by autophagy and serves as a good complementary marker.[7] |
Detailed Protocol: Western Blot for Autophagy Markers (LC3 and p62)
This protocol is designed to assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II and the degradation of p62.[21]
Materials:
-
Cells treated with Rapamycin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (12-15% for good separation of LC3-I/II)[21]
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS.[15] Add 100-150 µL of ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[21]
-
Protein Extraction: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[21] Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration using a BCA assay.[21]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[21] Load 20-30 µg of protein per lane onto the gel.[21]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[21]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[21]
-
Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, and loading control at 1:5000) overnight at 4°C.[21]
-
Wash the membrane three times with TBST.[21]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane three times with TBST.[21]
-
-
Detection: Add ECL substrate and image the blot.[15]
-
Analysis: Quantify the band intensities. The ratio of LC3-II to LC3-I (or LC3-II to loading control) is often used as an indicator of autophagy induction.[7][22] A decrease in p62 levels relative to the loading control also indicates increased autophagic flux.[7]
Q4: We are seeing unexpected changes in gene expression/protein levels unrelated to the mTOR pathway. What are the known off-target effects of Rapamycin?
A4: While Rapamycin is renowned for its specificity to mTOR, some effects can appear to be "off-target" or mTOR-independent.[12] However, many of these are actually downstream consequences of prolonged mTORC1 or mTORC2 inhibition.
-
Feedback Loop Activation: A primary "unexpected" effect is the activation of a negative feedback loop. mTORC1/S6K1 normally phosphorylates and inhibits insulin receptor substrate 1 (IRS-1). When Rapamycin inhibits mTORC1, this negative feedback is removed, leading to increased PI3K/Akt signaling.[8] This can be observed as an increase in Akt phosphorylation at Ser473 and can counteract some of the desired anti-proliferative effects of Rapamycin.[8]
-
Metabolic Reprogramming: As a central regulator of metabolism, inhibiting mTOR can lead to widespread changes in metabolic pathways, including glucose intolerance and decreased insulin sensitivity, which have been observed in long-term Rapamycin treatment.[5]
-
Effects on the Immune System: Rapamycin is a potent immunosuppressant.[5] You may observe changes in the expression of immune-related genes and the function of immune cells, which could be an intended or unintended effect depending on your experimental model.
Summary of Potential Off-Target or Indirect Effects
| Effect | Underlying Mechanism | Key Pathway(s) Involved |
| Increased Akt Phosphorylation | Relief of negative feedback from S6K1 to IRS-1. | PI3K/Akt |
| Glucose Intolerance/Insulin Resistance | Disruption of mTORC2 function with chronic treatment.[5] | Insulin Signaling |
| Changes in Lipid Metabolism | mTORC1 is involved in regulating lipid synthesis.[4] | SREBP1, PPARγ |
| Immunosuppression | Inhibition of T-lymphocyte activation and proliferation.[4] | T-Cell Receptor Signaling |
Q5: How can we confirm that our observed phenotype is a direct result of mTOR inhibition?
A5: This is a crucial question for validating your results. A multi-pronged approach is recommended to ensure the observed effects are on-target.
-
Use of Alternative mTOR Inhibitors: Compare the effects of Rapamycin with second-generation mTOR kinase inhibitors (e.g., Torin 1) that target the ATP-binding site of mTOR and inhibit both mTORC1 and mTORC2.[2][23] If the phenotype is recapitulated with a different mTOR inhibitor, it is more likely to be an on-target effect.
-
Genetic Approaches: The gold standard is to use genetic models. This can involve:
-
mTOR Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate mTOR expression.[24] If this phenocopies the effect of Rapamycin, it strongly suggests the phenotype is mTOR-dependent.
-
Rapamycin-Resistant mTOR Mutant: Express a mutant version of mTOR that does not bind the Rapamycin-FKBP12 complex.[12] If the cells expressing this mutant are resistant to the effects of Rapamycin, it confirms the phenotype is mediated through mTOR.[12]
-
-
Rescue Experiments: If Rapamycin inhibits a process, attempt to "rescue" it by activating downstream components of the mTOR pathway. For example, if Rapamycin causes a decrease in cell size, overexpressing a constitutively active form of S6K1 might partially rescue this phenotype.
Figure 2: Logical Workflow for Validating On-Target Effects of Rapamycin.
Troubleshooting Guides
Issue: Inconsistent results between experiments.
Inconsistent results are a common challenge in cell culture experiments and can often be traced back to subtle variations in experimental conditions.[25]
Experimental Consistency Checklist:
-
Reagent Quality:
-
Is the Rapamycin stock solution properly stored (at -20°C or -80°C, protected from light) and freshly diluted for each experiment?[26]
-
Have you confirmed the activity of the current batch of Rapamycin?
-
-
Cell Culture Conditions:
-
Solvent Effects:
-
Is the final concentration of the solvent (e.g., DMSO) kept constant across all wells, including controls?[9]
-
Issue: Complete lack of Rapamycin effect.
If you are observing no effect from Rapamycin, consider the following possibilities:
-
Drug Inactivity: Rapamycin can degrade if not stored properly or if subjected to multiple freeze-thaw cycles.[26] Prepare fresh dilutions from a properly stored stock aliquot for each experiment.
-
Resistant Cell Line: Some cell lines are inherently resistant to Rapamycin, often due to mutations in the PI3K/Akt pathway (e.g., PTEN loss) that override the inhibitory signal from Rapamycin.
-
Insufficient Concentration: The concentration used may be too low for your specific cell line.
Recommended Rapamycin Concentrations for Various Cell Lines
Note: The optimal concentration should always be determined empirically for your specific experimental conditions.
| Cell Line | Assay Type | Effective Concentration Range | Treatment Duration |
| HEK293 | mTOR Inhibition (IC50) | ~0.1 nM | 15-30 minutes |
| Neuroblastoma (NB) | Autophagy Induction | 20 µM | 24 hours |
| HeLa | Cell Viability | 100 - 400 nM | 48-72 hours |
| B16 Melanoma | Cell Viability (IC50) | ~84 nM | 48 hours |
| Human Tracheal Fibroblasts | Proliferation Inhibition | 10 - 100 µM | Not Specified |
| MCF-7 (Breast Cancer) | Proliferation (IC50) | ~4000 µg/mL | 48 hours |
| Y79 Retinoblastoma | Proliferation (IC50) | 0.136 µM | Not Specified |
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 19. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. mTOR Mediated Anti-Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 25. Cracking the Rapamycin Problem in C. elegans Ageing Research - Magnitude Biosciences [magnitudebiosciences.com]
- 26. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Rapamycin and Everolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Rapamycin (B549165) (also known as Sirolimus) and its derivative, Everolimus. Both are pivotal inhibitors of the mammalian target of rapamycin (mTOR), a critical kinase in cellular regulation. While structurally similar, their distinct pharmacokinetic and pharmacodynamic profiles result in significant differences in their therapeutic applications, ranging from oncology to organ transplantation.[1] This analysis is supported by experimental data to inform research and drug development.
Mechanism of Action: Targeting the mTOR Pathway
Both Rapamycin and Everolimus are allosteric inhibitors of mTOR Complex 1 (mTORC1).[1] They achieve this by first forming a complex with the intracellular protein FKBP-12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which inhibits its downstream signaling crucial for cell growth, proliferation, and metabolism.[1]
While both drugs primarily target mTORC1, Everolimus is reported to be a more potent inhibitor of mTOR Complex 2 (mTORC2) at clinically relevant concentrations.[1][2] Prolonged treatment with Rapamycin can also disrupt mTORC2 assembly and function.[1] This differential impact on mTORC2, which is involved in cell survival and metabolism, contributes to the distinct therapeutic profiles of these two compounds.[1]
References
Validating mTOR Target Engagement by Rapamycin: A Comparative Guide for Researchers
An objective comparison of methodologies to confirm the cellular activity of Rapamycin (B549165), supported by experimental data and detailed protocols.
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Its dysregulation is implicated in numerous diseases, including cancer, making it a prime therapeutic target.[1] Rapamycin was the first identified inhibitor of mTOR and has been instrumental in understanding the pathway's functions.[1][2] This guide provides an objective comparison of methodologies to validate the inhibitory action of Rapamycin on the mTOR pathway, with a focus on mTOR complex 1 (mTORC1).
The mTOR Signaling Pathway and Rapamycin's Mechanism of Action
mTOR is the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[1][3] mTORC1, which is sensitive to Rapamycin, is a key regulator of protein synthesis and cell growth through its phosphorylation of downstream effectors, including S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][4] Rapamycin, in complex with the intracellular protein FKBP12, allosterically inhibits mTORC1 by binding to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[3][5] While highly specific for mTORC1, prolonged exposure to Rapamycin can also partially inhibit mTORC2 in some cell types.[6][7]
Comparative Analysis of Target Engagement Validation Methods
A multi-faceted approach is recommended to confidently validate Rapamycin's engagement with mTORC1. The following table summarizes key experimental methods, their readouts, and provides a comparative overview.
| Method | Primary Readout | Advantages | Limitations | Throughput |
| Western Blot | Phosphorylation status of mTORC1 substrates (p-S6K1, p-4E-BP1, p-S6).[8][9] | Widely accessible, provides direct evidence of pathway inhibition, allows for multiplexing with total protein controls.[9][10] | Semi-quantitative, lower throughput, requires specific antibodies.[11] | Low to Medium |
| In-Cell Western™ (ICW) Assay | Quantitative immunofluorescence of target proteins in fixed cells.[12][13] | Higher throughput than traditional Western blot, quantitative, suitable for screening.[11][12] | Requires specialized imaging equipment, antibody validation is critical.[11][12] | Medium to High |
| Kinase Assay | In vitro phosphorylation of mTORC1 substrates (e.g., S6K1, 4E-BP1).[8][14] | Direct measurement of mTORC1 kinase activity, allows for kinetic studies.[14] | In vitro conditions may not fully recapitulate cellular context, can be complex to set up.[14] | Low |
| FRET-based Biosensors | Real-time monitoring of mTORC1 activity in living cells.[14][15] | Non-invasive, high temporal and spatial resolution.[15] | Can have a small dynamic range, potential for phototoxicity.[15] | Low to Medium |
| Cell Proliferation Assays (e.g., MTS, CellTiter-Glo®) | Measurement of cell viability and proliferation.[3][6] | Simple, high-throughput, provides a functional readout of mTOR inhibition.[3] | Indirect measure of target engagement, can be confounded by off-target effects. | High |
| Autophagy Assays | Quantification of autophagy markers (e.g., LC3-II/LC3-I ratio).[1] | Functional readout of a key cellular process regulated by mTORC1.[1] | Can be influenced by other cellular pathways. | Medium |
Quantitative Data Summary
The following tables present representative quantitative data from experiments validating mTORC1 inhibition by Rapamycin.
Table 1: Dose-Dependent Inhibition of S6K1 Phosphorylation by Rapamycin
| Rapamycin Concentration (nM) | Normalized p-S6K1 (Thr389) Level (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 0.75 | 0.06 |
| 10 | 0.42 | 0.05 |
| 100 | 0.15 | 0.03 |
| 1000 | 0.08 | 0.02 |
| Data is presented as the mean of three independent experiments. Levels of phosphorylated p70 S6K are normalized to total p70 S6K and then to the vehicle-treated control.[4] |
Table 2: Time-Course of 4E-BP1 Phosphorylation Inhibition by Rapamycin (100 nM)
| Time (hours) | Normalized p-4E-BP1 (Thr37/46) Level (Arbitrary Units) | Standard Deviation |
| 0 | 1.00 | 0.10 |
| 1 | 0.68 | 0.07 |
| 4 | 0.35 | 0.04 |
| 8 | 0.21 | 0.03 |
| 24 | 0.18 | 0.03 |
| Phosphorylated 4E-BP1 levels are normalized to total 4E-BP1 and then to the 0-hour time point. Data represents the mean of three independent experiments.[4] |
Comparison with Alternative mTOR Inhibitors
While Rapamycin and its analogs (rapalogs) are specific allosteric inhibitors of mTORC1, a newer generation of ATP-competitive mTOR kinase inhibitors has been developed.[3][7] These second-generation inhibitors target the kinase domain of mTOR and therefore inhibit both mTORC1 and mTORC2.[3][16]
Table 3: Comparison of Rapamycin and Second-Generation mTOR Inhibitors
| Inhibitor Type | Example Compound | Mechanism of Action | Target Specificity | Key Advantages | Key Disadvantages |
| First-Generation (Rapalogs) | Rapamycin, Everolimus | Allosteric mTORC1 inhibitor.[3] | mTORC1 specific.[3] | High specificity for mTORC1.[17] | Incomplete mTORC1 inhibition, potential for feedback activation of Akt.[3][7] |
| Second-Generation (mTOR Kinase Inhibitors) | Torin1, AZD8055 | ATP-competitive inhibitor of the mTOR kinase domain.[7][16] | Dual mTORC1 and mTORC2 inhibitor.[16] | More complete inhibition of mTOR signaling, overcomes some resistance mechanisms to Rapamycin.[7][16] | Less favorable toxicity profile in some cases due to mTORC2 inhibition.[3] |
Experimental Protocols
Western Blotting for Downstream mTORC1 Targets
This protocol details the steps to assess the phosphorylation status of S6K1, a direct downstream target of mTORC1, following Rapamycin treatment.[4][9]
1. Cell Culture and Treatment:
-
Seed cells in multi-well plates to achieve 70-80% confluency at the time of treatment.[4]
-
Prepare a stock solution of Rapamycin in DMSO (e.g., 10 mM).[4]
-
Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1-1000 nM).[4]
-
Treat cells for the desired time period (e.g., 1-24 hours).[4]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).[5][9]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][9]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[5][9]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[4][9]
-
Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[10][18]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-S6K1 Thr389) overnight at 4°C.[9][18]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][18]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][10]
4. Data Analysis:
-
Quantify band intensities using densitometry software.[4]
-
Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., GAPDH or β-actin).[4]
In-Cell Western™ (ICW) Assay
The ICW assay is a quantitative immunofluorescence method performed in multi-well plates, offering higher throughput than traditional Western blotting.[11][12][13]
1. Cell Seeding and Treatment:
-
Treat cells with Rapamycin as described for the Western blot protocol.[12]
2. Cell Fixation and Permeabilization:
-
Fix cells with a formaldehyde-based solution.[13]
-
Permeabilize cells with a detergent-based buffer (e.g., Triton X-100).[13]
3. Immunostaining and Detection:
-
Block cells to reduce non-specific antibody binding.[13]
-
Incubate with primary antibodies against the target of interest (e.g., phospho-S6) and a normalization protein (e.g., total protein stain).[12][13]
-
Wash and incubate with species-specific secondary antibodies conjugated to infrared fluorophores (e.g., IRDye®).[12][13]
4. Imaging and Analysis:
-
Scan the plate using an infrared imaging system.[12]
-
Quantify the fluorescence intensity for the target protein and normalize to the cell number or total protein stain.[12]
Conclusion
Validating the target engagement of Rapamycin is crucial for the accurate interpretation of experimental results. A combination of methods, including Western blotting to directly assess the phosphorylation of downstream mTORC1 targets and functional assays such as cell proliferation analysis, provides a robust approach to confirming the on-target effects of Rapamycin. Furthermore, comparing the cellular response to Rapamycin with that of second-generation mTOR inhibitors can offer a more comprehensive understanding of the mTOR signaling network in a specific cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. licorbio.com [licorbio.com]
- 14. Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Guide: Genetic Knockout of mTOR vs. Pharmacological Inhibition with Rapamycin
For researchers, scientists, and drug development professionals investigating the multifaceted roles of the mechanistic target of rapamycin (B549165) (mTOR), the choice between genetic knockout and pharmacological inhibition is a critical experimental design decision. Both approaches aim to elucidate the function of this pivotal kinase in cellular growth, proliferation, and metabolism. However, they present distinct advantages and limitations, leading to different and sometimes contrasting biological outcomes. This guide provides an objective comparison of mTOR knockout models and Rapamycin treatment, supported by experimental data, to inform the selection of the most appropriate methodology for specific research questions.
The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] While genetic knockout can theoretically ablate the function of mTOR entirely or of specific components of its complexes (e.g., Raptor for mTORC1 or Rictor for mTORC2), Rapamycin, a macrolide compound, acts as an allosteric inhibitor primarily targeting mTORC1.[1][3] This fundamental difference in their mechanism of action underlies the varied phenotypic consequences observed in experimental models.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the key differences in outcomes between genetic mTOR knockout and pharmacological inhibition with Rapamycin across several physiological parameters.
Table 1: Lifespan Extension
| Model Organism | Intervention | Sex | Median Lifespan Extension (%) | Key Findings & References |
| Genetically heterogeneous mice | Rapamycin (in diet) | Male | 23% | Significant lifespan extension observed even when treatment is initiated late in life.[4] |
| Genetically heterogeneous mice | Rapamycin (in diet) | Female | 26% | Significant lifespan extension observed even when treatment is initiated late in life.[4] |
| mTOR hypomorphic mice | Reduced mTOR expression (~25% of wild-type) | N/A | ~20% | Demonstrates a robust increase in median survival.[4] |
| GHR-KO (growth hormone receptor knockout) mice | Rapamycin | N/A | Shortened lifespan | Rapamycin had a negative effect on the lifespan of GHR-KO mice, which already have suppressed mTORC1 and elevated mTORC2 signaling.[5] |
Table 2: Metabolic Parameters
| Model | Intervention | Parameter Measured | Outcome | Key Findings & References |
| C57BL/6J mice | Rapamycin (daily injection) | Glucose Tolerance | 20-116% increase in blood glucose during Glucose Tolerance Test | Chronic Rapamycin treatment can induce glucose intolerance and insulin (B600854) resistance.[4] |
| Diet-induced obese mice | Rapamycin (weekly injection) | Insulin Sensitivity | Protected against insulin resistance | The dosing regimen of Rapamycin can influence metabolic outcomes.[4] |
| Fat-specific Raptor knockout mice | mTORC1 disruption in adipose tissue | Glucose Tolerance | Enhanced glucose tolerance | Genetic inhibition of mTORC1 in specific tissues can improve metabolic parameters.[4] |
| Muscle-specific mTOR knockout mice | mTOR ablation in skeletal muscle | Glucose Uptake | Increased basal glucose uptake | Tissue-specific knockout models are crucial for dissecting the roles of mTOR in metabolism.[4] |
Table 3: Immune Cell Populations
| Model | Intervention | Cell Type | Phenotype | Key Findings & References |
| mTOR hypomorphic mice | Reduced mTOR expression | B cells | Reduced numbers and percentages of B220+ B cells | Profound alterations in immune cell development.[4] |
| mTOR hypomorphic mice | Reduced mTOR expression | T cells | Decreased absolute numbers of thymocytes and CD4+ and CD8+ cells | Highlights the critical role of mTOR in immune system development.[4] |
| Human solid tumor patients | Rapamycin + vaccine | Memory T cells | Significant increase in CD4+ and CD8+ T cells with a central memory phenotype | Rapamycin can enhance specific immune responses.[4] |
| MRL/lpr mice (lupus model) | Rapamycin | B cells | Reduction in the percentage of B220+ B cells in the spleen | Demonstrates the immunosuppressive effects of Rapamycin.[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are foundational protocols for key experiments used to compare mTOR knockout and Rapamycin inhibition.
Western Blot Analysis of mTOR Pathway Activity
This protocol is for assessing the phosphorylation status of key mTOR pathway proteins, which serves as a direct readout of mTORC1 and mTORC2 activity.
1. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency. For pharmacological inhibition, treat with desired concentrations of Rapamycin for a specified duration. Use untreated cells as a control. For genetic models, use cells from knockout and wild-type animals.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.[3]
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-S6K, S6K, p-Akt, Akt, p-4E-BP1, 4E-BP1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
Cell Proliferation Assay
This assay measures the impact of mTOR inhibition on cell growth and division.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
2. Treatment:
-
Treat cells with a serial dilution of Rapamycin. Include a vehicle-only control. For knockout models, compare the proliferation of knockout cells to wild-type cells.
-
Incubate for 48 to 72 hours.
3. Proliferation Measurement:
-
Use a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo®) assay to quantify cell viability/proliferation according to the manufacturer's instructions.[6]
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of proliferation relative to the control and plot the results to determine the half-maximal inhibitory concentration (IC50) for Rapamycin.[8]
Autophagy Assay (LC3 Turnover)
This assay is used to measure autophagic flux, a dynamic process that is often induced by mTOR inhibition.
1. Cell Culture and Treatment:
-
Culture cells and treat with Rapamycin or use mTOR knockout cells.
-
To measure autophagic flux, treat a parallel set of cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment. This prevents the degradation of autophagosomes and allows for the quantification of autophagosome formation.[9]
2. Protein Analysis:
-
Lyse the cells and perform Western blotting as described above.
-
Probe the membrane with an antibody against LC3. Autophagy induction is indicated by an increase in the lipidated form of LC3 (LC3-II).
-
Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher rate of autophagy.[10]
3. Fluorescence Microscopy (optional):
-
Transfect cells with a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3).
-
Autophagosomes will appear as yellow puncta (both GFP and RFP fluorescence), while autolysosomes will appear as red puncta (GFP is quenched in the acidic environment of the lysosome).
-
Quantify the number of yellow and red puncta per cell to assess autophagic flux.[11]
Mandatory Visualization
Caption: mTOR signaling pathway and points of intervention.
Caption: A typical experimental workflow for comparison.
Conclusion
The decision between employing genetic knockout of mTOR and pharmacological inhibition with Rapamycin is contingent upon the specific research question. Genetic knockout models, particularly conditional and tissue-specific approaches, offer a "cleaner" method to completely ablate mTOR function, which is invaluable for understanding the fundamental roles of mTOR and its complexes.[4] However, complete mTOR knockout is embryonically lethal, necessitating the use of more complex conditional or hypomorphic models.[4]
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Cross-Validation of Rapamycin's Transcriptomic Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rapamycin's effects on the transcriptome as revealed by various RNA-sequencing (RNA-seq) studies. We delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a cross-validated perspective on the molecular impact of this mTOR inhibitor.
Rapamycin (B549165), a macrolide compound, is a well-established inhibitor of the mechanistic target of rapamycin (mTOR), a crucial kinase that governs cell growth, proliferation, metabolism, and survival.[1] By forming a complex with FKBP12, Rapamycin allosterically inhibits mTOR Complex 1 (mTORC1).[2] Its profound effects on cellular processes have made it a focal point in research areas ranging from cancer to aging. RNA-sequencing has emerged as a powerful tool to elucidate the global transcriptomic changes induced by Rapamycin, offering a comprehensive view of its mechanism of action. This guide synthesizes findings from multiple RNA-seq studies to provide a robust, cross-validated understanding of Rapamycin's effects.
Comparative Analysis of Rapamycin's Impact on Gene Expression
The transcriptomic response to Rapamycin can vary significantly depending on the biological context, including the model organism, tissue type, and experimental conditions. The following tables summarize the quantitative outcomes from several key studies that utilized RNA-seq to profile gene expression changes following Rapamycin treatment.
| Study Organism/Cell Line | Tissue/Cell Type | Rapamycin Treatment | Total Differentially Expressed Genes (DEGs) | Upregulated Genes | Downregulated Genes | Key Affected Pathways | Citation |
| Mus musculus (C57BL/6J Mice) | Liver | 14 ppm in diet from 4 months of age | >4,500 (in females) | ~2,504 (in females) | ~2,257 (in females) | Mitochondrial function | [3][4] |
| Mus musculus (C57BL/6J Mice) | White Adipose Tissue | Short-term treatment | 6 | - | - | Minimal effect observed | [5] |
| Mus musculus (OT-I cells) | Cytotoxic T cells (CTLs) | 250 ng/ml for 3 days in vitro | 128 | 14 | 114 | Cell Death and Survival, Cellular Movement | [6][7][8] |
| Homo sapiens (HEK293FT cells) | Embryonic Kidney Cells | 20 nM for 24 hours | >5,000 | - | - | Ribonucleoprotein complex biogenesis, Mitochondrial function | [2] |
| Homo sapiens (Primary Lung Fibroblasts) | Lung Fibroblasts | TGFß1-induced myofibroblast differentiation | 15 (reversed by Rapamycin alone) | - | - | ECM-receptor interaction, Metabolism, Actin cytoskeleton regulation (Rapamycin-insensitive, mTOR-sensitive) | [9] |
| Drosophila melanogaster | Head, Thorax, Abdomen | - | Varies by sex and tissue | - | - | - | [10] |
| Saccharomyces cerevisiae | Budding Yeast | TORC1 inhibition | - | - | - | Ribosomal protein transcript destabilization | [11] |
Detailed Experimental Methodologies
The following sections provide a detailed overview of the experimental protocols employed in the cited studies, offering a basis for comparison and replication.
Study 1: Rapamycin Effects on Mouse Liver and Adipose Tissue
-
Rapamycin Administration: For the liver transcriptome study, mice were fed a diet containing 14 ppm of encapsulated Rapamycin starting at 4 months of age, and tissues were collected at 25 months.[3][4] For the white adipose tissue study, a short-term treatment was administered.[5]
-
RNA Extraction and Sequencing: Total RNA was extracted from the respective tissues. Following purification, cDNA libraries were constructed and subjected to high-throughput sequencing.
-
Data Analysis: The raw sequencing reads were aligned to the mouse reference genome. Differential gene expression analysis was performed to identify genes with statistically significant changes in expression between Rapamycin-treated and control groups. Pathway analysis, such as Ingenuity Pathway Analysis, was used to identify the biological pathways most significantly affected.[3]
Study 2: Transcriptome Profiling of Rapamycin-Treated Cytotoxic T cells
-
Cell Culture: Naïve OT-I cells were purified and stimulated with antigen, costimulation, and interleukin-12 (B1171171) in the presence or absence of 250 ng/ml Rapamycin.[6][8]
-
RNA Isolation and Sequencing: After 3 days of in vitro stimulation, total RNA was purified from the cell samples. cDNA libraries were constructed for whole transcriptome RNA-seq.[6]
-
Data Analysis: The sequencing data was analyzed using tools like TopHat and Cufflinks to identify differentially expressed genes.[6][8] A false discovery rate (FDR) < 0.05 was typically used to determine statistical significance.[6]
-
Validation: A subset of differentially expressed genes identified by RNA-seq was validated using quantitative real-time PCR (qRT-PCR).[6][8][12]
Study 3: Unbiased Evaluation of Rapamycin's Specificity in Human Cells
-
Cell Lines: Wild-type HEK293FT cells and a mutant cell line expressing a Rapamycin-resistant mTOR (mTORRR) were used.[2]
-
Treatment: Cells were treated with 20 nM Rapamycin or DMSO as a control for 24 hours.[2]
-
RNA-seq and Data Analysis: RNA was extracted and sequenced. Differential gene expression was analyzed to identify genes significantly altered by Rapamycin in wild-type cells and to confirm the lack of response in mTORRR cells.[2]
Visualizing the Molecular Landscape
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Rapamycin's mechanism of action via mTORC1 inhibition.
Caption: A generalized workflow for an RNA-seq experiment.
Caption: The logical approach for cross-validating Rapamycin's effects.
References
- 1. cusabio.com [cusabio.com]
- 2. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mice fed rapamycin have an increase in lifespan associated with major changes in the liver transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mice Fed Rapamycin Have an Increase in Lifespan Associated with Major Changes in the Liver Transcriptome | PLOS One [journals.plos.org]
- 5. Short-term rapamycin treatment in mice has few effects on the transcriptome of white adipose tissue compared to dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome Profiling of CTLs Regulated by Rapamycin Using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome profiling of CTLs regulated by rapamycin using RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous estimation of gene regulatory network structure and RNA kinetics from single cell gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Rapamycin's Effects Across Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2] Its primary mechanism of action involves forming a complex with the intracellular protein FKBP12, which then allosterically inhibits mTOR Complex 1 (mTORC1).[2] This inhibition disrupts downstream signaling, leading to reduced phosphorylation of key effectors like S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and inducing cell cycle arrest.[3][4] While mTORC1 is the primary target, prolonged treatment or high concentrations of rapamycin may also affect the assembly and function of mTOR Complex 2 (mTORC2) in certain cell types.[2]
The cellular response to rapamycin is highly context-dependent, with significant variations observed across different cell types. This guide provides a comparative analysis of rapamycin's effects on cancer cells, normal (non-malignant) cells, and immune cells, supported by experimental data and detailed methodologies.
Quantitative Comparison of Anti-proliferative Effects
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cell proliferation. The following tables summarize the IC50 values of rapamycin in various cell lines. It is important to note that these values can vary significantly based on experimental conditions such as incubation time and the specific assay used.
Table 1: IC50 Values of Rapamycin in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Assay Used |
| Breast Cancer | MCF-7 | ~5 nM | [³H]-Thymidine Incorporation |
| Prostate Cancer | 22RV1 | ~10-20 nM | MTS Assay |
| Renal Carcinoma | Caki-2 | > 10,000 nM (72h) | WST-1 Assay |
| Oral Squamous Carcinoma | Ca9-22 | ~15 µM | MTT Assay |
| Hepatic Carcinoma | Multiple lines | Wide range of sensitivities | Growth Inhibition |
| Endometrial Cancer | Tumor Explants | Median of 11.4 nM | MTS Assay |
Note: The high IC50 value for Caki-2 renal carcinoma cells at 72 hours suggests a more cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effect over this period. Longer exposure times have shown greater potency in some studies.[3]
Table 2: Effects of Rapamycin on Normal (Non-Malignant) Human Cell Lines
| Cell Type | Effect on Proliferation | Concentration | Key Findings |
| Oral Epithelial Cells (GMSM-K) | Inhibition only at high concentrations | ≤ 20 µM (no effect), 100 µM (inhibition) | Demonstrates selective anti-proliferative effect on oral cancer cells at lower concentrations.[5][6] |
| Human Tracheal Fibroblasts (HTrF) | Inhibition | Effective concentration for >50% inhibition: 10⁻⁵–10⁻⁴ mol/L | Significantly inhibited proliferation and migration, and promoted apoptosis.[7] |
| Human Tracheal Epithelial Cells (HTEpiC) | Minimal inhibition at effective fibroblast-inhibiting concentrations | 10–40 nM | Had the least effect on epithelial cells compared to fibroblasts, suggesting a therapeutic window.[7] |
| Normal Mouse Fibroblasts (MEF3T3) | Not specified | Not specified | Rapamycin blocked IR-induced apoptosis.[1] |
Differential Effects on Cellular Processes
The varied responses to rapamycin across cell types are not limited to proliferation. Significant differences are also observed in the induction of apoptosis (programmed cell death) and autophagy (cellular self-digestion).
Apoptosis
In many cancer cells, rapamycin's effect is primarily cytostatic, inducing a G1 cell cycle arrest.[8] However, at high doses, it can induce apoptosis. For instance, in MDA-MB-231 breast cancer cells, rapamycin concentrations between 2 and 20 µM lead to apoptosis, a sensitivity not observed in MCF-7 breast cancer cells under the same conditions.[8] In contrast, in normal mouse fibroblasts, rapamycin has been shown to have a pro-survival role by blocking apoptosis induced by ionizing radiation.[1] For human tracheal fibroblasts, rapamycin promoted apoptosis.[7]
Autophagy
Rapamycin is a well-established inducer of autophagy through its inhibition of mTORC1, which is a negative regulator of this process.[9] This effect is observed across many cell types, including cancer and normal cells. In oral cancer cells (Ca9-22), 20 µM of rapamycin significantly increased the percentage of autophagic cells.[6] Similarly, rapamycin induces autophagy in human corneal epithelial cells.[10] In immune cells, such as thymic epithelial cells, mTOR inhibition by rapamycin also leads to severe thymic atrophy, partly through the induction of autophagy.[11]
Immune Cell Modulation
Rapamycin exhibits complex and often paradoxical effects on the immune system. While it is used clinically as an immunosuppressant, it can also have immune-enhancing effects in certain contexts. Its impact is highly dependent on the specific immune cell subset:
-
T-Cells: Rapamycin's effects on T-cells are particularly nuanced. It can inhibit the proliferation of effector T-cells, contributing to its immunosuppressive properties. However, it can also promote the differentiation of memory CD8+ T-cells and the function of regulatory T-cells (Tregs), which can be beneficial in both autoimmunity and cancer immunotherapy.
-
B-Cells: mTOR signaling is crucial for B-cell development, differentiation, and function. Rapamycin can disrupt these processes.
-
Thymic Epithelial Cells (TECs): As mentioned, rapamycin can induce severe thymic atrophy and reduce the number of TECs, impacting T-cell development.[11]
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
The following diagram illustrates the central role of the mTOR pathway and the point of inhibition by rapamycin.
Caption: Simplified mTORC1 signaling pathway and Rapamycin's mechanism of action.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 value of rapamycin using a cell viability assay like the MTT assay.
Caption: General experimental workflow for IC50 determination using an MTT assay.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Dimethyl sulfoxide (B87167) (DMSO), complete cell culture medium, Rapamycin stock solution, microplate reader.
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of Rapamycin. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Materials: Treated and control cells, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer), Phosphate-Buffered Saline (PBS), flow cytometer.
-
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 1X Binding Buffer and analyze by flow cytometry. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.
-
Western Blotting for mTOR Pathway and Autophagy Markers
This technique is used to assess the phosphorylation status of mTOR pathway proteins and the levels of autophagy markers.
-
Materials: Treated and control cell lysates, RIPA buffer with protease and phosphatase inhibitors, BCA Protein Assay Kit, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., anti-phospho-S6K, anti-LC3B), HRP-conjugated secondary antibodies, ECL detection reagent, chemiluminescence imaging system.
-
Procedure:
-
Cell Lysis and Protein Quantification: Lyse cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control. For autophagy, an increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
-
Conclusion
The effects of rapamycin are highly dependent on the specific cell type and its underlying molecular characteristics. Cancer cells often exhibit a greater sensitivity to the anti-proliferative effects of rapamycin compared to their normal counterparts, providing a potential therapeutic window.[5][6] However, resistance is a significant challenge, and the mechanisms can be heterogeneous even within the same cancer type.[12] In the immune system, rapamycin's effects are multifaceted, with the potential for both immunosuppression and immuno-enhancement. This detailed comparative analysis, supported by robust experimental protocols, provides a framework for researchers to further investigate the nuanced roles of mTOR signaling and the therapeutic potential of its inhibitors across various cellular contexts.
References
- 1. The PCPH oncoprotein antagonizes the proapoptotic role of the mammalian target of rapamycin in the response of normal fibroblasts to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determinants of rapamycin sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of autophagy inducer rapamycin and oncolytic adenovirus improves antitumor effect in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Frontiers | Autophagy and proteasomes in thymic epithelial cells: essential bulk protein degradation systems for immune homeostasis maintenance [frontiersin.org]
- 12. Rapamycin Response in Tumorigenic and Non-Tumorigenic Hepatic Cell Lines | PLOS One [journals.plos.org]
A Head-to-Head Comparison of First and Second-Generation mTOR Inhibitors: A Guide for Researchers
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a prime target in cancer therapy.[1] The development of mTOR inhibitors has evolved from allosteric modulators to ATP-competitive inhibitors, offering distinct mechanisms of action and efficacy profiles. This guide provides an objective, data-driven comparison of first and second-generation mTOR inhibitors to aid researchers, scientists, and drug development professionals in their work.
Introduction to mTOR and Its Inhibitors
The mTOR protein is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2.[1] mTORC1 is sensitive to nutrients and growth factors, and it regulates protein synthesis, lipid synthesis, and autophagy.[2][3] mTORC2 is primarily activated by growth factors and is crucial for cell survival and cytoskeletal organization through the activation of Akt.[2][4]
First-generation mTOR inhibitors , known as rapalogs, include rapamycin (sirolimus) and its analogs like everolimus (B549166) and temsirolimus (B1684623).[2][5] These molecules act as allosteric inhibitors of mTORC1. They first bind to the intracellular protein FKBP12, and this complex then binds to the FRB domain of mTOR, preventing its interaction with downstream substrates.[4][6] A key limitation of rapalogs is their inability to directly inhibit mTORC2, which can lead to a feedback activation of the pro-survival Akt pathway.[][8]
Second-generation mTOR inhibitors were developed to overcome the limitations of rapalogs. These are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2.[2][9][10] This dual inhibition leads to a more comprehensive blockade of mTOR signaling and prevents the feedback activation of Akt.[] Some second-generation inhibitors also exhibit dual activity against phosphoinositide 3-kinase (PI3K), another key component of the upstream signaling pathway.[10]
Performance Comparison: A Quantitative Analysis
The potency of mTOR inhibitors is often measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for first and second-generation mTOR inhibitors across various cancer cell lines, compiled from multiple preclinical studies.
Table 1: First-Generation mTOR Inhibitors (Rapalogs) - IC50 Values
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) |
| Sirolimus (Rapamycin) | Multiple Myeloma | 8226 | 3.0[3] |
| Sirolimus (Rapamycin) | Breast Cancer | MCF-7 | 1.5[11] |
| Sirolimus (Rapamycin) | Glioblastoma | T98G | 2[11] |
| Everolimus (RAD001) | Breast Cancer | MCF-7 | 2.0[11] |
| Everolimus (RAD001) | Breast Cancer | T47D | 4.5[11] |
| Everolimus (RAD001) | Endocrine-Resistant Breast Cancer | MCF7-TamR | 950[12] |
| Temsirolimus (CCI-779) | Prostate Cancer | LnCap, PC3 | Similar to Rapamycin[13] |
Table 2: Second-Generation mTOR Inhibitors - IC50 Values
| Inhibitor | Target(s) | Cancer Type | Cell Line | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| OSI-027 | mTORC1/mTORC2 | - | - | 22 (mTORC1), 65 (mTORC2)[14][15] | - |
| OSI-027 | mTORC1/mTORC2 | Head and Neck Cancer | SQ20B | - | 1300[16] |
| INK-128 (Sapanisertib) | mTORC1/mTORC2 | - | - | 1[4] | - |
| AZD8055 | mTORC1/mTORC2 | - | - | 0.8[14] | - |
| AZD8055 | Endocrine-Resistant Breast Cancer | TamR | - | 18[12] | |
| Torin-2 | mTORC1/mTORC2 | Neuroblastoma | SK-N-BE(2) | - | 28.52[17] |
| NVP-BEZ235 | Dual PI3K/mTOR | - | - | 20 (mTOR)[] | - |
Signaling Pathways and Inhibitor Mechanisms
The following diagrams illustrate the mTOR signaling pathway and the distinct mechanisms of action of first and second-generation inhibitors.
Caption: Simplified mTOR signaling pathway.
Caption: Mechanisms of first and second-generation mTOR inhibitors.
Key Experimental Protocols
To ensure the reproducibility and accuracy of findings when evaluating mTOR inhibitors, standardized experimental protocols are essential.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is a standard method for assessing the cytotoxic and cytostatic effects of mTOR inhibitors on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the mTOR inhibitor. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Reagent Addition:
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.[18][19]
-
MTS Assay: Add MTS solution (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) containing an electron coupling reagent (e.g., PES) to each well and incubate for 1-4 hours.[18]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[4]
Western Blot Analysis for mTOR Pathway Activity
This technique is used to measure the phosphorylation status of key downstream targets of mTORC1 and mTORC2, providing a direct assessment of inhibitor activity within the cell.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with the mTOR inhibitor at various concentrations and time points.
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1, p-Akt, Akt).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[20]
In Vitro mTOR Kinase Assay
This biochemical assay directly measures the kinase activity of mTORC1 or mTORC2 in the presence of an inhibitor.
Methodology:
-
Immunoprecipitation of mTOR Complexes:
-
Lyse cells and immunoprecipitate mTORC1 or mTORC2 using antibodies against specific complex components (e.g., Raptor for mTORC1, Rictor for mTORC2).[5]
-
-
Kinase Reaction:
-
Prepare a kinase reaction buffer containing the immunoprecipitated mTOR complex, a substrate (e.g., recombinant 4E-BP1 or S6K1 for mTORC1; Akt for mTORC2), and ATP.[5][6]
-
Add the mTOR inhibitor at various concentrations to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[6]
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Conclusion
Second-generation mTOR inhibitors demonstrate a clear mechanistic advantage over first-generation rapalogs by dually targeting mTORC1 and mTORC2.[20] This leads to a more complete inhibition of the mTOR signaling pathway and circumvents the feedback activation of Akt. Preclinical data consistently show the superior potency of second-generation inhibitors in vitro. However, the translation of this enhanced preclinical activity into superior clinical outcomes has been met with challenges, sometimes due to a less favorable toxicity profile.[4] The choice of inhibitor for research and development should be guided by the specific biological context, the desired therapeutic window, and a thorough evaluation of both on-target and potential off-target effects.
References
- 1. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative study of rapamycin and temsirolimus demonstrates superimposable anti-tumour potency on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. medsci.org [medsci.org]
- 18. broadpharm.com [broadpharm.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. benchchem.com [benchchem.com]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Rapamycin's Dual Impact: A Comparative Analysis of Autophagy Induction and Apoptotic Response
For Immediate Release
A deep dive into the molecular mechanisms of Rapamycin (B549165) reveals its complex and often contradictory roles in regulating cellular life and death. This comprehensive guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of Rapamycin's effects on autophagy and apoptosis.
Rapamycin, a macrolide compound, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a central kinase that governs cell growth, proliferation, and survival.[1][2] Its ability to modulate these fundamental processes has positioned it as a key area of investigation for a multitude of therapeutic applications, including cancer treatment and neurodegenerative diseases.[1][3] A critical aspect of Rapamycin's cellular impact lies in its ability to simultaneously influence two distinct, yet interconnected, cellular pathways: autophagy, a cellular recycling and survival mechanism, and apoptosis, the process of programmed cell death.[4][5] This guide provides a comparative analysis of these dual effects, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Rapamycin's Effect on Autophagy and Apoptosis Markers
The following tables summarize the dose-dependent effects of Rapamycin on key protein markers for autophagy (LC3-II/LC3-I ratio and Beclin-1) and apoptosis (Caspase-3 activity and Bax/Bcl-2 ratio) across various cell lines.
| Cell Line | Rapamycin Concentration | Change in LC3-II/LC3-I Ratio | Change in Beclin-1 Expression | Reference |
| KHE Primary Cells | Not Specified | Significantly Elevated | Not Reported | [5] |
| Ras-NIH3T3/Mdr Cells | 100 nM | Increased | Increased | [6][7] |
| U118-MG Glioma Cells | 12.5 µM | Increased | Increased | [8] |
| HeLa Cells | Not Specified | Increased | Increased | [9] |
| Mouse Pancreatic Acinar Cells | Not Specified | Significantly Higher | Significantly Higher | [10] |
Table 1: Effect of Rapamycin on Autophagy Markers. This table illustrates the consistent induction of autophagy by Rapamycin across different cell types, as evidenced by the increased ratio of LC3-II to LC3-I and elevated Beclin-1 expression.
| Cell Line | Rapamycin Concentration | Change in Caspase-3 Activity | Change in Bax/Bcl-2 Ratio | Reference |
| KHE Primary Cells | Dose-dependent | Induced | Not Reported | [5] |
| Ras-NIH3T3/Mdr Cells | 10-100 nM | No Significant Increase | Not Reported | [6] |
| U118-MG Glioma Cells | 12.5 µM | Promoted | Not Reported | [8] |
| HeLa Cells | Not Specified | Increased | Increased | [9] |
| Mouse Pancreatic Acinar Cells | Not Specified | Increased | Not Reported | [10] |
Table 2: Effect of Rapamycin on Apoptosis Markers. This table highlights the more variable effect of Rapamycin on apoptosis. While it can induce apoptosis in some cell lines, this effect is not as universally observed as its impact on autophagy.
Signaling Pathways and Experimental Workflows
The interplay between Rapamycin-induced autophagy and apoptosis is governed by a complex signaling network. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.
Caption: Rapamycin-mTOR signaling pathway in autophagy and apoptosis.
Caption: Experimental workflow for studying Rapamycin's effects.
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific advancement. The following are detailed protocols for key experiments used to quantify autophagy and apoptosis in response to Rapamycin treatment.
Western Blot for LC3-II Conversion
This protocol is a standard method to assess the induction of autophagy by monitoring the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II).[11][12]
1. Cell Lysis:
-
After Rapamycin treatment, wash cells twice with ice-cold PBS.[11]
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes with occasional vortexing.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the protein lysate.[11]
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
3. SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.[13]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.[11]
-
Wash the membrane three times with TBST.[11]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.[11]
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands.[11]
4. Analysis:
-
An increase in the LC3-II band (approximately 14-16 kDa) relative to the LC3-I band (approximately 16-18 kDa) indicates autophagy induction.[11]
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
The TUNEL assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[15][16]
1. Cell Fixation and Permeabilization:
-
Following Rapamycin treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with deionized water.[17]
2. TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing TdT enzyme and a labeled nucleotide (e.g., BrdUTP or a fluorescently labeled dUTP) according to the manufacturer's instructions.[15]
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C.
3. Detection:
-
If using a hapten-labeled nucleotide like BrdUTP, follow with an incubation with a corresponding labeled antibody (e.g., Alexa Fluor™ 488 anti-BrdU).[15]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
4. Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from multiple random fields.[15]
Concluding Remarks
The evidence strongly indicates that Rapamycin is a potent inducer of autophagy across a wide range of cell types, primarily through its inhibition of the mTORC1 signaling pathway.[4][18] This leads to the activation of the ULK1 complex, a critical initiator of the autophagic process.[13] In contrast, the role of Rapamycin in apoptosis is more nuanced and appears to be cell-type and context-dependent.[1][5] While some studies report a clear induction of apoptosis, others show a more cytostatic effect or even a protective role against apoptosis through the clearance of damaged mitochondria via autophagy.[3][6]
This comparative guide underscores the necessity for a multi-faceted experimental approach when investigating the cellular effects of Rapamycin. Researchers and drug development professionals should consider the intricate balance between autophagy and apoptosis, as manipulating one pathway can have profound and sometimes unexpected consequences on the other. A thorough understanding of these interconnected processes is paramount for the rational design of therapeutic strategies that leverage the unique properties of Rapamycin.
References
- 1. imrpress.com [imrpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Rapamycin regulates the balance between cardiomyocyte apoptosis and autophagy in chronic heart failure by inhibiting mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapamycin induces autophagy and apoptosis in Kaposiform hemangioendothelioma primary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Autophagy Pathway Using Ectopic Expression of Beclin 1 in Combination with Rapamycin in Drug-Resistant v-Ha-ras-Transformed NIH 3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapamycin Inhibits Glioma Cells Growth and Promotes Autophagy by miR-26a-5p/DAPK1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effect of calorie-restriction and rapamycin on autophagy and the severity of caerulein-induced experimental acute pancreatitis in mice [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Rapamycin Reduces Podocyte Apoptosis and is Involved in Autophagy and mTOR/ P70S6K/4EBP1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Mardepodect succinate
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like Mardepodect succinate (B1194679) is fundamental to ensuring laboratory safety and the integrity of experimental outcomes. Mardepodect succinate, also known as PF-2545920 succinate, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) that has been investigated for its potential in treating schizophrenia and Huntington's disease.[1][2] Although a safety data sheet for Mardepodect indicates it is not classified as a hazardous substance or mixture, the toxicological properties have not been exhaustively studied.[3] Therefore, it is imperative to adhere to standard laboratory safety protocols when handling this compound.
Personal Protective Equipment (PPE)
Consistent with best practices for handling any chemical substance in a research setting, the following personal protective equipment should be utilized:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Disposable Gloves | Chemically resistant nitrile gloves are recommended. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area. If dusts are generated, a dust mask or respirator may be appropriate based on a risk assessment. |
Operational Plan: Safe Handling and Storage
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Procedural Controls: Avoid direct contact with the skin and eyes.[4] Do not breathe dust or aerosols. After handling, wash hands thoroughly with soap and water.[4]
-
Spill Management: In the event of a spill, use absorbent material to contain the substance.[4] Clean the spill area thoroughly. For larger spills, evacuate non-essential personnel and ensure the cleanup is performed by trained individuals.[4]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended.[5]
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]
-
After Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[3][4]
-
After Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
After Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek medical attention.[3]
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[3]
-
Waste Segregation: Place all contaminated materials, including gloves, weighing papers, and pipette tips, into a designated and clearly labeled hazardous waste container.
-
Containerization: Use leak-proof, sealed containers for waste.
-
Final Disposal: Arrange for disposal through a licensed hazardous waste management company. High-temperature incineration is often the preferred method for destroying chemical compounds.[6] Do not dispose of this compound down the drain or in the regular trash.[6]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
